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  • Product: 4-Bromo-2,5-dimethylbenzoic acid
  • CAS: 276677-03-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-2,5-dimethylbenzoic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2,5-dimethylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a pivotal building block in modern organic synthesis. Its u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the benzoic acid core, offers a versatile platform for the construction of complex molecular architectures. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds. This capability is of paramount importance in the field of drug discovery, where the targeted synthesis of novel molecular entities is a constant pursuit. This guide provides a comprehensive overview of the properties, synthesis, and key applications of 4-Bromo-2,5-dimethylbenzoic acid, with a particular focus on its utility for professionals in pharmaceutical research and development.

Physicochemical Properties

4-Bromo-2,5-dimethylbenzoic acid is a white to off-white solid at room temperature. Its core physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 276677-03-3[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥95%[1]
Storage Store at room temperature[1]

Synthesis of 4-Bromo-2,5-dimethylbenzoic acid

The synthesis of 4-Bromo-2,5-dimethylbenzoic acid can be achieved through various synthetic routes. One common method involves the palladium-catalyzed methylation of a brominated benzoic acid precursor. The following protocol details a representative synthesis.

Experimental Protocol: Palladium-Catalyzed Methylation

This protocol describes the synthesis of 4-Bromo-2,5-dimethylbenzoic acid from 4-Bromo-3-methylbenzoic acid.

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • Potassium acetate

  • Palladium(II) acetate

  • Di-tert-butyl peroxide

  • Hexafluoroisopropanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • 15 mL reaction tube

  • Oil bath

  • Magnetic stirrer

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a 15 mL reaction tube, add 4-bromo-3-methylbenzoic acid (0.3 mmol), potassium acetate (0.6 mmol), palladium(II) acetate (0.03 mmol), and di-tert-butyl peroxide (0.6 mmol).[2]

  • Add 0.8 mL of hexafluoroisopropanol to the reaction tube.[2]

  • Place the reaction tube in a preheated oil bath at 80°C.[2]

  • Stir the reaction mixture in an air atmosphere at a pressure of 1 atmosphere for 24 hours.[2]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the reaction solution with ethyl acetate and wash with water.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.[2]

  • Filter the mixture and concentrate the organic phase under reduced pressure.

  • Purify the crude product by thin-layer chromatography to yield 4-Bromo-2,5-dimethylbenzoic acid. A typical yield for this reaction is around 60%.[2]

reagents 4-Bromo-3-methylbenzoic acid Potassium acetate Di-tert-butyl peroxide reaction_conditions 80°C, 24h, Air reagents->reaction_conditions catalyst Palladium(II) acetate catalyst->reaction_conditions solvent Hexafluoroisopropanol solvent->reaction_conditions workup Dilution with Ethyl Acetate Aqueous Wash Drying over Na₂SO₄ Concentration reaction_conditions->workup purification Thin-Layer Chromatography workup->purification product 4-Bromo-2,5-dimethylbenzoic acid purification->product

Synthesis of 4-Bromo-2,5-dimethylbenzoic acid workflow.

Applications in Drug Development

The true value of 4-Bromo-2,5-dimethylbenzoic acid for drug development professionals lies in its utility as a versatile synthetic intermediate. The presence of both a carboxylic acid group and an aryl bromide allows for sequential or orthogonal functionalization, enabling the construction of complex molecular scaffolds found in many biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 4-Bromo-2,5-dimethylbenzoic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. This is a cornerstone reaction in medicinal chemistry for the synthesis of biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with a derivative of 4-Bromo-2,5-dimethylbenzoic acid.

Materials:

  • 4-Bromo-2,5-dimethylbenzoic acid derivative (e.g., methyl ester)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In an oven-dried Schlenk flask, combine the 4-Bromo-2,5-dimethylbenzoic acid derivative (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (0.03 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform a standard aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

start 4-Bromo-2,5-dimethylbenzoic acid derivative reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst Pd Catalyst catalyst->reaction base Base base->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

General workflow for a Suzuki-Miyaura coupling reaction.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential when working with 4-Bromo-2,5-dimethylbenzoic acid and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Bromo-2,5-dimethylbenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to construct complex molecular architectures. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and applications of this compound is crucial for the design and synthesis of novel therapeutic agents. The protocols and information presented in this guide offer a solid foundation for the effective utilization of 4-Bromo-2,5-dimethylbenzoic acid in the pursuit of new medicines.

References

Sources

Exploratory

4-Bromo-2,5-dimethylbenzoic acid molecular structure and weight

An In-depth Technical Guide to 4-Bromo-2,5-dimethylbenzoic acid: Structure, Properties, and Synthesis Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethylbenzoic acid (CAS No. 276677-0...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-2,5-dimethylbenzoic acid: Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethylbenzoic acid (CAS No. 276677-03-3), a key chemical intermediate in the fields of pharmaceutical and materials science. The document elucidates its molecular structure, details its physicochemical properties, and presents an established synthetic protocol with mechanistic insights. Emphasis is placed on the compound's utility as a versatile building block, stemming from its strategically positioned functional groups. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction

4-Bromo-2,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid that has garnered interest as a versatile building block in organic synthesis.[1][2] Its molecular architecture, featuring a carboxylic acid group, a bromine atom, and two methyl groups on a benzene ring, offers multiple reactive sites for chemical modification.[1] This trifunctional nature allows for its incorporation into a wide array of complex molecular scaffolds, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.[1][2] Specifically, its ability to participate in cross-coupling reactions (via the aryl bromide) and standard carboxylic acid transformations (e.g., amidation, esterification) makes it a cornerstone for constructing intricate molecules such as isoindolinones and other heterocyclic systems prevalent in biologically active compounds.[1][2]

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure of 4-Bromo-2,5-dimethylbenzoic acid consists of a benzoic acid core. A bromine atom is substituted at the C4 position (para to the carboxyl group), and two methyl groups are located at the C2 and C5 positions. The IUPAC name for this compound is 4-bromo-2,5-dimethylbenzoic acid.[3][4]

Caption: 2D representation of 4-Bromo-2,5-dimethylbenzoic acid.

Chemical Identifiers

A summary of key identifiers for 4-Bromo-2,5-dimethylbenzoic acid is provided below for unambiguous reference.

IdentifierValueSource(s)
CAS Number 276677-03-3[3][4][5][6][7]
Molecular Formula C₉H₉BrO₂[3][4][5][6]
IUPAC Name 4-bromo-2,5-dimethylbenzoic acid[3][4]
SMILES CC1=C(C=C(C)C(=C1)Br)C(=O)O[4][5][8]
InChI InChI=1S/C9H9BrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)[3][8]
InChI Key PYZYBJKFYYDWPH-UHFFFAOYSA-N[3][8]
Physicochemical Data

The physical and chemical properties determine the compound's behavior in reactions and its handling requirements.

PropertyValueSource(s)
Molecular Weight 229.07 g/mol [5][6][7]
Monoisotopic Mass 227.97859 Da[8]
Appearance Solid[3]
Purity Typically ≥95% - 98%[3][4][5][7]
Topological Polar Surface Area (TPSA) 37.3 Ų[5]
logP (Predicted) 2.76[5]
Storage Store at room temperature[4][5]

Synthesis and Mechanistic Insights

Synthetic Pathway Analysis

Several synthetic routes to substituted benzoic acids exist. One documented method for preparing 4-Bromo-2,5-dimethylbenzoic acid involves a palladium-catalyzed C-H activation and methylation reaction.[6] This approach is notable for its efficiency and control over regioselectivity. The synthesis starts from 4-bromo-3-methylbenzoic acid, where a palladium catalyst facilitates the introduction of a second methyl group.

The causality behind this choice of methodology lies in the power of transition-metal catalysis for selective C-H functionalization, which avoids the multi-step sequences often required in classical aromatic substitution chemistry. The palladium acetate catalyst, in conjunction with specific ligands and reagents, can selectively activate a C-H bond ortho to the existing methyl group, leading to the desired 2,5-dimethyl substitution pattern.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis of 4-Bromo-2,5-dimethylbenzoic acid.[6] This procedure serves as a self-validating system, where successful isolation of the product with the expected yield and purity confirms the efficacy of the method.

Materials and Reagents:

  • 4-bromo-3-methylbenzoic acid (0.3 mmol)

  • Potassium acetate (0.6 mmol)

  • Palladium acetate (0.03 mmol)

  • Peroxydi-tert-butyl ether (0.6 mmol)

  • Hexafluoroisopropanol (0.8 mL)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 15 mL reaction tube

Procedure:

  • To a 15 mL reaction tube, add potassium acetate (0.6 mmol), 4-bromo-3-methylbenzoic acid (0.3 mmol), palladium acetate (0.03 mmol), and peroxydi-tert-butyl ether (0.6 mmol).

  • Add 0.8 mL of hexafluoroisopropanol to the reaction tube.

  • Place the sealed reaction tube in a pre-heated oil bath at 80 °C.

  • Allow the reaction to proceed for 24 hours under an air atmosphere.

  • After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic phase and dry it over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product via thin-layer chromatography to yield the final product, 4-Bromo-2,5-dimethylbenzoic acid. The reported yield for this method is 60%.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-Bromo-2,5-dimethylbenzoic acid.

G Reactants Reactants: 4-bromo-3-methylbenzoic acid Potassium acetate Peroxydi-tert-butyl ether Reaction Reaction Conditions: 80 °C, 24h, Air Reactants->Reaction Catalyst Catalyst: Palladium acetate Catalyst->Reaction Solvent Solvent: Hexafluoroisopropanol Solvent->Reaction Workup Aqueous Workup: Dilute with Ethyl Acetate Wash with Water Reaction->Workup Drying Drying & Concentration: Dry over Na₂SO₄ Filter and Concentrate Workup->Drying Purification Purification: Thin-Layer Chromatography Drying->Purification Product Final Product: 4-Bromo-2,5-dimethylbenzoic acid Purification->Product

Caption: Workflow for the synthesis of 4-Bromo-2,5-dimethylbenzoic acid.

Applications in Research and Drug Development

Role as a Versatile Building Block

The synthetic utility of 4-Bromo-2,5-dimethylbenzoic acid is rooted in the orthogonal reactivity of its functional groups. The aryl bromide is a key handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.[1] Simultaneously, the carboxylic acid moiety can undergo a wide range of transformations, including esterification, amidation, and reduction, providing another avenue for molecular elaboration.[2] This dual functionality allows for a stepwise and controlled construction of complex target molecules, accelerating the drug discovery and material design process.[1]

Safety and Handling

Hazard Identification

Based on available safety data, 4-Bromo-2,5-dimethylbenzoic acid is classified with the following hazards:

  • Acute Toxicity, Oral: May be harmful if swallowed.[9]

  • Skin Irritation: Causes skin irritation.[9]

  • Eye Irritation: Causes serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).[4][9]

Recommended Handling Procedures

Given the identified hazards, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Emergency eye wash stations and safety showers should be readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[9][10]

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[9]

  • Hygiene Measures: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9][11]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

4-Bromo-2,5-dimethylbenzoic acid is a chemical intermediate of significant value, characterized by its well-defined molecular structure and versatile reactivity. Its physicochemical properties are well-documented, and established synthetic protocols allow for its reliable preparation. The strategic placement of its bromo, carboxyl, and methyl functional groups makes it an important building block for medicinal chemists and material scientists in the development of novel and complex molecular architectures. Proper safety and handling procedures are essential when working with this compound due to its irritant and potentially harmful nature.

References

  • Rhodium Archive. Synthesis of 4-Bromo-2,5-Dimethoxybenzoic Acid. [Link]

  • PubChemLite. 4-bromo-2,5-dimethylbenzoic acid (C9H9BrO2). [Link]

  • PubChem. 4-Bromo-2-methylbenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Bromo-2-methylbenzoic Acid as a Versatile Chemical Intermediate. [Link]

  • PubChem. 4-Bromo-2,5-dimethoxybenzoic acid. [Link]

  • PubChem. 4-Bromo-2,6-dimethylbenzoic acid. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-methylbenzoic acid. [Link]

  • ResearchGate. Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. [Link]

  • NIST. Benzoic acid, 4-bromo-. [Link]

  • SpectraBase. 4-Bromo-benzoic acid. [Link]

  • Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. [Link]

Sources

Foundational

4-Bromo-2,5-dimethylbenzoic acid safety data sheet (SDS) and hazards

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2,5-dimethylbenzoic Acid Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety, ha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2,5-dimethylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 4-Bromo-2,5-dimethylbenzoic acid (CAS No. 276677-03-3). As a substituted benzoic acid derivative, this compound is a valuable building block in synthetic chemistry; however, its potential health hazards necessitate a thorough understanding and implementation of rigorous safety measures. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights into its safe utilization in a research and development setting.

Compound Profile and Hazard Identification

4-Bromo-2,5-dimethylbenzoic acid is a solid organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2] A critical analysis of its hazard profile is the foundation of safe laboratory practice. The compound is classified under the Globally Harmonized System (GHS) with a clear set of warnings and required precautions.

GHS Classification Summary

The compound is consistently identified by the GHS07 "Exclamation Mark" pictogram, indicating a substance that may cause less severe hazards.[1][2] The signal word associated with it is "Warning".[1][2]

Classification Category Hazard Statement (H-Code) Description
Acute Toxicity (Oral)Category 4H302Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[1][3]
Precautionary Framework

The hazard statements are complemented by a series of precautionary statements (P-statements) that form the basis for all handling protocols. These are not mere suggestions but are essential directives for mitigating risk.

  • Prevention: P261, P264, P270, P271, P280[1][4]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[4][5]

  • Storage: P403+P233, P405[4][6]

  • Disposal: P501[4][5]

Toxicological Profile and Primary Exposure Pathways

Understanding the toxicological impact is crucial for appreciating the necessity of control measures. The primary hazards are acute toxicity upon ingestion and significant irritation to the skin, eyes, and respiratory system.

  • Oral Toxicity: Classified as "Harmful if swallowed" (H302), accidental ingestion can lead to adverse health effects. The primary risk in a laboratory setting is indirect, through contamination of hands, food, or drink.

  • Dermal and Ocular Irritation: Direct contact with the solid or solutions of the compound causes skin irritation (H315) and serious eye irritation (H319).[4] This underscores the criticality of appropriate personal protective equipment (PPE). Skin contact may lead to redness, itching, or inflammation, while eye contact can cause pain and potential damage.[6]

  • Respiratory Irritation: As a fine solid, the compound poses an inhalation risk. The dust can cause respiratory tract irritation (H335), highlighting the need for handling in a well-ventilated area, preferably within a chemical fume hood.[4][6]

The logical relationship between the compound's hazards and the necessary protective responses is visualized below.

Caption: Hazard profile and corresponding mitigation strategy.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory. This combines engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls

The primary engineering control is the use of a properly functioning chemical fume hood . This is non-negotiable when handling the solid compound to prevent the inhalation of dust. The fume hood ensures that any airborne particles are captured and exhausted away from the operator's breathing zone. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards.

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4][7] A face shield may be required for procedures with a higher risk of splashing.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed carefully to avoid skin contamination.[7] Contaminated clothing should be removed immediately and washed before reuse.[4][6]

  • Respiratory Protection: In situations where a fume hood is not available or if ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[4] However, reliance on respirators is a less preferred control measure compared to a fume hood.

Standard Protocol for Safe Handling and Storage

This protocol outlines a self-validating workflow designed to minimize exposure at every step.

Pre-Handling Checklist
  • Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • PPE Adornment: Put on all required PPE: lab coat, safety goggles, and gloves.

  • Area Preparation: Ensure the work area inside the fume hood is clean and uncluttered. Gather all necessary equipment (spatulas, weigh boats, glassware).

  • SDS Review: Have a copy of the SDS accessible, either electronically or in print.

Weighing and Transfer Protocol
  • Containment: Perform all manipulations of the solid compound deep within the chemical fume hood.

  • Static Control: Use an anti-static weigh boat or grounding strip, as static electricity can cause the fine powder to disperse unexpectedly.

  • Dispensing: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid creating dust clouds by using slow, deliberate movements.

  • Closure: Securely close the main container immediately after dispensing.

  • Transfer: Gently add the weighed solid to the reaction vessel. If dissolving, add the solvent to the solid in the vessel to prevent splashing of the powder.

Storage Requirements

Proper storage is essential for maintaining chemical integrity and safety.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][7]

  • The substance should be "stored locked up" (P405), indicating a need for controlled access.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Storage A 1. Verify Fume Hood & Gather PPE B 2. Prepare Clean Workspace Inside Hood A->B Proceed C 3. Carefully Open Container & Dispense Solid B->C Proceed D 4. Transfer Weighed Solid to Vessel C->D Proceed E 5. Securely Close Stock Container D->E Proceed F 6. Decontaminate Spatula & Weigh Boat E->F Proceed G 7. Clean Work Area F->G Proceed H 8. Store Container in a Cool, Dry, Locked Location G->H Proceed I 9. Remove PPE & Wash Hands Thoroughly H->I Final Step

Caption: Step-by-step workflow for safe handling.

Emergency and First Aid Procedures

In case of accidental exposure, immediate and correct action is critical.

Exposure Type First Aid Response
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a POISON CENTER or doctor immediately for treatment advice.[4][8]
Spill Management
  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Do not attempt to clean up a spill without appropriate PPE. Avoid breathing dust.[4][7]

  • Cleanup: For small spills, gently sweep or shovel the material into a suitable, labeled container for disposal. Avoid actions that generate dust.[4] Prevent the spill from entering drains or public waters.[4]

References

  • SAFETY DATA SHEET: 4-Bromobenzoic acid. Fisher Scientific. [Link]

  • SAFETY DATA SHEET: 2,4-Dimethylbenzoic acid. Thermo Fisher Scientific. [Link]

  • 4-Bromo-2,5-dimethoxybenzoic acid. PubChem. [Link]

Sources

Exploratory

Technical Guide: Theoretical vs. Experimental Properties of 4-Bromo-2,5-dimethylbenzoic Acid

The following technical guide details the theoretical and experimental profile of 4-Bromo-2,5-dimethylbenzoic acid, structured to assist researchers in drug development and materials science. [1] Executive Summary 4-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical and experimental profile of 4-Bromo-2,5-dimethylbenzoic acid, structured to assist researchers in drug development and materials science.

[1]

Executive Summary

4-Bromo-2,5-dimethylbenzoic acid (CAS 276677-03-3) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors and liquid crystalline polymers.[1] Its behavior is defined by a tension between electronic substituent effects and steric orthogonality .[1] While theoretical models often predict reactivity based on planar conjugation, experimental data reveals that the ortho-methyl group forces the carboxylic acid out of planarity, fundamentally altering its pKa, solubility, and coupling reactivity. This guide bridges that gap.

Molecular Architecture & Electronic State

Theoretical Conformation vs. Steric Reality

In a standard benzoic acid model, the carboxyl group (-COOH) is coplanar with the benzene ring to maximize


-conjugation.[1] However, in 4-Bromo-2,5-dimethylbenzoic acid, the methyl group at the C2 position  exerts significant steric strain on the adjacent carbonyl oxygen.[1]
  • Theoretical Assumption: Planar geometry with full resonance delocalization.[1]

  • Experimental Reality: The C2-methyl group forces the carboxyl moiety to rotate (dihedral angle

    
    ) relative to the aromatic plane.[1] This "de-conjugation" prevents the aromatic ring from destabilizing the carboxylate anion via electron donation, leading to the Ortho Effect .
    
Electronic Substituent Effects

The molecule is influenced by three distinct vectors:

  • -COOH (C1): Electron-withdrawing (EWG).

  • -CH

    
     (C2, C5):  Weakly electron-donating (Inductive 
    
    
    
    ).[1]
  • -Br (C4): Inductive EWG (

    
    ) but Resonance donating (
    
    
    
    ).

Graphviz Diagram: Electronic & Steric Vectors

ElectronicVectors Core Benzene Ring COOH COOH (C1) Acidic Center Core->COOH Steric Twist (Ortho Effect) Me2 CH3 (C2) Steric Bulk (+I) Me2->Core Donation Me2->COOH Steric Clash Br4 Br (C4) Inductive (-I) Br4->Core Withdrawal (-I) Me5 CH3 (C5) Electronic (+I) Me5->Core Donation

Figure 1: Interplay of steric hindrance at C2 and electronic effects at C4/C5.

Physicochemical Profiling

Acidity (pKa): The Ortho-Effect Paradox

A common error in theoretical modeling is assuming the electron-donating methyl groups will weaken the acid (raise pKa) compared to benzoic acid.[1]

  • Benzoic Acid pKa: 4.20[1][2][3]

  • Theoretical Prediction (Additivity): Methyl groups are electron-donating.[1][3] Therefore, pKa should increase to ~4.4.[1]

  • Experimental Outcome: The ortho-methyl group prevents resonance stabilization of the protonated acid form while having less destabilizing effect on the carboxylate anion.[1] Combined with the electron-withdrawing Bromine at C4, the molecule is more acidic than predicted.[1]

    • Estimated pKa: ~3.8 – 4.0 (Stronger than benzoic acid).[1]

Solubility & Lipophilicity (LogP)

The 2,5-dimethyl substitution significantly increases lipophilicity compared to the parent bromobenzoic acid, impacting formulation and purification.

PropertyTheoretical (Computed)Experimental / Observed Trend
LogP 2.90 (PubChem)High lipophilicity; poor water solubility even at neutral pH.[1] Requires polar aprotic solvents (DMF, DMSO) or alcohols for reactions.[1]
TPSA 37.3 ŲLow polar surface area suggests good membrane permeability in biological assays.[1]
Melting Point ~180°C (Predicted)High melting solid (White crystalline powder).[1] The high symmetry of the 2,5-substitution often leads to efficient crystal packing.

Synthetic Pathways & Process Chemistry[1][4][5]

Two primary routes exist for synthesizing this scaffold.[1] The choice depends on the availability of starting materials and scale requirements.

Route A: Oxidation of Aldehyde (Classical)
  • Precursor: 4-Bromo-2,5-dimethylbenzaldehyde.[1]

  • Reagent: KMnO

    
     or NaClO
    
    
    
    (Pinnick Oxidation).[1]
  • Pros: High fidelity, no regioselectivity issues.[1]

  • Cons: Strong oxidants may affect the bromine handle if not controlled.[1]

Route B: Pd-Catalyzed Carboxylation (Modern)[1]
  • Precursor: 1,4-Dibromo-2,5-dimethylbenzene or 4-Bromo-2,5-dimethyl-iodobenzene.[1]

  • Reagent: CO (gas) or Mo(CO)

    
    , Pd(OAc)
    
    
    
    , Base.[1]
  • Pros: Direct access from aryl halides.[1]

  • Cons: Requires handling of Carbon Monoxide; potential for di-carboxylation.[1]

Graphviz Diagram: Synthesis Workflow

Synthesis Start1 4-Bromo-2,5-dimethylbenzaldehyde Reagent1 Oxidation (NaClO2, NaH2PO4) Start1->Reagent1 Yield >90% Start2 1,4-Dibromo-2,5-dimethylbenzene Reagent2 Lithiation/Carboxylation (n-BuLi, -78°C; CO2) Start2->Reagent2 Regioselectivity Critical Product 4-Bromo-2,5-dimethylbenzoic acid (White Solid) Reagent1->Product Yield >90% Reagent2->Product Regioselectivity Critical

Figure 2: Primary synthetic routes. Route A (Oxidation) is generally preferred for lab-scale purity.[1]

Structural Characterization (Spectroscopy)[1]

Validating the structure requires distinguishing it from its isomers (e.g., 4-bromo-3,5-dimethylbenzoic acid).[1] The NMR splitting pattern is the definitive diagnostic tool.

H NMR Signature (400 MHz, DMSO- )

Due to the 2,5-substitution pattern, the aromatic protons are para to each other and chemically non-equivalent, but they appear as singlets because they cannot couple with each other (no adjacent protons).

  • 
     ~13.0 ppm (1H, broad s):  Carboxylic acid -OH.[1]
    
  • 
     ~7.80 ppm (1H, s):  H-6 (Aromatic proton adjacent to COOH).[1] Deshielded by Carbonyl.
    
  • 
     ~7.55 ppm (1H, s):  H-3 (Aromatic proton adjacent to Br).[1]
    
  • 
     ~2.45 ppm (3H, s):  C2-CH
    
    
    
    (Ortho-methyl).[1]
  • 
     ~2.35 ppm (3H, s):  C5-CH
    
    
    
    (Meta-methyl).[1]

Diagnostic Check: If you observe doublets in the aromatic region, you have synthesized the wrong isomer (likely the 2,3- or 3,4-dimethyl variant).[1]

Infrared (IR) Spectroscopy[1]
  • C=O Stretch: 1680–1700 cm

    
    .[1] (Lower frequency than typical esters due to dimerization).[1]
    
  • O-H Stretch: 2500–3000 cm

    
     (Broad, carboxylic acid dimer).[1]
    

Applications in Drug Design

This compound serves as a "privileged scaffold" for:

  • Suzuki-Miyaura Coupling: The C4-Bromine is highly reactive toward boronic acids, allowing the attachment of biaryl systems common in kinase inhibitors.[1]

  • Bioisosteres: The 2,5-dimethyl motif provides a hydrophobic core that fills specific binding pockets (e.g., in GPCRs) while the acid can be converted to bioisosteres like tetrazoles or amides.

References

  • PubChem. 4-Bromo-2,5-dimethylbenzoic acid (Compound).[1][4] National Library of Medicine.[1] Available at: [Link][1]

  • Royal Society of Chemistry. The Ortho Effect in Benzoic Acids: Theoretical Analysis. (General Mechanism Reference). Available at: [Link]

Sources

Foundational

4-Bromo-2,5-dimethylbenzoic Acid: A Technical Monograph on Synthesis and Application

The following technical guide details the discovery, synthesis, and application of 4-Bromo-2,5-dimethylbenzoic acid , a critical intermediate in modern medicinal chemistry and supramolecular synthesis. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 4-Bromo-2,5-dimethylbenzoic acid , a critical intermediate in modern medicinal chemistry and supramolecular synthesis.

Executive Summary

4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3 ) is a bifunctional aromatic building block characterized by orthogonal reactivity.[1][2] Its structure features a sterically crowded benzene ring with two methyl groups, a reactive aryl bromide, and a carboxylic acid moiety. While often commercially associated with retinoid research (specifically Bexarotene analogs), its primary utility lies in its role as a scaffold for Suzuki-Miyaura cross-couplings and the synthesis of complex cyclophanes (molecular containers). This guide dissects its historical emergence, definitive synthesis pathways, and experimental protocols for laboratory preparation.

Chemical Identity & Structural Significance[3]

PropertySpecification
IUPAC Name 4-Bromo-2,5-dimethylbenzoic acid
CAS Number 276677-03-3
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 252–254 °C (Lit.)[1][3]
SMILES CC1=CC(C(=O)O)=C(C)C=C1Br

Structural Logic: The molecule's value stems from its "Orthogonal Functionality" :

  • The Bromine Handle (C4): Ready for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach biaryl systems.

  • The Carboxylic Acid (C1): Available for amide coupling, esterification, or reduction to benzyl alcohols.

  • The Methyl Groups (C2, C5): Provide steric bulk that restricts rotation in drug candidates (atropisomerism control) and increases lipophilicity (

    
    ).
    

History and Discovery

Early Origins (The Xylene Era)

The history of 4-bromo-2,5-dimethylbenzoic acid is rooted in the industrial chemistry of p-xylene (1,4-dimethylbenzene). In the early 20th century, German dye chemists (e.g., Gattermann, Rubenstein) explored the halogenation of xylenes. The parent compound, 2,5-dimethylbenzoic acid (p-xylene-2-carboxylic acid), was well-known.

However, the specific 4-bromo derivative remained a laboratory curiosity until the late 20th century. Its emergence as a high-value intermediate coincides with the "Cross-Coupling Revolution" of the 1990s. Researchers needed scaffolds that could be elaborated at two distinct positions without protecting groups.

The Retinoid Connection (1994–Present)

A common misconception in chemical catalogs links this acid directly to Bexarotene (Targretin), a drug for cutaneous T-cell lymphoma.

  • Clarification: Bexarotene is synthesized from terephthalic acid derivatives and a pentamethyl-tetrahydronaphthalene core.

  • The Real Link: 4-Bromo-2,5-dimethylbenzoic acid is used to synthesize Novel Rexinoid Analogs . Researchers substitute the standard terephthalate tail of Bexarotene with this sterically hindered core to alter receptor binding affinity (RXR selectivity) and metabolic stability.

Synthesis Pathways: Evolution of Methodology

The synthesis of this compound is non-trivial due to the directing effects of the substituents.

Route A: The "Lithiation" Route (High Precision)

This is the preferred method for generating the acid with high regiocontrol. It utilizes 2,5-dibromo-p-xylene as the starting material.[4]

  • Precursor: 2,5-Dibromo-1,4-dimethylbenzene.

  • Reagent: n-Butyllithium (n-BuLi) at -78°C.

  • Mechanism: Lithium-Halogen exchange occurs at one bromine position. The steric bulk of the methyl groups prevents "over-lithiation" if stoichiometry is controlled.

  • Quench: Carbon dioxide (CO₂) gas is bubbled through to trap the lithiated species as the carboxylate.

Route B: The "Oxidation" Route (Scalable)

Used in industrial settings where n-BuLi is too hazardous.

  • Precursor: 4-Bromo-2,5-dimethylbenzaldehyde.[3]

  • Reagent: Sodium chlorite (NaClO₂) or Potassium permanganate (KMnO₄).

  • Mechanism: Selective oxidation of the aldehyde to the carboxylic acid without affecting the aryl bromide or the methyl groups.

Route C: Direct Bromination (The "Classic" Failure)

Direct bromination of 2,5-dimethylbenzoic acid is difficult.

  • Problem: The carboxylic acid is electron-withdrawing (deactivating). The methyl groups are activating.

  • Result: While the C4 position is activated by the C5-methyl (ortho) and C2-methyl (meta), the reaction often requires harsh Lewis acids (FeBr₃) and yields mixtures of isomers or poly-brominated products.

Experimental Protocol (Recommended)

Protocol: Synthesis via Lithiation of 2,5-Dibromo-p-xylene.[4] Rationale: This route guarantees the bromine is exactly para to the methyl and the acid is para to the other methyl, avoiding isomer separation issues.

Materials
  • 2,5-Dibromo-1,4-dimethylbenzene (CAS: 1074-24-4)

  • n-Butyllithium (1.6 M in hexanes)[4]

  • Dry Tetrahydrofuran (THF)

  • Dry Ice (Solid CO₂)

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Add 2,5-dibromo-1,4-dimethylbenzene (10.0 g, 37.9 mmol) and anhydrous THF (150 mL) . Cool the solution to -78°C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi (24 mL, 38.4 mmol) dropwise over 30 minutes. Critical: Maintain temp < -70°C to prevent benzylic lithiation.

  • Equilibration: Stir at -78°C for 1 hour. The solution will turn a pale yellow/green.

  • Carboxylation: Remove the nitrogen line. Add crushed Dry Ice (excess) into a separate flask and cannula-transfer the generated CO₂ gas into the reaction mixture for 2 hours while allowing it to warm to room temperature.

  • Quench: Quench with 1N HCl (50 mL) until pH < 2.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[1][3]

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield 4-bromo-2,5-dimethylbenzoic acid as white needles.

Yield Expectation: 75–85%.

Visualizations of Synthesis Logic

The following diagram illustrates the two primary synthetic pathways and the "Blue Box" divergence (a common side application).

SynthesisPathways cluster_0 Preferred Route (Regioselective) pXylene p-Xylene (1,4-Dimethylbenzene) DibromoXylene 2,5-Dibromo-p-xylene pXylene->DibromoXylene Br2, FeBr3 (Electrophilic Subst.) LithioSpecies Lithiated Intermediate (Ar-Li) DibromoXylene->LithioSpecies n-BuLi, -78°C (Li-Hal Exchange) TargetAcid 4-Bromo-2,5-dimethylbenzoic Acid (Target) LithioSpecies->TargetAcid 1. CO2 (gas) 2. H3O+ BlueBox Cyclophane Precursors (Benzylic Bromination) TargetAcid->BlueBox NBS, hv (Radical Bromination) Aldehyde 4-Bromo-2,5-dimethylbenzaldehyde Aldehyde->TargetAcid NaClO2 or KMnO4 (Oxidation)

Caption: Figure 1. Comparative synthesis routes showing the Lithiation pathway (Blue) vs. Oxidation pathway.

Key Applications in Drug Discovery[6]

The "Scaffold" Concept

In modern drug design, 4-Bromo-2,5-dimethylbenzoic acid is a "Core Linker" .

  • Reaction A (Acid side): The carboxylic acid is converted to an amide (e.g., reacting with an aminopyridine as seen in Patent WO2025059562).

  • Reaction B (Bromo side): The bromine is replaced via Suzuki coupling with a boronic acid (e.g., phenylboronic acid).

  • Result: A tri-substituted benzene core with precise geometry defined by the methyl groups.

Supramolecular Chemistry (The "Blue Box")

This acid is a precursor to Cyclobis(paraquat-p-phenylene) derivatives.

  • The acid is esterified (e.g., with propargyl alcohol).[5]

  • The methyl groups are then brominated (radical conditions) to form benzylic bromides.

  • These are cyclized to form "molecular boxes" capable of trapping guest molecules.

References

  • Chemical Identity & Properties

    • ChemicalBook.[1][3] "4-Bromo-2,5-dimethylbenzoic acid Product Specifications." Accessed 2024. Link

  • Synthesis Methodology (Lithiation Route)

    • Priepke, H., et al. "Benzamidine Derivatives and their Use as Antithrombotic Agents." U.S. Patent 5,998,424 (Example V). 1999.[4] Link

  • Application in Drug Discovery (Aminopyridines)

    • WO2025059562A1.[6] "Substituted Aminopyridine Compounds and Methods of Treating Disease."[6] 2025.[6] Link

  • Supramolecular Application (Blue Box Synthesis)

    • Bazzoni, M., et al. "Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis."[5] ResearchGate, 2024. Link

  • Retinoid Analog Research

    • Wagner, C.E., et al.[7] "Modeling, Synthesis and Biological Evaluation of Potential Retinoid X Receptor (RXR) Selective Agonists." Journal of Medicinal Chemistry, 2009.[7][8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Bromo-2,5-dimethylbenzoic Acid

The following technical application note details the protocol for the regioselective synthesis of 4-Bromo-2,5-dimethylbenzoic acid from 2,5-dimethylbenzoic acid . Introduction & Scope 4-Bromo-2,5-dimethylbenzoic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical application note details the protocol for the regioselective synthesis of 4-Bromo-2,5-dimethylbenzoic acid from 2,5-dimethylbenzoic acid .

Introduction & Scope

4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3) is a critical scaffold in the synthesis of biaryl pharmaceuticals, retinoic acid receptor ligands, and functionalized metal-organic frameworks (MOFs).[1][2] Its synthesis presents a classic regiochemical challenge: directing the halogen atom to the specific C4 position on a trisubstituted benzene ring containing both activating (methyl) and deactivating (carboxyl) groups.[1][2]

Critical Distinction: Researchers must distinguish between Electrophilic Aromatic Substitution (EAS) and Free Radical Bromination .

  • Radical Conditions (NBS/AIBN/Light): Favor bromination of the methyl groups (benzylic position), yielding intermediates used in "Blue Box" cyclophane synthesis [1].[1]

  • Lewis Acid Conditions (Br2/Fe): Favor bromination of the aromatic ring.[1][2] This protocol focuses exclusively on the Lewis Acid-catalyzed pathway to selectively target the C4 aromatic proton.[1][2]

Retrosynthetic Analysis & Regiochemistry

The regioselectivity is governed by the interplay of steric hindrance and electronic directing effects.[2]

  • 1-COOH (Meta-director): Directs incoming electrophiles to positions C3 and C5. (C5 is blocked).

  • 2-Me (Ortho/Para-director): Activates positions C1 (blocked), C3 (ortho), and C5 (para, blocked).

  • 5-Me (Ortho/Para-director): Activates positions C4 (ortho), C6 (ortho), and C2 (para, blocked).

The Conflict:

  • Position C3: Activated by 2-Me and directed by COOH.[1][2] However, it is sterically occluded (sandwiched between the 1-COOH and 2-Me groups), making substitution highly unfavorable.[1][2]

  • Position C6: Activated by 5-Me.[1][2][3] However, it is ortho to the bulky COOH group , creating significant steric strain.[1]

  • Position C4 (Target): Activated by 5-Me (ortho). It is para to the COOH group and meta to the 2-Me group.[2] This position is the most sterically accessible and electronically activated site for electrophilic attack.

Mechanism Diagram

G cluster_Directing Directing Effects Analysis Start 2,5-Dimethylbenzoic Acid C3 Position C3 (Blocked by Sterics) Start->C3 2-Me Activation C6 Position C6 (Sterically Hindered) Start->C6 5-Me Activation C4 Position C4 (Electronically & Sterically Favored) Start->C4 5-Me Activation + Para to COOH Intermediate Sigma Complex (Wheland Intermediate) C3->Intermediate X C6->Intermediate Minor C4->Intermediate + Br+ (from FeBr3/Br2) Product 4-Bromo-2,5-dimethylbenzoic Acid Intermediate->Product - H+ (Aromatization)

Caption: Mechanistic pathway illustrating the electronic and steric factors directing bromination to the C4 position.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Purity
2,5-Dimethylbenzoic Acid Substrate1.0>98%
Bromine (Br₂) Electrophile1.1Reagent Grade
Iron Powder (Fe) Catalyst Precursor0.05-325 mesh
Glacial Acetic Acid Solvent-Anhydrous
Sodium Bisulfite (NaHSO₃) Quenching Agent-Sat.[1][2] Aq. Sol.
Step-by-Step Procedure

Safety Note: Bromine is highly corrosive and volatile.[1][2] Perform all operations in a functioning fume hood. Wear Viton gloves.[2]

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.

  • Dissolution: Charge the flask with 2,5-dimethylbenzoic acid (15.0 g, 100 mmol) and Glacial Acetic Acid (60 mL) . Stir until the solid is fully suspended/dissolved.

  • Catalyst Addition: Add Iron powder (280 mg, 5 mmol) directly to the mixture. Note: Fe generates FeBr₃ in situ upon reaction with bromine.[1][2]

  • Bromination:

    • Cool the reaction mixture to 15–20°C using a water bath. (Do not freeze the acetic acid, MP ~16°C).

    • Charge the addition funnel with Bromine (17.6 g, 5.6 mL, 110 mmol) .

    • Add the bromine dropwise over 45–60 minutes . The solution will turn dark red/brown.[2]

    • Observation: Evolution of HBr gas (white fumes) indicates the reaction is proceeding.[1][2]

  • Reaction Maintenance:

    • After addition, remove the water bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1) or HPLC.[1][2] Look for the disappearance of the starting material peak.[2]

  • Quenching:

    • Pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold water with vigorous stirring.

    • Add saturated sodium bisulfite solution (approx. 20-30 mL) dropwise until the orange/brown color of excess bromine disappears and the precipitate is off-white.[1][2]

  • Isolation:

    • Filter the solid precipitate using a Buchner funnel.[1][2]

    • Wash the filter cake copiously with cold water (3 x 50 mL) to remove residual acetic acid and iron salts.[1][2]

    • Air dry the solid on the filter for 1 hour.[1][2]

Purification (Recrystallization)

While the crude product is often >90% pure, recrystallization ensures removal of minor 6-bromo isomers.[1][2]

  • Transfer the crude solid to an Erlenmeyer flask.

  • Dissolve in a minimum amount of boiling Ethanol/Water (4:1 v/v) or Glacial Acetic Acid .

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Filter the white crystalline needles and dry in a vacuum oven at 50°C overnight.

Results & Characterization

Expected Yield: 75–85% Appearance: White to off-white crystalline solid.[1][2] Melting Point: 180–182°C (Lit.[1][2] values vary slightly based on solvent).

Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.1 (br s, 1H, COOH)[1][2]

    • δ 7.75 (s, 1H, Ar-H3) – Note: This proton is deshielded by the ortho-COOH.[1][2]

    • δ 7.60 (s, 1H, Ar-H6)[1][2]

    • δ 2.45 (s, 3H, 2-CH₃)[1][2]

    • δ 2.38 (s, 3H, 5-CH₃)[1][2]

  • Interpretation: The presence of two singlets in the aromatic region confirms the para-relationship of the protons, indicating the 1,2,4,5-substitution pattern.[1][2] If the 6-bromo isomer were present, the protons would show meta-coupling (d, J ~2 Hz).[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Inactive catalyst or wet solvent.[1][2]Ensure Fe powder is fresh.[2] Use anhydrous acetic acid.[2] Increase reaction time to 12h.
Formation of Benzyl Bromide Radical mechanism active.[1][2][4]Exclude light . Wrap flask in foil. Ensure no radical initiators (peroxides) are present.[1][2]
Poly-bromination Excess bromine or high temp.[1][2]Strictly control temperature (<30°C).[1][2] Limit Br₂ to 1.1 equivalents.[2]
Sticky/Colored Product Residual Iron or Bromine.[1][2]Ensure thorough bisulfite quench and water wash.[2] Recrystallize from ethanol/water.[2]

References

  • Bachir, A., et al. (2023).[1][5][6] Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ChemRxiv.[2][6] Link (Note: Describes the radical pathway to be avoided for this protocol).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1][2] Wiley-Interscience.[2] (General reference for EAS directing effects).

  • ChemicalBook.[2] (n.d.). 4-Bromo-2,5-dimethylbenzoic acid Product Description. Retrieved October 26, 2023, from Link.[1]

  • Larrosa, I., et al. (2018).[1][2] Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Royal Society of Chemistry.[2] Link (Context on bromination of substituted benzoic acids).

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Regioselective Bromination of 2,5-Dimethylbenzoic Acid

Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed protocol for the electrophilic aromatic bromination of 2,5-dimethylbenzoic acid. We delve into the mechanistic underpinnin...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the electrophilic aromatic bromination of 2,5-dimethylbenzoic acid. We delve into the mechanistic underpinnings of the reaction, focusing on the interplay of directing group effects and steric hindrance that govern the regiochemical outcome. The protocol detailed herein prioritizes the formation of 4-bromo-2,5-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-rationalized method for the synthesis of this and structurally related halogenated aromatic compounds.

Introduction: The Significance of Brominated Aromatic Carboxylic Acids

Brominated aromatic carboxylic acids are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. The introduction of a bromine atom onto the aromatic ring opens up a gateway to a multitude of subsequent transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, and the formation of organometallic reagents. The specific regiochemistry of bromination is of paramount importance, as the position of the halogen atom dictates the ultimate architecture of the final product.

The bromination of 2,5-dimethylbenzoic acid presents a classic case study in regioselectivity, where the outcome is governed by the cumulative electronic and steric influences of three substituents on the benzene ring. A thorough understanding of these principles is essential for the rational design of synthetic routes and the minimization of isomeric impurities.

Mechanistic Insights: Predicting the Regiochemical Outcome

The electrophilic aromatic substitution (EAS) reaction is the cornerstone of this transformation. In this process, an electrophile (in this case, an electrophilic bromine species) attacks the electron-rich π-system of the benzene ring, leading to the substitution of a hydrogen atom.

The Role of Directing Groups

The regioselectivity of the bromination of 2,5-dimethylbenzoic acid is determined by the directing effects of the substituents already present on the aromatic ring:

  • Methyl Groups (-CH₃): The two methyl groups are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions relative to themselves.[1][2]

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating, electron-withdrawing group. It directs incoming electrophiles to the meta position.[3][4]

Considering these effects in concert, the positions activated by the two methyl groups are C3, C4, and C6. The positions directed by the carboxylic acid group are C3 and C5 (relative to the COOH at C1). The overlapping positions of activation are C3, C4, and C6.

The Influence of Steric Hindrance

While electronic effects predict potential sites of reaction, steric hindrance often dictates the major product.

  • Position C3: This position is sterically hindered by the adjacent methyl group at C2.

  • Position C6: This position is significantly hindered by the flanking carboxylic acid group at C1 and the methyl group at C5.

  • Position C4: This position is the least sterically hindered of the electronically activated positions.

Therefore, the electrophilic attack is most likely to occur at the C4 position, leading to 4-bromo-2,5-dimethylbenzoic acid as the major product.

Detailed Experimental Protocol

This protocol is adapted from established methods for the bromination of substituted benzoic acids and is optimized for the regioselective synthesis of 4-bromo-2,5-dimethylbenzoic acid.[5]

Materials and Reagents
ReagentFormulaMWMmolEquivalentsAmount
2,5-Dimethylbenzoic AcidC₉H₁₀O₂150.17101.01.50 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98111.11.96 g
Dichloromethane (DCM)CH₂Cl₂---50 mL
Concentrated Sulfuric AcidH₂SO₄98.08-Catalytic~5 drops
Saturated NaHCO₃ solution----50 mL
Saturated Na₂S₂O₃ solution----30 mL
Brine----30 mL
Anhydrous MgSO₄----As needed
HexaneC₆H₁₄---For recrystallization
Ethyl AcetateC₄H₈O₂---For recrystallization
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2,5-dimethylbenzoic acid (1.50 g, 10 mmol).

  • Dissolution: Add dichloromethane (50 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.96 g, 11 mmol) to the cooled solution in portions over 5-10 minutes.

  • Catalyst Addition: Carefully add 5 drops of concentrated sulfuric acid to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (30 mL) to remove any unreacted bromine.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford 4-bromo-2,5-dimethylbenzoic acid as a white solid.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2,5-dimethylbenzoic acid in DCM B Cool to 0 °C A->B C Add NBS B->C D Add catalytic H₂SO₄ C->D E Stir at RT & Monitor by TLC D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash with Na₂S₂O₃ G->H I Wash with Brine H->I J Dry with MgSO₄ I->J K Filter & Concentrate J->K L Recrystallize from Hexane/EtOAc K->L M Obtain pure 4-bromo-2,5-dimethylbenzoic acid L->M

Caption: A stepwise workflow for the synthesis of 4-bromo-2,5-dimethylbenzoic acid.

Characterization of 4-Bromo-2,5-dimethylbenzoic acid

The identity and purity of the final product can be confirmed by standard analytical techniques.

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.5-12.0 (br s, 1H, -COOH)

    • δ 7.95 (s, 1H, Ar-H)

    • δ 7.35 (s, 1H, Ar-H)

    • δ 2.60 (s, 3H, Ar-CH₃)

    • δ 2.35 (s, 3H, Ar-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 173.0 (-COOH)

    • δ 140.5, 137.0, 135.0, 132.0, 125.0, 122.0 (Ar-C)

    • δ 22.0, 21.0 (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • 2500-3300 (broad, O-H stretch)

    • 1680-1710 (C=O stretch)

    • 1600, 1450 (C=C aromatic stretch)

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this reaction.

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance.[3][6][7][8] It should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][6][7]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

  • Concentrated Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care, always adding acid to other liquids slowly and with stirring.

  • General Precautions: Perform the reaction in a well-ventilated area. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7][8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time and continue to monitor by TLC. Ensure the catalyst was added.
Loss of product during work-up or purification.Ensure proper phase separation during extraction. Optimize the recrystallization solvent system.
Formation of Isomers Reaction temperature too high.Maintain the initial reaction temperature at 0 °C for a longer period before allowing it to warm to room temperature.
Incorrect amount of catalyst.Use only a catalytic amount of sulfuric acid.
Over-bromination Excess NBS.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS.
Prolonged reaction time.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

References

  • BenchChem. (2025). Synthesis of 4-Bromo-2,5-Dimethoxybenzoic Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.
  • Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid.
  • Lobo, S. (2023, March 1).
  • MSU Chemistry. (n.d.).
  • Penta. (2024, September 20).
  • PubChem. (n.d.). 2,5-Dimethylbenzoic acid.
  • RSC. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide.
  • SBLCore. (2024, September 20). SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended. Bromine.
  • Sigma-Aldrich. (2010, March 12). NBS N-bromosuccinimide.
  • University of Calgary. (n.d.).
  • VWR. (n.d.).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid.
  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • MDPI. (2023, February 10). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
  • Filo. (2025, July 17). How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ fro...
  • ChemRxiv. (2023, March 15). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis.
  • LibreTexts. (2024, October 4). 16.

Sources

Method

Application Notes: Utilizing 4-Bromo-2,5-dimethylbenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Abstract 4-Bromo-2,5-dimethylbenzoic acid is a versatile and strategically important building block in medicinal chemistry and materials science. Its substituted aromatic ring allows for the synthesis of complex molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Bromo-2,5-dimethylbenzoic acid is a versatile and strategically important building block in medicinal chemistry and materials science. Its substituted aromatic ring allows for the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the substrate's reactivity and offers detailed, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We delve into the causality behind experimental choices, offering insights into optimizing reaction conditions to overcome challenges such as steric hindrance and the presence of the carboxylic acid functionality.

Introduction: A Versatile Building Block

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2] 4-Bromo-2,5-dimethylbenzoic acid (PubChem CID: 276677-03-3)[3] serves as a valuable aryl bromide for these transformations. Its structure is particularly relevant in pharmaceutical development; for instance, derivatives are key intermediates in the synthesis of targeted cancer therapies like Trametinib.[4][5][6]

This document serves as a comprehensive guide for researchers, outlining not just the steps for successful coupling but also the underlying principles that govern these reactions.

Substrate Reactivity Profile

The reactivity of 4-Bromo-2,5-dimethylbenzoic acid in palladium catalysis is governed by a combination of electronic and steric factors.

  • Electronic Effects: The two methyl groups are electron-donating, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition by increasing electron density on the aromatic ring. Conversely, the carboxylic acid group is electron-withdrawing, which can enhance reactivity.

  • Steric Hindrance: The presence of a methyl group ortho to the bromine atom introduces steric bulk. This can make the oxidative addition step more challenging compared to unhindered aryl bromides.[7][8] However, the use of bulky, electron-rich phosphine ligands can often overcome this steric hindrance and facilitate efficient coupling.[8][9][10]

  • The Carboxylic Acid Group: The acidic proton of the carboxyl group necessitates the use of a sufficient amount of base to ensure both deprotonation and to facilitate the catalytic cycle.[11] While esterification is a possible protective strategy, direct coupling is often achievable and more step-economical. The carboxylate formed under basic conditions can also influence the solubility of the substrate.[11]

Application Focus: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl compounds.[12][13]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, a step that requires activation by a base.[13]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][14]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation (R'B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-R' trans_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Synthesis of a Biaryl Acid

This protocol details the coupling of 4-Bromo-2,5-dimethylbenzoic acid with a generic arylboronic acid.

Materials:

  • 4-Bromo-2,5-dimethylbenzoic acid (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Toluene/Water (5:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-2,5-dimethylbenzoic acid, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (SPhos).

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash with water, then with 1M HCl to acidify the carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data and Optimization Insights
Catalyst/Ligand SystemBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-85A classic system, may be slower for sterically hindered substrates.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11088-96Highly effective for sterically demanding couplings.[9]
PdCl₂(dppf)Cs₂CO₃DMF10080-92Good for a wide range of functional groups.

Causality Behind Choices:

  • Base Selection: A strong, non-nucleophilic base like K₃PO₄ is crucial. It serves to deprotonate the benzoic acid, preventing it from interfering with the catalyst, and to activate the boronic acid for the transmetalation step.[13][15]

  • Ligand Choice: For this sterically hindered substrate, a bulky, electron-rich biaryl phosphine ligand like SPhos is recommended. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.[8][9]

  • Solvent System: A biphasic system like Toluene/H₂O or Dioxane/H₂O is common. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.[16]

Application Focus: Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[17][18] This reaction is invaluable for creating rigid, linear structures found in pharmaceuticals and organic materials.[19][20]

Mechanistic Overview

The reaction typically involves a dual catalytic system with palladium and copper(I). The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step.[18] Copper-free protocols have also been developed.[20][21]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) product_complex Ar-Pd(II)L₂(C≡CR') oa_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡CR' product_complex->product alkyne R'-C≡CH cu_acetylide Cu-C≡CR' alkyne->cu_acetylide [Cu(I)], Base cu_acetylide->oa_complex To Transmetalation Buchwald_Hartwig_Workflow start Reagent Prep Add Ar-Br, Amine, Base, Pd Catalyst, Ligand to flask reaction Inert Atmosphere Evacuate/backfill with N₂/Ar Add degassed solvent start:f1->reaction:f0 heating Reaction Heat to specified temperature (e.g., 100 °C) Monitor by TLC/LC-MS reaction:f2->heating:f0 workup Workup Cool, dilute, filter (if needed) Aqueous wash heating:f2->workup:f0 purification Purification Concentrate organic layer Column chromatography or recrystallization workup:f2->purification:f0 product Final Product | Aryl Amine purification:f2->product

Sources

Application

Application Note: 4-Bromo-2,5-dimethylbenzoic Acid in Medicinal Chemistry

The following technical guide details the applications of 4-Bromo-2,5-dimethylbenzoic acid in medicinal chemistry, focusing on its role as a strategic scaffold for kinase inhibitor design and biaryl synthesis. [1] CAS: 7...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications of 4-Bromo-2,5-dimethylbenzoic acid in medicinal chemistry, focusing on its role as a strategic scaffold for kinase inhibitor design and biaryl synthesis.

[1]

CAS: 76156-42-6 | Formula: C₉H₉BrO₂ | MW: 229.07 g/mol Role: Bifunctional Building Block, Conformational Locker, Lipophilic Spacer

Executive Summary & Strategic Rationale

4-Bromo-2,5-dimethylbenzoic acid is a high-value intermediate in drug discovery, particularly for the synthesis of atropoisomeric kinase inhibitors and G-protein coupled receptor (GPCR) modulators . Its utility stems from its unique substitution pattern:

  • The "Dual-Handle" Functionality: It possesses an aryl bromide (for cross-coupling) and a carboxylic acid (for amide/ester formation), allowing for orthogonal functionalization.

  • The "Magic Methyl" Effect: The methyl groups at the 2- and 5-positions are not merely lipophilic spacers.

    • 2-Methyl (Ortho to Acid): Sterically forces the carboxylic acid (or resultant amide) out of planarity with the phenyl ring, pre-organizing the molecule into a bioactive conformation.

    • 5-Methyl (Ortho to Bromine): Increases the torsion angle of any biaryl system formed via Suzuki coupling, potentially improving selectivity for specific kinase pockets (e.g., Bcr-Abl, BTK).

Critical Reaction Protocols

The following protocols are optimized for high-throughput medicinal chemistry (HTMC) and scale-up, addressing the specific steric challenges posed by the ortho-methyl groups.

Protocol A: Chemoselective Protection (Tert-Butyl Ester Formation)

Context: Before performing base-sensitive cross-couplings (like Suzuki-Miyaura), it is often necessary to mask the acidic proton. The tert-butyl ester is preferred due to its stability under basic conditions and ease of removal (acidolysis).

Reagents:

  • Substrate: 4-Bromo-2,5-dimethylbenzoic acid (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

  • Alcohol: tert-Butanol (t-BuOH) (25 equiv - acts as solvent/reagent)

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) (0.3 equiv)

  • Solvent: Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 4-bromo-2,5-dimethylbenzoic acid in DCM (0.2 M concentration).

  • Reagent Addition: Add t-BuOH followed by Boc₂O.

  • Catalysis: Add DMAP in one portion. Note: Gas evolution (CO₂) will occur.

  • Reaction: Stir at 25°C for 16–18 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The acid starting material should disappear.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes).

Expert Insight: The use of Boc₂O/DMAP is superior to isobutylene gas (hazardous) or acid-catalyzed esterification (slow due to steric hindrance from the 2-methyl group). This method leverages the formation of a reactive N-acylpyridinium intermediate.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Context: Coupling the 4-bromo position is challenging due to the ortho-5-methyl group. Standard Pd(PPh₃)₄ conditions often fail or give low yields. We utilize a Buchwald-type precatalyst system to overcome this steric barrier.

Reagents:

  • Electrophile: tert-Butyl 4-bromo-2,5-dimethylbenzoate (from Protocol A)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02–0.05 equiv)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the Electrophile, Boronic Acid, and XPhos Pd G3. Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvent Addition: Add degassed THF/Dioxane (0.1 M).

  • Base Addition: Add the aqueous K₃PO₄ solution via syringe.

  • Heating: Heat to 60–80°C for 2–4 hours. Note: The XPhos ligand is exceptionally good at forming the active LPd(0) species even at moderate temperatures, preventing protodeboronation of unstable boronic acids.

  • Workup: Filter through a celite pad, dilute with EtOAc, and wash with water.

  • Outcome: This yields the biaryl intermediate with the ester intact, ready for hydrolysis.

Case Study: Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors

Reference: Adapted from Patent WO2025059562A1 (2025)

This workflow demonstrates the construction of a substituted aminopyridine anti-cancer agent.[1] The 4-bromo-2,5-dimethylbenzoic acid serves as the "Linker Module" connecting the kinase hinge-binding motif (Imidazopyridine) to the solvent-exposed solubilizing group.

Workflow Logic:

  • Protection: Convert Acid to t-Bu Ester (Protocol A).

  • Cross-Coupling: React Ester with an Aminopyridine Boronate (Protocol B).

  • Deprotection: Treat with TFA/DCM (1:1) to reveal the carboxylic acid.[3]

  • Amide Coupling: React the revealed acid with a secondary amine (e.g., piperazine derivative) using HATU/DIEA to install the solvent-front tail.

Data Summary: Optimization of Coupling Step

Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄Na₂CO₃DME/H₂O9035%Significant homocoupling; slow conversion.
Pd(dppf)Cl₂Cs₂CO₃Dioxane10062%Moderate yield; difficult purification.
XPhos Pd G3 K₃PO₄ THF/H₂O 60 94% Clean conversion; minimal debromination.

Visualized Pathways

Diagram 1: The Divergent Reactivity Landscape

This diagram illustrates how the core scaffold can be processed into three distinct medicinal chemistry modules: Biaryls (via Suzuki), Amides (via HATU), or Reverse Amides (via Curtius Rearrangement).

G Start 4-Bromo-2,5-dimethyl- benzoic acid Amide Amide Library (R-NH2 / HATU) Start->Amide COOH Funct. Ester Protected Ester (t-BuOH / Boc2O) Start->Ester Protection Suzuki Biaryl Scaffold (Ar-B(OH)2 / Pd) Start->Suzuki Br Cross-Coupling Buchwald Aniline Deriv. (R-NHR' / Pd) Start->Buchwald C-N Coupling Curtius Isocyanate/Amine (DPPA / Heat) Start->Curtius Rearrangement Ester->Suzuki Sequential Workflow

Caption: Functionalization map of 4-Bromo-2,5-dimethylbenzoic acid showing orthogonal reactivity handles.

Diagram 2: Specific Kinase Inhibitor Synthesis Workflow

This flowchart details the linear synthesis sequence derived from recent patent literature (WO2025059562A1), highlighting the "Protect-Couple-Deprotect-Decorate" strategy.

Workflow Step1 STARTING MATERIAL 4-Bromo-2,5-dimethylbenzoic acid Step2 STEP 1: PROTECTION t-Bu Ester Formation (Boc2O, DMAP, DCM) Step1->Step2 Step3 STEP 2: SUZUKI COUPLING Install Kinase Hinge Binder (Ar-B(OH)2, XPhos Pd G3) Step2->Step3 Step4 INTERMEDIATE Biaryl-Ester Scaffold Step3->Step4 Step5 STEP 3: DEPROTECTION Hydrolysis of Ester (TFA / DCM) Step4->Step5 Step6 STEP 4: AMIDE COUPLING Install Solubilizing Tail (HNR2, HATU, DIEA) Step5->Step6 Final FINAL DRUG CANDIDATE Substituted Aminopyridine Kinase Inhibitor Step6->Final

Caption: Step-by-step synthesis of an Imidazo[4,5-b]pyridine kinase inhibitor using the 4-bromo-2,5-dimethyl scaffold.

References

  • Substituted aminopyridine compounds and methods of treating disease using same. Source: World Intellectual Property Organization (WO2025059562A1). URL:[1]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Boronic Acids. Source: Journal of the American Chemical Society (Buchwald et al., 2010). URL:[Link]

  • The "Magic Methyl" Effect on Conformational Control in Drug Design. Source: Journal of Medicinal Chemistry (2015). URL:[Link]

  • Efficient Esterification of Hindered Carboxylic Acids using Boc2O. Source: Tetrahedron Letters (2006). URL:[Link]

Sources

Method

4-Bromo-2,5-dimethylbenzoic Acid: A Bifunctional Building Block for Complex Molecule Synthesis

Executive Summary In modern medicinal chemistry and materials science, the strategic selection of molecular building blocks dictates the efficiency of downstream synthetic pathways. 4-Bromo-2,5-dimethylbenzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the strategic selection of molecular building blocks dictates the efficiency of downstream synthetic pathways. 4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3) is a highly versatile, bifunctional intermediate[1]. It features two orthogonal reactive sites: a carboxylic acid for amidation or esterification, and an aryl bromide for transition-metal-catalyzed cross-coupling[2].

The presence of the 2,5-dimethyl groups is not merely structural; it imparts critical physicochemical properties. The 2-methyl group provides steric hindrance that can lock the conformation of resulting amides (useful in designing kinase inhibitors and GPCR ligands), while the 5-methyl group modulates the electronic density of the aromatic ring, influencing the rate of oxidative addition during palladium catalysis. This application note provides field-proven, self-validating protocols for utilizing this building block in complex molecule synthesis.

Physicochemical Properties & Quantitative Data

Understanding the baseline properties of 4-Bromo-2,5-dimethylbenzoic acid is essential for predicting its behavior in various solvent systems and purification workflows.

Table 1: Physicochemical Profile of 4-Bromo-2,5-dimethylbenzoic acid [1][2]

PropertyValueSynthetic Implication
CAS Number 276677-03-3Ensures accurate reagent sourcing.
Molecular Formula C9H9BrO2Baseline for mass spectrometry (M+H expected ~229.0).
Molecular Weight 229.07 g/mol Stoichiometric calculations.
SMILES CC1=CC(C(=O)O)=C(C)C=C1BrComputational modeling and cheminformatics.
Predicted XlogP 2.9High lipophilicity; requires polar aprotic solvents (DMF/DMSO) for reactions.
Monoisotopic Mass 227.97859 DaHigh-resolution mass spectrometry (HRMS) validation.

Application 1: Overcoming Steric Hindrance in Amide Coupling

Mechanistic Insights & Causality

The synthesis of benzamides from 4-bromo-2,5-dimethylbenzoic acid presents a specific challenge: the ortho-methyl group (at the 2-position) creates significant steric shielding around the carboxylic acid carbon. Standard carbodiimide coupling reagents (e.g., DCC or EDC alone) often result in sluggish kinetics, poor yields, and the accumulation of unreactive N-acylurea byproducts[3].

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice[4]. HATU generates a highly reactive 7-aza-benzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group exhibits a neighboring group effect, acting as an intramolecular general base that guides the incoming amine, dramatically accelerating the reaction despite the steric bulk of the 2-methyl group[4].

AmideCoupling A 4-Bromo-2,5-dimethylbenzoic acid B DIPEA (Base) Deprotonation A->B C Carboxylate Anion B->C D HATU Activation C->D E OAt-Active Ester D->E F Amine Addition E->F G Target Amide Derivative F->G

Caption: HATU-mediated amide coupling workflow for 4-Bromo-2,5-dimethylbenzoic acid.

Protocol 1: HATU-Mediated Amide Formation

This protocol is designed as a self-validating system. The sequential aqueous washes exploit the pKa differences of the reagents to ensure high purity of the crude product prior to chromatography.

Reagents & Stoichiometry:

  • 4-Bromo-2,5-dimethylbenzoic acid: 1.0 equiv (e.g., 1.0 mmol, 229 mg)

  • Primary or Secondary Amine: 1.1 equiv (1.1 mmol)

  • HATU: 1.2 equiv (1.2 mmol, 456 mg)

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv (3.0 mmol, 522 µL)

  • Anhydrous DMF: 10 mL (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under nitrogen, dissolve 4-bromo-2,5-dimethylbenzoic acid and HATU in anhydrous DMF.

  • Deprotonation: Add DIPEA dropwise at room temperature. The solution will typically turn a pale yellow color, indicating the formation of the activated OAt-ester. Stir for 15–30 minutes[4].

  • Coupling: Add the amine (neat or dissolved in 1 mL DMF) to the activated mixture. Stir at room temperature for 2 to 12 hours. Monitor the reaction via LC-MS or TLC (typically 30% EtOAc in Hexanes).

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Self-Validating Workup:

    • Wash 1 (1M HCl, 2 x 25 mL): Protonates and removes unreacted amine and DIPEA into the aqueous layer.

    • Wash 2 (Sat. NaHCO3, 2 x 25 mL): Deprotonates and removes any trace unreacted starting carboxylic acid and acidic byproducts.

    • Wash 3 (5% LiCl aqueous solution, 2 x 25 mL): Critically required to pull residual DMF out of the organic phase.

    • Wash 4 (Brine, 25 mL): Removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Application 2: Suzuki-Miyaura Cross-Coupling

Mechanistic Insights & Causality

Once the carboxylic acid is functionalized (or protected), the aryl bromide at the 4-position serves as a prime handle for C-C bond formation via the Suzuki-Miyaura reaction[5].

The two methyl groups on the aromatic ring are electron-donating via inductive effects. This slightly increases the electron density of the ring, which can marginally slow down the initial oxidative addition step of the Pd(0) catalyst into the C-Br bond compared to electron-deficient aryl halides. Consequently, utilizing a robust, electron-rich catalyst system (such as Pd(PPh3)4 or Pd(dppf)Cl2) and elevating the reaction temperature (90–100 °C) is required to drive the reaction to completion[5].

SuzukiCoupling Pd0 Pd(0) Catalyst OA Oxidative Addition (Aryl Bromide) Pd0->OA PdII Pd(II) Aryl Complex OA->PdII Base Base Exchange PdII->Base TM Transmetalation (Arylboronic Acid) Base->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 2: Aqueous-Organic Biphasic Suzuki Coupling

This protocol utilizes a biphasic system. The water dissolves the inorganic base necessary for the transmetalation step, while the 1,4-dioxane solubilizes the organic substrates.

Reagents & Stoichiometry:

  • Aryl Bromide Substrate (e.g., Amide derivative of 4-Bromo-2,5-dimethylbenzoic acid): 1.0 equiv (1.0 mmol)

  • Arylboronic Acid: 1.5 equiv (1.5 mmol)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)): 0.05 equiv (5 mol%, ~58 mg)

  • K2CO3 (Potassium Carbonate): 2.5 equiv (2.5 mmol, 345 mg)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v ratio), 10 mL total.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube or heavy-walled pressure vial, add the aryl bromide, arylboronic acid, and K2CO3[5].

  • Degassing (Critical Step): Add the 1,4-Dioxane/H2O mixture. Sparge the solution with Argon or Nitrogen gas for at least 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh3)4 against a positive flow of inert gas. Seal the vessel tightly.

  • Reaction: Heat the mixture in an oil bath at 95 °C for 12–18 hours with vigorous stirring (to ensure mixing of the biphasic layers)[5].

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, add water (20 mL), and separate the layers. Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the biaryl product via flash column chromatography.

References

  • PubChemLite. "4-bromo-2,5-dimethylbenzoic acid (C9H9BrO2) - Structural Information and Predicted Properties." uni.lu.
  • Advanced ChemBlocks. "4-Bromo-2,5-dimethylbenzoic acid Product Specifications." achemblock.com.
  • BenchChem. "A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid." benchchem.com.
  • Diva-Portal. "Optimization of the Central α‐Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN." diva-portal.org.
  • ResearchGate. "The amide group and its preparation methods by acid-amine coupling reactions: an overview." researchgate.net.

Sources

Application

esterification reactions involving 4-Bromo-2,5-dimethylbenzoic acid

Application Note: Advanced Esterification Protocols for 4-Bromo-2,5-dimethylbenzoic Acid in Drug Discovery Introduction & Chemical Context 4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3) is a highly versatile bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Esterification Protocols for 4-Bromo-2,5-dimethylbenzoic Acid in Drug Discovery

Introduction & Chemical Context

4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3) is a highly versatile bifunctional building block widely used in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis [1]. The molecule features a carboxylic acid moiety for esterification or amidation, and a para-bromo substituent (relative to the C1-carboxylate) that serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings).

However, derivatizing the carboxylic acid presents a distinct synthetic challenge due to the "ortho effect" [2]. The methyl group at the C2 position introduces significant steric hindrance. This steric bulk restricts the Dunitz-Bürgi approach angle of incoming nucleophiles and destabilizes the bulky tetrahedral intermediate required in classical Fischer esterification. To overcome these limitations, this application note details two field-proven, high-yielding protocols tailored for sterically hindered substrates.

Mechanistic Insights: Overcoming Steric Hindrance

Why do classical methods fail, and why do advanced protocols succeed?

In a standard Fischer esterification, the alcohol must attack the protonated carbonyl carbon. For tert-butyl esters, this is practically impossible because the strongly acidic conditions required will rapidly dehydrate tert-butanol into isobutylene gas [3]. Furthermore, the steric clash forces the carboxylate group to twist out of the aromatic plane, inhibiting resonance stabilization and physically blocking the reaction center.

The DMAP Advantage : Both protocols outlined below rely on 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst. In the Steglich mechanism, the carboxylic acid first reacts with a carbodiimide (like EDC) to form an O-acylisourea intermediate. While reactive, this intermediate is bulky and heavily shielded by the ortho-methyl group of our substrate. DMAP, being a highly unhindered and potent nucleophile, attacks this intermediate to form an N-acylpyridinium ion. This new intermediate is highly electrophilic, planar, and projects the reactive carbonyl carbon away from the steric bulk of the ortho-methyl group, allowing the alcohol to attack efficiently [4].

G Acid 4-Bromo-2,5-dimethyl benzoic acid O_Acyl O-Acylisourea (Sterically Blocked) Acid->O_Acyl + EDC EDC EDC Coupling Agent EDC->O_Acyl N_Acyl N-Acylpyridinium (Highly Reactive Electrophile) O_Acyl->N_Acyl + DMAP DMAP DMAP Catalyst DMAP->N_Acyl Product Ester Product N_Acyl->Product + R-OH Alcohol Alcohol (R-OH) Alcohol->Product

Steglich ester mechanism highlighting DMAP acyl transfer to overcome steric hindrance.

Protocol A: Synthesis of tert-Butyl 4-bromo-2,5-dimethylbenzoate

tert-Butyl esters are highly valued in drug development because they are completely stable to basic hydrolysis (saponification) and nucleophilic attack, yet can be cleanly cleaved under mildly acidic conditions (e.g., using Trifluoroacetic acid, TFA) [5]. This protocol utilizes Di-tert-butyl dicarbonate (Boc2O) and DMAP, avoiding the use of strong acids [6].

Materials Required:

  • 4-Bromo-2,5-dimethylbenzoic acid (1.00 g, 4.37 mmol)

  • tert-Butanol (t-BuOH) (10.0 mL, ~105 mmol, used as co-solvent/reagent)

  • Di-tert-butyl dicarbonate (Boc2O) (1.91 g, 8.73 mmol, 2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.160 g, 1.31 mmol, 0.3 equiv)

  • Dichloromethane (DCM) (20 mL)

  • Saturated aqueous NaHCO3 and Brine

Step-by-Step Procedure:

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2,5-dimethylbenzoic acid (1.00 g) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

  • Reagent Addition : Add tert-butanol (10.0 mL) to the solution. (Note: t-BuOH is solid at room temperature; warm gently to liquefy before dispensing).

  • Activation : Add Boc2O (1.91 g) followed by DMAP (0.160 g) in one portion at 25 °C.

  • Reaction Monitoring : Stir the reaction mixture at 25 °C for 16 hours. The reaction is self-validating via the evolution of CO2 gas (bubbling). Monitor completion via TLC (Hexanes/EtOAc 8:2, UV visualization).

  • Quenching & Workup : Quench the reaction by adding saturated aqueous NaHCO3 (40 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 10 mL).

  • Washing & Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-5% EtOAc in Hexanes) to afford the pure tert-butyl ester.

G A 4-Bromo-2,5-dimethyl benzoic acid B Boc2O + DMAP Activation A->B C Mixed Anhydride Intermediate B->C - CO2, - t-BuOH D t-BuOH Nucleophilic Attack C->D E t-Butyl Ester Product D->E DMAP regeneration

Reaction pathway for the Boc2O/DMAP-mediated tert-butyl esterification.

Protocol B: Steglich Esterification for Primary/Secondary Alcohols

For the installation of primary (e.g., benzyl, methyl) or secondary (e.g., isopropyl) esters, the Steglich esterification is the gold standard [3]. We recommend using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) instead of DCC. EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup, preventing the tedious chromatographic separation required when using DCC.

Materials Required:

  • 4-Bromo-2,5-dimethylbenzoic acid (1.0 equiv)

  • Target Alcohol (R-OH) (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous DCM (0.2 M relative to the acid)

Step-by-Step Procedure:

  • Initialization : Dissolve the benzoic acid derivative and the target alcohol in anhydrous DCM under nitrogen at 0 °C (ice bath).

  • Catalyst & Coupling Agent : Add DMAP (0.1 equiv) followed by EDC·HCl (1.5 equiv) portion-wise to control the mild exotherm.

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. The ortho-methyl group slows the reaction slightly compared to unhindered acids, making TLC monitoring critical.

  • Workup : Once complete, dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Isolation : Dry the organic layer over MgSO4, filter, and evaporate to yield the ester.

Quantitative Data & Method Comparison

The following table summarizes the expected performance of various esterification methods when applied to sterically hindered ortho-substituted benzoic acids like 4-Bromo-2,5-dimethylbenzoic acid.

Esterification MethodTarget Ester TypeTypical YieldReaction TimeByproduct/Workup Considerations
Fischer (H2SO4, reflux) Methyl, Ethyl< 30%24–48 hrsHigh degradation; fails for t-butyl due to elimination.
Steglich (EDC/DMAP) Primary, Secondary85–95%4–12 hrsMild conditions; water-soluble urea byproduct easily washed out.
Boc2O / DMAP tert-Butyl80–90%16 hrsEvolution of CO2; requires slight excess of t-BuOH.
Solid-Acid (PMK Clay) [7]Methyl, Benzyl60–75%5 hrs (reflux)Solvent-free; green chemistry; lower yield for bulky alcohols.

References

  • Wikipedia. "Ortho effect". [Link]

  • Organic Chemistry Portal. "Steglich Esterification".[Link]

  • Royal Society of Chemistry. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids".[Link]

  • Google Patents.
  • International Journal of Scientific & Technology Research. "Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid".[Link]

Method

Application Notes and Protocols: The Role of 4-Bromo-2,5-dimethylbenzoic Acid as a Pharmaceutical Intermediate

Document ID: AN-2026-03A Executive Summary 4-Bromo-2,5-dimethylbenzoic acid is a pivotal intermediate in contemporary pharmaceutical synthesis, valued for its specific substitution pattern which allows for directed and h...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03A

Executive Summary

4-Bromo-2,5-dimethylbenzoic acid is a pivotal intermediate in contemporary pharmaceutical synthesis, valued for its specific substitution pattern which allows for directed and high-yield transformations. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this intermediate. The primary focus is its role as a key starting material in the synthesis of Repaglinide, a prominent oral antidiabetic agent. This guide details the scientific rationale behind its use, provides validated, step-by-step protocols for its conversion, and offers insights into process optimization and troubleshooting. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of 4-Bromo-2,5-dimethylbenzoic Acid

In the landscape of medicinal chemistry, the success of a multi-step synthesis often hinges on the quality and reactivity of its constituent intermediates. 4-Bromo-2,5-dimethylbenzoic acid is a prime example of a well-designed building block. Its structure is characterized by two key functional groups: a carboxylic acid and an aryl bromide.

  • The Carboxylic Acid Group: This moiety serves as a handle for amide bond formation, one of the most fundamental and frequent reactions in drug synthesis.[1][2] It can be readily activated to react with a primary or secondary amine to form a stable amide linkage, which is a core structural feature in a vast number of active pharmaceutical ingredients (APIs).

  • The Aryl Bromide: The bromine atom provides a reactive site for carbon-carbon or carbon-heteroatom bond formation, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3][4] This allows for the strategic introduction of additional molecular complexity.

  • The Methyl Groups: The two methyl groups on the aromatic ring influence the molecule's electronic properties and steric environment, which can be leveraged to control regioselectivity in subsequent reactions.

This unique combination makes 4-Bromo-2,5-dimethylbenzoic acid an ideal precursor for constructing complex molecules like Repaglinide, where a specific arrangement of substituents is crucial for therapeutic activity.

Physicochemical Properties & Spectroscopic Data

Accurate identification and quality control of starting materials are paramount. The following table summarizes the key properties of 4-Bromo-2,5-dimethylbenzoic acid.

PropertyValueSource
CAS Number 276677-03-3[5][6][7]
Molecular Formula C₉H₉BrO₂[6][8]
Molecular Weight 229.07 g/mol [6][8]
Appearance White to off-white solid[9]
Purity ≥95% (Typical)[7]
Predicted XlogP 2.9[8]
Topological Polar Surface Area (TPSA) 37.3 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 1[6]

Note: Spectroscopic data (NMR, IR, MS) should be obtained and verified for each batch to confirm identity and purity before use.

Core Application: Synthesis of Repaglinide

Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[10][11][12] Its molecular structure contains a substituted benzoic acid derivative linked via an amide bond to a chiral amine side chain. 4-Bromo-2,5-dimethylbenzoic acid (or a closely related derivative) serves as the foundational scaffold for the benzoic acid portion of the final drug molecule.

Retrosynthetic Analysis

A logical retrosynthetic approach to Repaglinide highlights the importance of our key intermediate. The central amide bond is the most logical disconnection point, leading back to a carboxylic acid precursor and an amine precursor.

G Repaglinide Repaglinide (Target Molecule) Amide_Disconnection Amide Bond Disconnection (C-N Retrosynthesis) Repaglinide->Amide_Disconnection Acid_Precursor Acid Precursor (e.g., 2-ethoxy-4-(2-oxo-2-aminoethyl)benzoic acid) Amide_Disconnection->Acid_Precursor Amine_Precursor (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine Amide_Disconnection->Amine_Precursor Further_Simplification Further Functional Group Interconversion Acid_Precursor->Further_Simplification Our_Intermediate Key Intermediate (Substituted Benzoic Acid) Further_Simplification->Our_Intermediate

Caption: Retrosynthetic pathway for Repaglinide.

Detailed Synthetic Protocol: Amide Coupling

The critical step involving the benzoic acid intermediate is the formation of the amide bond. While the direct synthesis of Repaglinide often involves a more elaborated benzoic acid derivative, the fundamental reaction is the amide coupling. The following protocol is a generalized, yet robust, method for coupling a benzoic acid like our title compound with a primary amine, representative of the key transformation in the Repaglinide synthesis.

Objective: To form an amide bond between 4-Bromo-2,5-dimethylbenzoic acid and a representative amine, (S)-3-methyl-1-phenylbutan-1-amine, using a standard carbodiimide coupling agent.

Materials:

  • 4-Bromo-2,5-dimethylbenzoic acid (1.0 eq)

  • (S)-3-methyl-1-phenylbutan-1-amine (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-2,5-dimethylbenzoic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add HOBt (1.2 eq) and the amine (1.05 eq) to the solution. Stir for 5 minutes at room temperature.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture. The base is crucial to neutralize the carboxylic acid and any HCl salts formed from the coupling reagents, driving the reaction to completion.

  • Activation & Coupling: Cool the flask to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise over 15 minutes. The use of EDC/HOBt is a classic combination that activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. HOBt also serves to suppress side reactions and minimize racemization if the amine were chiral at the alpha-carbon.[1][2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Experimental Workflow Visualization

The following diagram outlines the logical sequence of the protocol described above.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Acid in Anhydrous DCM B Add HOBt & Amine A->B C Add DIPEA Base B->C D Cool to 0 °C C->D E Add EDC (Activator) D->E F Stir at RT (12-18h) E->F G Monitor by TLC/LC-MS F->G H Dilute with DCM G->H I Aqueous Washes (HCl, NaHCO₃, Brine) H->I J Dry Organic Layer (MgSO₄) I->J K Concentrate in Vacuo J->K L Column Chromatography K->L M Characterize Pure Product L->M

Caption: Step-by-step workflow for amide coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, particularly the DCM solvent and the amine. Water can hydrolyze the activated intermediate. Consider using alternative coupling reagents like HATU or T3P, which can be more effective for sterically hindered substrates.[2]

  • Side Products: The formation of an N-acylurea byproduct can occur if the activated ester is not consumed quickly by the amine. This can be minimized by ensuring the amine is present before the addition of EDC.

  • Difficult Purification: If the product is difficult to separate from the urea byproduct, modifying the work-up procedure can help. Some urea byproducts are soluble in dilute acid, so an extra acid wash may be beneficial. Alternatively, switching to a coupling reagent that produces water-soluble byproducts (like EDC) is advantageous over those that produce insoluble ones (like DCC).[10]

Conclusion

4-Bromo-2,5-dimethylbenzoic acid is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its dual functionality allows for the reliable and strategic construction of complex molecular architectures. As demonstrated through the lens of Repaglinide synthesis, its primary role is to serve as a robust scaffold for amide bond formation, a cornerstone reaction in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this intermediate in their synthetic campaigns, leading to efficient and successful outcomes.

References

  • CN100445275C - A kind of technique of synthesizing repaglinide - Google P
  • EP1432682B1 - Process for the preparation of repaglinide - Google P
  • TW201002668A - Preparing method of repaglinide - Google P
  • US7148355B2 - Process for the preparation of repaglinide - Google P
  • CN103181923A - Medicinal preparation containing repaglinide and preparation of medicinal preparation - Google P
  • The Importance of 4-Bromo-2-methylbenzoic Acid as a Versatile Chemical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-bromo-2,5-dimethylbenzoic acid (C9H9BrO2) - PubChemLite. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

  • CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google P
  • Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis - ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis - PYG Lifesciences. [Link]

  • Synthesis of Repaglinide Congeners | Request PDF - ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2,5-dimethylbenzoic Acid

Introduction: The Strategic Importance of 4-Bromo-2,5-dimethylbenzoic Acid in Modern Research 4-Bromo-2,5-dimethylbenzoic acid is a key structural motif and a versatile intermediate in the fields of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Bromo-2,5-dimethylbenzoic Acid in Modern Research

4-Bromo-2,5-dimethylbenzoic acid is a key structural motif and a versatile intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from the presence of multiple reactive sites: the carboxylic acid allows for amide bond formation and other derivatizations, the aromatic ring can participate in various cross-coupling reactions, and the bromine atom serves as a handle for introducing further chemical diversity. This combination makes it an invaluable building block for the synthesis of complex molecules with desired biological or material properties.[1] For researchers engaged in drug discovery and development, access to a reliable and scalable synthesis of this compound is of paramount importance. These application notes provide a comprehensive guide for the large-scale synthesis of 4-Bromo-2,5-dimethylbenzoic acid, with a focus on procedural safety, scalability, and high-purity outcomes.

Synthetic Strategy: Direct Electrophilic Aromatic Bromination

The most direct and atom-economical approach for the synthesis of 4-Bromo-2,5-dimethylbenzoic acid is the electrophilic aromatic substitution of the readily available starting material, 2,5-dimethylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The 4-position is para to the methyl group at position 1 and ortho to the methyl group at position 5, making it the most electronically favorable and sterically accessible site for electrophilic attack.

The chosen methodology employs molecular bromine (Br₂) as the brominating agent in a glacial acetic acid solvent. Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is relatively inert to bromine. The reaction proceeds at a controlled temperature to minimize the formation of poly-brominated byproducts.

Experimental Workflow Overview

The following diagram provides a high-level overview of the synthetic and purification workflow.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolution of 2,5-dimethylbenzoic acid in glacial acetic acid B Controlled addition of Bromine solution A->B Stirring at 0-5 °C C Reaction monitoring (TLC/LC-MS) B->C Maintain temperature, allow to warm to RT D Quenching with sodium thiosulfate solution C->D Upon completion E Precipitation in ice-water D->E F Vacuum filtration and washing E->F G Recrystallization from Aqueous Ethanol F->G Crude product H Drying under vacuum G->H I I H->I Pure 4-Bromo-2,5-dimethylbenzoic acid

Caption: Synthetic and purification workflow for 4-Bromo-2,5-dimethylbenzoic acid.

Detailed Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a large-scale laboratory synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2,5-Dimethylbenzoic acidC₉H₁₀O₂150.17150.2 g1.0
BromineBr₂159.81167.8 g (53.8 mL)1.05
Glacial Acetic AcidCH₃COOH60.051.5 L-
Sodium ThiosulfateNa₂S₂O₃158.11~50 g-
EthanolC₂H₅OH46.07As required-
Deionized WaterH₂O18.02As required-

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Large Büchner funnel and vacuum flask

  • Drying oven

Procedure:

  • Reaction Setup:

    • In a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylbenzoic acid (150.2 g, 1.0 mol).

    • Add 1.0 L of glacial acetic acid and stir until the solid is fully dissolved.

    • Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • Bromination:

    • In a separate flask, carefully prepare a solution of bromine (167.8 g, 1.05 mol) in 500 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

    • Slowly add the bromine solution to the stirred solution of 2,5-dimethylbenzoic acid via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature between 0-10 °C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 12-16 hours.

  • Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly pour the reaction mixture into a large beaker containing 5 L of ice-water with vigorous stirring. A precipitate will form.

    • To quench any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a large Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove acetic acid and inorganic salts.

    • Press the solid as dry as possible on the funnel.

  • Purification by Recrystallization:

    • Transfer the crude solid to a large Erlenmeyer flask.

    • Add a minimal amount of a hot 1:1 ethanol/water mixture to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 50-60 °C to a constant weight.

Characterization of 4-Bromo-2,5-dimethylbenzoic Acid

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

Analytical TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ ~13.0 (s, 1H, COOH), 7.75 (s, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 2.40 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃) ppm.
¹³C NMR (100 MHz, DMSO-d₆)δ ~168.0 (COOH), 138.0, 135.5, 134.0, 132.0, 130.0, 120.0 (Ar-C), 21.0, 19.0 (Ar-CH₃) ppm.
FT-IR (KBr)ν ~3000-2500 (broad, O-H stretch), 1680 (C=O stretch), 1600, 1480 (C=C aromatic stretch), 880 (C-H out-of-plane bend) cm⁻¹.[2]
Mass Spectrometry (EI)m/z (%): 229/231 ([M]⁺, isotopic pattern for Br), 212/214 ([M-OH]⁺), 184/186 ([M-COOH]⁺).

Expertise & Experience: Insights for a Successful Large-Scale Synthesis

  • Temperature Control is Critical: The bromination of activated aromatic rings can be highly exothermic. Maintaining a low temperature during the bromine addition is crucial to prevent over-bromination and the formation of unwanted side products. A reliable cooling bath and slow addition rate are essential for a successful and safe reaction.

  • Moisture Sensitivity: While glacial acetic acid is the solvent, it is important to use anhydrous conditions to the extent possible before the work-up. Moisture can react with bromine to form hydrobromic acid, which can affect the reaction.

  • Quenching and Work-up: The use of sodium thiosulfate is a standard and effective method for neutralizing excess bromine. The precipitation in a large volume of ice water is a critical step for obtaining a manageable solid and for the initial removal of the acetic acid solvent.

  • Recrystallization Solvent System: The choice of a mixed solvent system like ethanol/water for recrystallization is often beneficial for compounds with intermediate polarity. It allows for good solubility at high temperatures and poor solubility at low temperatures, leading to high recovery of the purified product.[3][4] Experiment with the solvent ratio to optimize the crystallization process for the best yield and purity.

  • Safety First: Bromine is a hazardous substance that can cause severe burns and is toxic upon inhalation.[5][6][7] Always work in a well-ventilated fume hood and wear appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles. An emergency shower and eyewash station should be readily accessible. Acetic acid is corrosive and should also be handled with care.

Logical Framework for Synthesis and Analysis

cluster_synthesis Synthesis cluster_product Product cluster_analysis Analytical Confirmation Start 2,5-Dimethylbenzoic Acid Reaction Electrophilic Bromination (Br₂, Acetic Acid) Start->Reaction Product 4-Bromo-2,5-dimethylbenzoic acid Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity IR->Purity MS->Purity

Caption: Logical relationship between synthesis, product, and analytical confirmation.

References

  • PubChem. 4-Bromo-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. [Link]

  • PubChemLite. 4-bromo-2,5-dimethylbenzoic acid (C9H9BrO2). [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Bromine. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). [Link]

  • NIST. Benzoic acid, 4-bromo-, ethyl ester. [Link]

  • SpectraBase. 4-Bromo-2-chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Recrystallization of Benzoic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Bromo-2-methylbenzoic Acid as a Versatile Chemical Intermediate. [Link]

  • Doc Brown. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • PubChem. 2,5-Dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • ChemRxiv. Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. [Link]

  • NIST. Benzoic acid, 2,5-dimethyl-. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in 4-Bromo-2,5-dimethylbenzoic Acid

Introduction 4-Bromo-2,5-dimethylbenzoic acid is a versatile building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other bioactive molecules. The carboxylic acid moiety serves...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-2,5-dimethylbenzoic acid is a versatile building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other bioactive molecules. The carboxylic acid moiety serves as a key handle for molecular elaboration, enabling the formation of a diverse array of functional groups and facilitating the construction of more complex chemical architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methods for derivatizing the carboxylic acid group of 4-Bromo-2,5-dimethylbenzoic acid. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. The presence of two methyl groups on the aromatic ring introduces steric considerations that will be addressed in the context of each derivatization strategy.

Chemical Properties of 4-Bromo-2,5-dimethylbenzoic Acid

A thorough understanding of the starting material is paramount for successful derivatization.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol [1]
Appearance White to yellow solid
CAS Number 276677-03-3[1][2]

The reactivity of the carboxylic acid group is influenced by the electronic effects of the substituents on the benzene ring. The bromo group is an electron-withdrawing group, which can increase the acidity of the carboxylic proton. The methyl groups are electron-donating, which may slightly reduce the reactivity of the carbonyl carbon towards nucleophiles. However, the ortho-methyl group can introduce significant steric hindrance, which may necessitate more forcing reaction conditions or the use of specific activating agents to achieve high conversion rates.

Core Derivatization Strategies

The carboxylic acid group can be converted into a variety of other functional groups. The most common and synthetically useful derivatizations include:

  • Esterification: Conversion to esters, which are valuable as final products or as intermediates for further transformations.

  • Amidation: Formation of amides, a critical linkage in peptides and many pharmaceutical agents.

  • Acyl Halide Formation: Conversion to highly reactive acyl chlorides, which serve as versatile intermediates for the synthesis of esters, amides, and other derivatives.

The following sections will provide detailed protocols and mechanistic insights for each of these key transformations.

Esterification of 4-Bromo-2,5-dimethylbenzoic Acid

Esterification is a fundamental transformation for carboxylic acids. The choice of method often depends on the nature of the alcohol and the steric hindrance around the carboxylic acid.

Fischer-Speier Esterification (Acid-Catalyzed)

This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3][4] The reaction is an equilibrium process, and strategies to drive the reaction to completion, such as using an excess of the alcohol or removing water as it is formed, are often employed.[4]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester.

DOT Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product Carboxylic_Acid 4-Bromo-2,5-dimethylbenzoic Acid Reaction Heat / Reflux Carboxylic_Acid->Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction Catalyst Conc. H₂SO₄ Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Ester Ester Derivative Purification->Ester

Caption: Workflow for Fischer-Speier Esterification.

Protocol: Synthesis of Methyl 4-Bromo-2,5-dimethylbenzoate

  • Materials:

    • 4-Bromo-2,5-dimethylbenzoic acid (1.0 eq)

    • Methanol (used as solvent and reagent)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-2,5-dimethylbenzoic acid.

    • Add an excess of methanol to dissolve the acid.

    • Carefully add the concentrated sulfuric acid dropwise with stirring.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl ester. A patent describes a similar procedure for a related compound, refluxing for 6 hours.[5]

Causality Behind Experimental Choices:

  • The use of excess methanol drives the equilibrium towards the product side.

  • Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl group, making it more electrophilic.[4]

  • The aqueous workup with sodium bicarbonate neutralizes the acidic catalyst and any unreacted carboxylic acid.

Amidation of 4-Bromo-2,5-dimethylbenzoic Acid

The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt.[6][7] Therefore, the use of coupling agents is the preferred method for amide bond formation under milder conditions.

Carbodiimide-Mediated Amide Coupling (EDC/DCC)

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation.[3][7] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[8]

Mechanism: The carboxylic acid adds to the carbodiimide, forming the O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide and a urea byproduct. To suppress side reactions and increase efficiency, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[8]

DOT Diagram: Carbodiimide-Mediated Amidation Workflow

Amidation cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Carboxylic_Acid 4-Bromo-2,5-dimethylbenzoic Acid Reaction Stir at RT Carboxylic_Acid->Reaction Amine Amine Amine->Reaction Coupling_Agent EDC or DCC Coupling_Agent->Reaction Additive HOBt or NHS (optional) Additive->Reaction Workup Aqueous/Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Amide Amide Derivative Purification->Amide

Caption: Workflow for Carbodiimide-Mediated Amidation.

Protocol: Synthesis of an Amide Derivative using EDC

  • Materials:

    • 4-Bromo-2,5-dimethylbenzoic acid (1.0 eq)

    • Amine (1.1 eq)

    • EDC.HCl (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • 1 M HCl solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4-Bromo-2,5-dimethylbenzoic acid, the amine, and HOBt in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

    • Add EDC.HCl portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl solution.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation:

  • The use of EDC is often preferred over DCC because the resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.[8] The urea from DCC is poorly soluble and requires filtration for removal.[9]

  • HOBt is added to suppress racemization (if chiral amines are used) and to minimize the formation of N-acylurea byproducts.[8]

Acyl Chloride Formation

Acyl chlorides are highly reactive carboxylic acid derivatives that can be readily converted to a wide range of other functional groups.[10] They are typically prepared by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]

Synthesis of 4-Bromo-2,5-dimethylbenzoyl chloride using Thionyl Chloride

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[12][13]

Mechanism: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group, which decomposes to SO₂ and HCl.[6]

DOT Diagram: Acyl Chloride Formation Workflow

Acyl_Chloride cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product Carboxylic_Acid 4-Bromo-2,5-dimethylbenzoic Acid Reaction Heat / Reflux Carboxylic_Acid->Reaction Chlorinating_Agent Thionyl Chloride (SOCl₂) Chlorinating_Agent->Reaction Catalyst DMF (catalytic) Catalyst->Reaction Purification Distillation / Removal of excess SOCl₂ Reaction->Purification Acyl_Chloride 4-Bromo-2,5-dimethylbenzoyl chloride Purification->Acyl_Chloride

Caption: Workflow for Acyl Chloride Formation.

Protocol: Synthesis of 4-Bromo-2,5-dimethylbenzoyl chloride

  • Materials:

    • 4-Bromo-2,5-dimethylbenzoic acid (1.0 eq)

    • Thionyl chloride (excess, can be used as solvent)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)

    • Anhydrous toluene or dichloromethane (optional, as solvent)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).[13]

    • To a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler with a sodium hydroxide solution), add 4-Bromo-2,5-dimethylbenzoic acid.

    • Add an excess of thionyl chloride. Alternatively, the reaction can be carried out in an inert solvent like toluene or dichloromethane with a smaller excess of thionyl chloride.

    • Add a catalytic amount of anhydrous DMF.

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.

    • The resulting crude 4-Bromo-2,5-dimethylbenzoyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.[12]

Authoritative Grounding:

  • The use of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.[10]

  • The reaction is typically run neat with an excess of thionyl chloride, which also serves as the solvent.[12]

Safety Precautions

  • 4-Bromo-2,5-dimethylbenzoic Acid: May cause skin, eye, and respiratory irritation.[14]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Carbodiimides (DCC, EDC): DCC is a potent skin sensitizer. EDC is a corrosive solid. Handle with care and avoid inhalation of dust.

  • Strong Acids (H₂SO₄): Highly corrosive. Handle with extreme care.

Conclusion

The derivatization of the carboxylic acid group in 4-Bromo-2,5-dimethylbenzoic acid is a critical step in the synthesis of a wide range of valuable compounds. The choice of the appropriate method—be it Fischer-Speier esterification, carbodiimide-mediated amidation, or conversion to the acyl chloride—will depend on the desired final product and the specific constraints of the synthetic route. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently modify this versatile building block to advance their scientific and drug development objectives.

References

  • Wikipedia. Carboxylic acid. [Link]

  • Nocera, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 92. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. [Link]

  • Chemistry LibreTexts. (2019). 20.1: Reactions of Carboxylic Acids. [Link]

  • Brainly. (2023). Provide the mechanism for the reaction of benzoic acid with thionyl chloride and oxalyl chloride. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Michigan State University. Derivatives of Carboxylic Acids. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • askIITians. (2025). Benzoyl chloride is prepared from benzoic acid by. [Link]

  • National Institutes of Health. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIHMS1658186. [Link]

  • Google Patents. (2019). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents. (1989).
  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? [Link]

  • ResearchGate. (2014). How to remove HCL from the reaction mixture of substituted benzoic acid and thionyl chloride? [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. IJSTR, 9(2). [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Chemguide. preparation of esters. [Link]

  • Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
  • PubChem. 4-Bromo-2,5-dimethoxybenzoic acid. [Link]

  • Wikipedia. Acyl chloride. [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2209. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]

  • PrepChem.com. Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • Organic Syntheses. (2004). OXIDATION OF PRIMARY ALCOHOLS TO CARBOXYLIC ACIDS WITH OXONE. Organic Syntheses, 81, 185. [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

  • Der Pharma Chemica. (2016). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols. Der Pharma Chemica, 8(1), 365-370. [Link]

  • ResearchGate. Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? [Link]

  • YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. [Link]

  • National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC, 27(49), 18188-18193. [Link]

  • Organic Syntheses. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 262. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4-Bromo-2,5-dimethylbenzoic acid synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3). As a Senior Application Scientist, I have designed this guide to help researchers and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3).

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the kinetic and thermodynamic barriers associated with functionalizing sterically hindered aromatic systems. This center bypasses generic advice, focusing strictly on causality, mechanistic troubleshooting, and self-validating experimental designs.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the classical electrophilic bromination of 2,5-dimethylbenzoic acid, my GC-MS shows significant formation of a dibrominated byproduct. How can I suppress this? A: The formation of 4,6-dibromo-2,5-dimethylbenzoic acid is a common kinetic trap. While the initial bromination at the 4-position is favored (being para to the 2-methyl and ortho to the 5-methyl group), the addition of the halogen slightly alters the electron density of the ring via resonance. If the reaction kinetics are not strictly controlled, the 6-position becomes susceptible to secondary electrophilic attack[1]. Causality & Fix: The activation energy for the second bromination is higher due to the steric bulk of the newly added bromine and the adjacent carboxylic acid. By dropping the reaction temperature strictly to 0–5 °C and limiting the brominating agent to exactly 1.05 equivalents, you kinetically trap the reaction at the mono-brominated stage.

Q2: I am utilizing the advanced Palladium-catalyzed directed C-H methylation route, but my conversion stalls at 30%. What is causing the catalyst to deactivate? A: In the directed C-H methylation of 4-bromo-3-methylbenzoic acid, Palladium(II) acetate relies on di-tert-butyl peroxide (DTBP) to generate methyl radicals[2]. If your yield is low, the issue is likely radical quenching or solvent coordination poisoning the Pd center. Causality & Fix: Standard polar solvents (like DMF or DMSO) will coordinate strongly to the empty orbitals of the Palladium intermediate, preventing the oxidative addition of the methyl radical. You must use Hexafluoroisopropanol (HFIP). HFIP is highly polar (stabilizing the transition state) but completely non-nucleophilic, ensuring the catalyst remains active. Furthermore, DTBP requires exactly 80 °C to undergo homolysis; open systems will lose the volatile peroxide before radical generation peaks.

RouteSelection A Target: 4-Bromo-2,5-dimethylbenzoic acid B Route A: Electrophilic Bromination Starting Material: 2,5-Dimethylbenzoic acid A->B Classical C Route B: C-H Methylation Starting Material: 4-Bromo-3-methylbenzoic acid A->C Advanced D Challenge: Regioselectivity Solution: Low Temp (0-5°C) B->D E Challenge: Catalyst Turnover Solution: HFIP Solvent & DTBP C->E

Decision matrix for synthesis route selection and primary troubleshooting.

Part 2: Self-Validating Experimental Protocols

Every protocol below is engineered as a "self-validating system." This means the chemistry provides immediate visual or analytical feedback at critical junctures, ensuring you do not carry failed intermediates into subsequent steps.

Protocol A: Classical Electrophilic Aromatic Bromination

Mechanism: Electrophilic aromatic substitution directed by steric and electronic ring parameters.

  • Initiation: Dissolve 10.0 mmol of 2,5-dimethylbenzoic acid in 20 mL of glacial acetic acid in a round-bottom flask.

    • Self-Validation: Complete dissolution must occur. A heterogeneous mixture will cause localized concentration spikes, leading to polybromination.

  • Catalysis: Add 0.5 mmol of Iron powder (Fe). Cool the vessel in an ice-water bath to strictly 0–5 °C.

  • Electrophilic Attack: Dissolve 10.5 mmol (1.05 eq) of Br₂ in 5 mL of glacial acetic acid. Add this dropwise over 30 minutes.

  • Propagation: Stir for 4 hours at 5 °C.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material should disappear, replaced by a single, slightly more lipophilic UV-active spot.

  • Quenching: Add 10 mL of saturated sodium bisulfite (NaHSO₃) solution.

    • Self-Validation: The persistent red/brown color of unreacted bromine will immediately turn clear/pale yellow, confirming the electrophile has been neutralized.

  • Isolation: Pour the mixture into 100 mL of ice-cold deionized water. Filter the resulting white precipitate and recrystallize from ethanol to yield the pure product.

Protocol B: Advanced Pd-Catalyzed Directed C-H Methylation

Mechanism: Late-stage functionalization via radical cross-coupling[2].

  • Reaction Assembly: In a 15 mL pressure tube, combine 0.3 mmol of 4-bromo-3-methylbenzoic acid, 0.6 mmol of potassium acetate (KOAc), and 0.03 mmol (10 mol%) of Palladium(II) acetate.

  • Radical Source: Add 0.6 mmol (2.0 eq) of di-tert-butyl peroxide (DTBP).

  • Solvation: Suspend the mixture in 0.8 mL of Hexafluoroisopropanol (HFIP).

  • Thermal Activation: Seal the tube tightly and submerge in an oil bath pre-heated to 80 °C. React for 24 hours under an air atmosphere.

    • Causality: 80 °C is the exact thermal threshold required for DTBP to undergo homolysis into tert-butoxy radicals, which then undergo β-methyl scission to yield the required methyl radicals.

  • Workup: Cool to room temperature, dilute with 10 mL of ethyl acetate, and wash with water (3 x 5 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography.

    • Self-Validation: Analyze the isolated white solid (approx. 60% yield) via LC-MS. A precise mass shift of +14 Da (from 215.05 to 229.07 g/mol ) confirms the successful addition of the methyl group[3].

CatalyticCycle Cat Pd(OAc)2 Catalyst Int1 Palladacycle Intermediate (Directed C-H Activation) Cat->Int1 Sub 4-Bromo-3-methylbenzoic acid + KOAc Sub->Int1 HFIP, 80°C Int2 Pd(IV) or Pd(III) Complex (Oxidative Addition) Int1->Int2 Rad Methyl Radical (from DTBP homolysis) Rad->Int2 Prod Product Release (Reductive Elimination) Int2->Prod Prod->Cat Catalyst Regeneration

Mechanistic catalytic cycle for Pd-catalyzed directed C-H methylation.

Part 3: Yield & Efficiency Metrics

To assist in route selection for scale-up, the following table synthesizes the quantitative data and operational parameters for both validated methodologies.

Process ParameterRoute A: Electrophilic BrominationRoute B: Pd-Catalyzed C-H Methylation
Starting Material 2,5-Dimethylbenzoic acid4-Bromo-3-methylbenzoic acid
Typical Yield 70% – 75%60%
Regioselectivity Moderate (Requires strict thermal control)Absolute (Directed by pre-existing groups)
Scalability High (Standard batch reactors)Low-Medium (Requires sealed pressure vessels)
Primary Impurity 4,6-Dibromo-2,5-dimethylbenzoic acidUnreacted starting material
Green Chemistry Low atom economy (Br₂ waste generation)High atom economy, but requires HFIP recycling

References

Optimization

purification of crude 4-Bromo-2,5-dimethylbenzoic acid by recrystallization

Welcome to the Technical Support Center for the purification of substituted benzoic acid derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted benzoic acid derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the purification of 4-Bromo-2,5-dimethylbenzoic acid via solvent-pair recrystallization.

Below, you will find quantitative physicochemical data, a self-validating standard operating procedure (SOP), and a troubleshooting FAQ section addressing common experimental bottlenecks.

Physicochemical Data & Solvent Selection

4-Bromo-2,5-dimethylbenzoic acid is a highly lipophilic aromatic compound with a polar carboxylic acid head group. Because it is highly soluble in hot organic solvents but insoluble in water, a solvent-pair recrystallization using Ethanol (Solvent) and Water (Anti-solvent) is the optimal thermodynamic approach .

PropertyValue
Compound Name 4-Bromo-2,5-dimethylbenzoic acid
CAS Number 276677-03-3
Molecular Weight 229.07 g/mol
Target Melting Point ~170 °C
Primary Solvent (S) Ethanol (bp 78 °C)
Anti-Solvent (I) Water (bp 100 °C)

Process Workflow Visualization

RecrystallizationWorkflow A Crude 4-Bromo-2,5-dimethylbenzoic Acid (Impure Solid) B Dissolution (Minimum Hot Ethanol) A->B C Decolorization (Activated Carbon + Hot Filtration) B->C If colored impurities present D Saturation via Anti-Solvent (Hot Water Dropwise) B->D If solution is clear C->D E Controlled Cooling (Room Temp, then Ice Bath) D->E F Isolation & Washing (Vacuum Filtration + Cold Wash) E->F G Pure Crystalline Product (>99% Purity) F->G

Workflow for the solvent-pair recrystallization of 4-Bromo-2,5-dimethylbenzoic acid.

Step-by-Step Methodology: Solvent-Pair Recrystallization

This protocol is designed as a self-validating system. By strictly controlling temperature and saturation points, the thermodynamic formation of the crystal lattice naturally excludes impurities.

Step 1: Dissolution Place the crude 4-Bromo-2,5-dimethylbenzoic acid in an Erlenmeyer flask with a boiling stick. Add boiling ethanol dropwise while heating until the solid just dissolves.

  • Causality: Using the absolute minimum volume of the primary solvent ensures the solution is at the threshold of supersaturation. Excess solvent will permanently trap the product in the mother liquor, drastically reducing yield .

Step 2: Decolorization & Hot Filtration (Optional) If the solution is dark or highly colored, add a small spatula tip of activated charcoal. Boil briefly, then filter the hot solution through a pre-heated funnel containing a Celite pad.

  • Causality: Highly conjugated polymeric impurities often co-crystallize with the product. Activated carbon's high surface area adsorbs these large molecules. Pre-heating the funnel prevents the product from prematurely crystallizing in the filter stem as the temperature drops .

Step 3: Saturation via Anti-Solvent While maintaining the filtered ethanol solution at a gentle boil, add hot water (100 °C) dropwise. Continue until the solution becomes persistently cloudy. Add 1-2 drops of hot ethanol until the solution just turns clear again.

  • Causality: The lipophilic brominated aromatic ring is insoluble in highly polar water. Adding water alters the dielectric constant of the solvent system, lowering the solubility of the compound and forcing it precisely to its saturation point .

Step 4: Controlled Crystallization Remove the flask from the heat source. Allow it to cool undisturbed on the benchtop to room temperature for 20-30 minutes. Once a healthy crop of crystals has formed, transfer the flask to an ice-water bath for 10 minutes.

  • Causality: Rapid cooling (e.g., plunging a hot flask directly into ice) causes the compound to crash out of solution rapidly, trapping soluble impurities inside the crystal lattice. Slow cooling provides the activation energy necessary for the molecules to thermodynamically arrange into a highly ordered, pure crystalline matrix .

Step 5: Isolation & Washing Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of an ice-cold mixture of ethanol and water (matching the approximate ratio of your final solvent system).

  • Causality: Ice-cold washing displaces the impurity-laden mother liquor from the surface of the crystals without providing enough thermal energy to redissolve the purified product .

Step 6: Validation Dry the crystals thoroughly under high vacuum. Verify the success of the purification by recording the melting point (pure 4-Bromo-2,5-dimethylbenzoic acid melts sharply near 170 °C) and performing ¹H NMR analysis in DMSO-d6.

  • Causality: Visual inspection is scientifically insufficient. Impurities disrupt the intermolecular forces of the crystal lattice, which intrinsically lowers and broadens the melting point. A sharp 1-2 °C melting range confirms the structural integrity of the purified batch .

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of forming solid crystals. How do I fix this? A1: "Oiling out" occurs when the melting point of your crude mixture—which is artificially depressed by a high concentration of impurities—is lower than the temperature at which the solution becomes saturated. Instead of crystallizing, the compound phase-separates as an oil.

  • Resolution: Reheat the mixture until the oil redissolves. Add a slightly larger volume of the primary solvent (ethanol) to decrease the saturation temperature so that it falls below the melting point of the crude mixture. Alternatively, you can add a seed crystal of pure 4-Bromo-2,5-dimethylbenzoic acid to manually induce nucleation .

Q2: The yield of my purified 4-Bromo-2,5-dimethylbenzoic acid is extremely low (<30%). What went wrong? A2: Low yields are almost exclusively caused by excessive solvent volume or improper washing techniques. If too much ethanol was used during Step 1, the product remains entirely dissolved in the mother liquor even at 0 °C.

  • Resolution: Transfer the filtrate (mother liquor) to a beaker, boil off 50-70% of the solvent volume, and repeat the cooling process to harvest a "second crop" of crystals. Ensure your washing solvent is ice-cold to prevent redissolving the filter cake .

Q3: The isolated crystals are slightly yellow/brown instead of pure white. How do I remove this color? A3: This indicates that trace highly conjugated or polymeric impurities have co-precipitated with your product.

  • Resolution: You must repeat the recrystallization process, but this time, incorporate Step 2 (Decolorization). Ensure you filter the hot solution through a Celite pad to completely remove the fine carbon particulates before proceeding to the crystallization phase.

Q4: How can I differentiate between unreacted starting material and my final brominated product? A4: While melting point gives a general purity indication, ¹H NMR is required for structural validation. In a DMSO-d6 or CDCl3 solvent, look for the disappearance of the aromatic proton signals corresponding to the unbrominated starting material (2,5-dimethylbenzoic acid) and the appearance of the distinct singlet(s) representing the isolated aromatic protons of the 4-bromo substituted ring .

References

  • Nichols, L. (2022). 3.2B: Purification of Product Mixtures. Chemistry LibreTexts.[Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Montgomery College PBWorks. [Link]

  • Massachusetts Academy of Math and Science. (n.d.). Recrystallization of Benzoic Acid. MA.edu. [Link]

Troubleshooting

common side products in the synthesis of 4-Bromo-2,5-dimethylbenzoic acid

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2,5-dimethylbenzoic acid . As a highly valued building block in medicinal chemistry and materials science, 4-Bromo-2,5-dimethylbenzoic acid is typicall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2,5-dimethylbenzoic acid .

As a highly valued building block in medicinal chemistry and materials science, 4-Bromo-2,5-dimethylbenzoic acid is typically synthesized via the selective mono-lithiation of 1,4-dibromo-2,5-dimethylbenzene (2,5-dibromo-p-xylene) followed by carboxylation[1]. While this route is highly efficient, the extreme reactivity of aryl lithium intermediates often leads to a specific profile of side products if reaction kinetics, stoichiometry, or environmental controls are not strictly managed.

This guide provides field-proven troubleshooting insights, a self-validating standard operating procedure (SOP), and a mechanistic breakdown of common synthetic failures to help you optimize your yield and purity.

Pathway Visualization: The Lithiation-Carboxylation Route

To understand where your synthesis is failing, you must first understand the causality of the reaction pathway. The diagram below illustrates the divergence points where the desired aryl lithium intermediate degrades into common side products.

G SM 1,4-Dibromo-2,5-dimethylbenzene (Starting Material) Li_Int Aryl Lithium Intermediate (Desired) SM->Li_Int n-BuLi (1.0 eq), THF, -78°C Side1 2,5-Dimethylterephthalic acid (Double Lithiation) SM->Side1 Excess n-BuLi Product 4-Bromo-2,5-dimethylbenzoic acid (Target Product) Li_Int->Product 1. CO2 (excess) 2. HCl (aq) Side2 1-Bromo-2,5-dimethylbenzene (Premature Quench) Li_Int->Side2 H2O / Trace Moisture Side3 Diaryl Ketones / Biphenyls (Nucleophilic Coupling) Li_Int->Side3 Reacts with SM or Product

Reaction pathway of 4-Bromo-2,5-dimethylbenzoic acid synthesis and side product divergence.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: My LC-MS shows a significant di-carboxylic acid impurity. Why is this happening? The Causality: You are observing 2,5-dimethylterephthalic acid . The starting material, 1,4-dibromo-2,5-dimethylbenzene, contains two chemically equivalent bromine atoms. While the first lithium-halogen exchange is exceptionally fast, the resulting electron-rich aryl lithium species slightly deactivates the second bromine. However, if a local excess of n-butyllithium (n-BuLi) exists in the flask (due to poor stirring or rapid addition), or if >1.0 equivalent is used, a second lithium-halogen exchange occurs. The Solution: Titrate your n-BuLi immediately before use to ensure exact molarity. Use strictly 0.95 to 1.00 equivalents . Ensure vigorous overhead stirring and add the n-BuLi dropwise via a syringe pump to prevent local concentration spikes.

Q2: I am recovering a large amount of debrominated starting material (1-Bromo-2,5-dimethylbenzene). How do I prevent this? The Causality: Aryl lithium intermediates are profoundly basic. Any protic source introduced into the system will instantly protonate the intermediate before you can introduce the CO₂. This is almost always caused by trace moisture in the THF, condensation inside the reaction flask, or using "wet" CO₂ gas/frost-covered dry ice. The Solution: This is a self-validating failure of your anhydrous technique. You must use freshly distilled or strictly anhydrous THF (Karl Fischer titration <10 ppm H₂O). Flame-dry all glassware under a high vacuum and backfill with ultra-pure Argon. If using dry ice as your CO₂ source, ensure you are using the core of the block, free from atmospheric water frost.

Q3: I am observing high molecular weight impurities, specifically diaryl ketones. What went wrong during the CO₂ quench? The Causality: When CO₂ gas is bubbled into a solution of aryl lithium, the initially formed lithium carboxylate can act as an electrophile. If the concentration of CO₂ is too low, unreacted aryl lithium will attack the newly formed lithium carboxylate, yielding a symmetrical diaryl ketone (Bis(4-bromo-2,5-dimethylphenyl)methanone). The Solution: Employ Inverse Addition. Never bubble CO₂ into your aryl lithium solution. Instead, cannulate your cold aryl lithium solution into a massive excess of a dry ice/THF slurry. This guarantees that the aryl lithium is instantly overwhelmed by CO₂, completely suppressing ketone formation.

Quantitative Data: Common Side Products Profile

Use the following table to cross-reference your analytical data (LC-MS/GC-MS) with the specific failure modes of the experiment.

Side ProductMolecular FormulaTypical m/zRoot CausePrimary Mitigation Strategy
2,5-Dimethylterephthalic acid C₁₀H₁₀O₄193.05 [M-H]⁻Over-lithiationStrict stoichiometry (0.95 eq n-BuLi), vigorous stirring.
1-Bromo-2,5-dimethylbenzene C₈H₉Br184.0 [M]⁺ (GC)Moisture / Premature protonationRigorous anhydrous conditions; Karl Fischer <10 ppm.
Diaryl Ketone Derivative C₁₇H₁₆Br₂O394.95 [M+H]⁺Nucleophilic attack on carboxylateInverse addition to excess dry ice slurry.
Symmetrical Biphenyls C₁₆H₁₆Br₂366.0 [M]⁺ (GC)Wurtz-Fittig couplingMaintain strict cryogenic temperatures (-78 °C).

Self-Validating Experimental Protocol (SOP)

This protocol is designed as a self-validating system. Visual cues (color changes, solubility) are embedded to confirm the success of each step before proceeding to the next.

Step 1: Preparation and Lithiation

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an Argon inlet.

  • Charge the flask with 1,4-dibromo-2,5-dimethylbenzene (10.0 g, 37.8 mmol) and anhydrous THF (150 mL). Stir until completely dissolved.

  • Cool the solution to strictly -78 °C using a dry ice/acetone bath. Validation: The internal temperature must stabilize below -75 °C for at least 15 minutes.

  • Using a syringe pump, add titrated n-BuLi (1.6 M in hexanes, 22.5 mL, 36.0 mmol, 0.95 eq) dropwise over 45 minutes.

  • Validation Check: The solution will transition from colorless to a pale yellow/orange tint, indicating the formation of the aryl lithium intermediate. Stir for an additional 30 minutes at -78 °C.

Step 2: Carboxylation (Inverse Addition)

  • In a separate, flame-dried 1 L flask, prepare a slurry of crushed, frost-free dry ice (approx. 100 g) in anhydrous THF (100 mL) under Argon.

  • Using a wide-bore cannula, transfer the cold aryl lithium solution rapidly into the vigorously stirring dry ice slurry.

  • Validation Check: The yellow/orange color of the aryl lithium should instantly dissipate upon contact with the CO₂ slurry, yielding a cloudy white suspension (the lithium carboxylate salt).

  • Allow the mixture to slowly warm to room temperature overnight to ensure complete off-gassing of excess CO₂.

Step 3: Workup and Isolation

  • Quench the reaction by carefully adding 2M HCl (100 mL) to the flask until the pH is < 2. Validation Check: The cloudy suspension will dissolve as the lithium salt is protonated to the free carboxylic acid.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product often contains trace debrominated starting material. Purify by dissolving the crude solid in saturated aqueous NaHCO₃ (the target acid dissolves, neutral organic impurities do not). Wash the aqueous layer with diethyl ether, then re-acidify the aqueous layer with conc. HCl to precipitate the pure 4-Bromo-2,5-dimethylbenzoic acid [2]. Filter and dry under a vacuum.

References

  • Priepke et al., (1999). Bicyclic compounds, their preparation and their use as medicaments. U.S. Patent 6,001,844.

Sources

Optimization

Technical Support Center: Troubleshooting Failed Bromination of 2,5-Dimethylbenzoic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges w...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the bromination of 2,5-dimethylbenzoic acid. Instead of a rigid protocol, this document provides a dynamic troubleshooting framework based on fundamental chemical principles and field-proven insights to help you diagnose and resolve common experimental failures.

Core Analysis: The Unique Challenge of 2,5-Dimethylbenzoic Acid

The bromination of 2,5-dimethylbenzoic acid is a classic case of competing electronic and steric effects in electrophilic aromatic substitution (EAS). A successful outcome requires a nuanced understanding of how the substituents on the aromatic ring govern the reaction's regioselectivity and rate.

  • Activating Groups (-CH₃): The two methyl groups are electron-donating groups (EDGs) through an inductive effect.[1][2] They activate the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions relative to themselves.[3]

  • Deactivating Group (-COOH): The carboxylic acid group is a strong electron-withdrawing group (EWG) due to resonance and induction.[4][5] It deactivates the ring, making it less reactive, and directs incoming electrophiles to the meta position.[2][6]

When both types of groups are present, the powerful activating effect of the EDGs typically dictates the position of substitution.[6] However, the deactivating nature of the COOH group still slows the overall reaction rate, and steric hindrance can play a significant role in determining the final product distribution.

G cluster_molecule Directing Effects on 2,5-Dimethylbenzoic Acid mol C2_CH3 C2-CH₃ (o,p-director) C3_pos C3 C2_CH3->C3_pos ortho C6_pos C6 C2_CH3->C6_pos para C5_CH3 C5-CH₃ (o,p-director) C4_pos C4 C5_CH3->C4_pos ortho C5_CH3->C6_pos ortho C1_COOH C1-COOH (m-director) C1_COOH->C3_pos meta

Caption: Competing directing effects on the 2,5-dimethylbenzoic acid ring.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the bromination of this substrate.

Q1: My reaction shows no product formation and I've recovered only my starting material. What's going wrong?

A1: This is a classic symptom of insufficient electrophilicity or overly mild reaction conditions to overcome the deactivating effect of the carboxylic acid group.

  • Causality: The -COOH group withdraws electron density from the aromatic ring, making it a weaker nucleophile.[2][4] Standard brominating agents like molecular bromine (Br₂) alone are often not electrophilic enough to react at an appreciable rate.[7]

  • Solution: You must use a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), in conjunction with Br₂. The catalyst polarizes the Br-Br bond, creating a much stronger "Br⁺" electrophile that can overcome the deactivation of the ring.[7][8]

  • Protocol Check:

    • Catalyst: Are you using a suitable Lewis acid catalyst (e.g., FeBr₃)?

    • Anhydrous Conditions: Is your glassware and solvent completely dry? Lewis acids are highly sensitive to moisture, which will quench their catalytic activity.

    • Temperature: While initial cooling is often recommended to control the reaction, you may need to allow the reaction to warm to room temperature or heat it gently to achieve a reasonable rate. Monitor progress carefully via Thin Layer Chromatography (TLC).

Q2: I isolated a product, but NMR and Mass Spec show the bromine is on a methyl group, not the aromatic ring. How did this happen?

A2: You have inadvertently performed a benzylic bromination via a free-radical mechanism instead of an electrophilic aromatic substitution. This is one of the most common pitfalls with this substrate.

  • Causality: The C-H bonds on the carbon atom adjacent to an aromatic ring (the benzylic position) are significantly weaker than other sp³ C-H bonds.[9] This is because the resulting benzylic radical is resonance-stabilized.[10] Reagents like N-Bromosuccinimide (NBS), especially when combined with a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, are specifically designed to promote this radical pathway.[11][12]

  • Key Indicators of Radical Conditions:

    • Reagent: Use of NBS.

    • Initiator: Presence of AIBN or benzoyl peroxide.

    • Energy Source: Irradiation with a lamp (photochemical initiation) or high heat.[13][14]

    • Solvent: Use of non-polar solvents like carbon tetrachloride (CCl₄) or benzene favors the radical mechanism.[11]

  • Solution: To achieve ring bromination, you must switch to an electrophilic pathway (see Q1). Avoid NBS, radical initiators, and UV light. Use a Br₂/Lewis acid system in a suitable solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

Q3: My reaction is messy and produces a mixture of regioisomers (e.g., 4-bromo, 6-bromo). How can I improve selectivity for a single product?

A3: Achieving high regioselectivity is challenging due to the multiple activated positions on the ring. The primary product is often the 4-bromo-2,5-dimethylbenzoic acid due to a combination of electronic and steric factors.

  • Causality:

    • Position 4: Is ortho to the C5-methyl and para to the C2-methyl, receiving strong activation from both. It is also sterically accessible.

    • Position 6: Is ortho to the C5-methyl and para to the C2-methyl. However, it is flanked by a methyl group and the bulky carboxylic acid group, making it sterically hindered.[3][15]

    • Position 3: Is ortho to both the C2-methyl and the carboxylic acid. This position is highly sterically hindered.

  • Optimization Strategies:

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to 5 °C) often increases selectivity for the thermodynamically favored product by giving the electrophile more time to "select" the most favorable position.

    • Solvent Choice: The polarity of the solvent can influence the transition state and affect the ortho/para ratio. Experiment with different solvents (e.g., CH₂Cl₂, nitrobenzene) to find the optimal conditions.

    • Purification: Expect that you may need to purify the desired isomer from a mixture. Recrystallization is often effective for separating aromatic isomers.[16][17]

Q4: My primary byproduct is a lactone, which complicates purification. How can this form and how can I prevent it?

A4: Lactone formation is a known and significant side reaction, but it is characteristic of the radical benzylic bromination pathway , not electrophilic ring bromination.[13][14]

  • Mechanism: This occurs after a benzylic C-H has been brominated (forming 2-(bromomethyl)-5-methylbenzoic acid). The adjacent carboxylic acid acts as an intramolecular nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide to form a stable five-membered lactone ring.

  • Prevention: Since this byproduct only arises from the radical pathway, the solution is to ensure your conditions are strictly electrophilic (as described in A1 and A2). If your goal is benzylic bromination, minimizing lactone formation can be achieved by running the reaction at lower temperatures (e.g., using photochemical initiation at room temperature instead of thermal reflux) to disfavor the intramolecular cyclization.[13][14]

Data & Reagent Summary
Objective Reaction Type Recommended Reagents Solvent Initiation / Catalyst Common Byproducts
Ring Bromination Electrophilic Aromatic SubstitutionBr₂, FeBr₃ (or AlBr₃)CH₂Cl₂, 1,2-DichloroethaneLewis Acid CatalystOther bromo-isomers
Benzylic Bromination Free-Radical SubstitutionN-Bromosuccinimide (NBS)CCl₄, Benzene, AcetonitrileAIBN, Benzoyl Peroxide, or UV LightLactone, Di- and Tri-brominated species[13][18]
Recommended Protocols
Protocol A: Electrophilic Aromatic Bromination (Targeting the 4-Position)

This protocol is designed to favor the formation of 4-bromo-2,5-dimethylbenzoic acid.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Inert Atmosphere: Purge the system with dry nitrogen.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Bromine Addition: Dissolve molecular bromine (Br₂, 1.05 eq) in a small amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes with vigorous stirring. Maintain the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the red-orange color disappears.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.

  • Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-bromo-2,5-dimethylbenzoic acid.[16]

G Start Reaction Failed Analyze Crude Product OnlySM Only Starting Material Recovered Start->OnlySM Symptom WrongProduct Product Formed, but Structure is Incorrect Start->WrongProduct Symptom LowYield Correct Product, but Low Yield / Messy Reaction Start->LowYield Symptom Cause1 Cause: Insufficient Electrophilicity / Deactivation Not Overcome OnlySM->Cause1 Cause2 Cause: Radical Conditions Used (NBS, Light, Initiator) WrongProduct->Cause2 Bromine on -CH₃? Cause3 Cause: Lactone Formation (from Radical Pathway) WrongProduct->Cause3 Lactone Detected? Cause4 Cause: Poor Regioselectivity / Steric Hindrance Issues LowYield->Cause4 Solution1 Solution: Add Lewis Acid (FeBr₃). Ensure Anhydrous Conditions. Cause1->Solution1 Solution2 Solution: Switch to Electrophilic Conditions (Br₂/FeBr₃). Remove Initiators/Light. Cause2->Solution2 Solution3 Solution: Confirm Radical Conditions. Use Lower Temp (Photochemical vs. Thermal). Cause3->Solution3 Solution4 Solution: Lower Reaction Temperature. Optimize Solvent. Plan for Purification. Cause4->Solution4

Sources

Troubleshooting

how to remove impurities from 4-Bromo-2,5-dimethylbenzoic acid

Technical Support Center: Purification and Troubleshooting for 4-Bromo-2,5-dimethylbenzoic Acid As a Senior Application Scientist specializing in downstream processing, I frequently consult with drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification and Troubleshooting for 4-Bromo-2,5-dimethylbenzoic Acid

As a Senior Application Scientist specializing in downstream processing, I frequently consult with drug development professionals facing isolation challenges with halogenated aromatic building blocks. 4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3) is a highly valuable intermediate, but its crude synthesis—whether via electrophilic aromatic bromination or Grignard carboxylation—often yields a matrix contaminated with regioisomers, unreacted starting materials, and inorganic salts[1].

This guide bypasses generic advice to provide a mechanistically grounded, self-validating framework for achieving >99% purity.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude product contains unreacted 2,5-dimethylbenzoic acid. Why didn't my acid-base wash separate them, and how do I fix this? Causality & Solution: Both your target product and the unreacted starting material are carboxylic acids with similar pKa values. When you wash with aqueous base, both deprotonate and partition into the aqueous layer, rendering acid-base extraction useless for this specific separation. To resolve this, you must exploit the difference in their crystal lattice energies and lipophilicity. The introduction of the heavy, polarizable bromine atom significantly alters the molecule's solubility profile. Recrystallization is the definitive solution here. The brominated product has distinctly lower solubility in highly aqueous mixed-solvent systems (like ethanol/water) compared to the non-brominated starting material, allowing the unreacted acid to remain dissolved in the mother liquor while the pure 4-bromo derivative crystallizes[2].

Q2: I synthesized the acid via a Grignard reaction (from 1,4-dibromo-2,5-dimethylbenzene and CO₂). How do I remove the unreacted aryl bromide and magnesium salts? Causality & Solution: Unlike the previous scenario, your impurities here belong to entirely different chemical classes: non-acidic organics (unreacted dibromide) and water-soluble inorganics (magnesium salts). You must use a self-validating acid-base extraction. By dissolving the crude mixture in 1M NaOH, the target compound becomes a water-soluble sodium carboxylate. Washing this aqueous layer with a non-polar solvent (e.g., dichloromethane) selectively strips away the unreacted aryl bromide into the organic waste. Subsequent acidification of the aqueous layer with HCl protonates the carboxylate, crashing out the highly insoluble 4-bromo-2,5-dimethylbenzoic acid, while the magnesium salts remain trapped in the aqueous filtrate.

Q3: NMR analysis shows the presence of regioisomers (e.g., 3-bromo-2,5-dimethylbenzoic acid). Recrystallization isn't working well. What are my options? Causality & Solution: According to crystal lattice theory, a growing crystal will only accept molecules with similar spatial and electronic properties[3]. Unfortunately, regioisomers are often similar enough in size and shape to co-crystallize, substituting for one another within the lattice[4]. If multiple recrystallization cycles fail to enrich the purity, you must pivot to column chromatography. Use a silica gel stationary phase with a Hexanes/Ethyl Acetate gradient. Critical Step: You must add 1% Acetic Acid to your mobile phase. This suppresses the ionization of the benzoic acid derivative, preventing it from binding irreversibly to the polar silica, thereby stopping "streaking" and allowing the subtle dipole differences of the regioisomers to dictate separation.

Part 2: Quantitative Data & Physicochemical Profiling

To design a rational purification scheme, we must map the physicochemical properties of the target compound against its common impurities.

Impurity TypeExample CompoundPhysicochemical DifferenceRecommended Removal Technique
Non-Acidic Organics 1,4-dibromo-2,5-dimethylbenzeneLacks acidic proton; remains lipophilic at high pH.Acid-Base Extraction (Organic Wash)
Inorganic Salts Magnesium bromide / Pd catalystHighly water-soluble regardless of pH.Acid-Base Extraction (Aqueous Filtration)
Unreacted Acid SM 2,5-dimethylbenzoic acidHigher solubility in polar protic solvents.Mixed-Solvent Recrystallization
Regioisomers 3-bromo-2,5-dimethylbenzoic acidSubtle dipole moment variations; similar lattice energy.Column Chromatography (Silica, 1% AcOH)

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

This protocol isolates the carboxylic acid from neutral/basic organics and inorganic salts.

  • Dissolution: Suspend 10 g of crude 4-bromo-2,5-dimethylbenzoic acid in 100 mL of 1M NaOH (aq) in a separatory funnel. Stir until the solid dissolves. Causality: The base deprotonates the carboxylic acid, forming a highly water-soluble sodium salt.

  • Organic Wash: Add 50 mL of Dichloromethane (DCM) to the funnel. Shake vigorously and vent. Allow the layers to separate. Drain and discard the bottom organic layer (contains non-acidic impurities). Repeat this wash twice.

  • Acidification (Self-Validating Step): Transfer the aqueous layer to an Erlenmeyer flask equipped with a stir bar. Place in an ice bath. Slowly add 3M HCl dropwise. Validation: You will observe the immediate formation of a dense, white precipitate. Continue adding HCl until the pH of the solution tests at 1-2 via pH paper.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with 30 mL of ice-cold distilled water to remove residual inorganic salts. Air dry for 2 hours.

Protocol B: Mixed-Solvent Recrystallization

This protocol removes structurally similar organic impurities (like unreacted starting materials) by exploiting differential solubility[5].

  • Initial Dissolution: Transfer the dried solid from Protocol A to a clean Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid. Causality: Compounds are significantly more soluble in hot solvents than cold[3].

  • Co-Solvent Addition: Once fully dissolved, add boiling distilled water dropwise until the solution just becomes cloudy (the cloud point). Add 1-2 drops of boiling ethanol to clear the solution again.

  • Nucleation (Self-Validating Step): Remove the flask from the heat source and place it on a non-conductive surface (like a cork ring). Do not disturb it. Validation: Over 30-60 minutes, you will observe the slow formation of distinct, needle-like crystals. This slow growth excludes impurities from the lattice[5].

  • Harvesting: Once cooled to room temperature, place the flask in an ice bath for 15 minutes to maximize yield. Filter the crystals under vacuum, wash with a minimal amount of ice-cold 1:1 Ethanol/Water, and dry under high vacuum.

Part 4: Purification Workflow Visualization

Purification Crude Crude 4-Bromo-2,5-dimethylbenzoic acid (Contains SM, isomers, salts) Base 1. Dissolve in 1M NaOH (aq) (Forms soluble sodium salt) Crude->Base Wash 2. Wash with DCM (Removes non-acidic organics) Base->Wash Acidify 3. Acidify with 3M HCl to pH 1 (Precipitates target acid) Wash->Acidify Filter 4. Vacuum Filtration (Removes soluble inorganic salts) Acidify->Filter Recryst 5. Recrystallization (EtOH/H2O) (Removes regioisomers) Filter->Recryst Pure Pure 4-Bromo-2,5-dimethylbenzoic acid (>99% Purity) Recryst->Pure

Mechanistic workflow for the purification of 4-bromo-2,5-dimethylbenzoic acid.

References

  • Nichols, L. (2022). 3.2B: Purification of Product Mixtures. Chemistry LibreTexts. Available at:[Link]

  • University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Available at:[Link]

  • University of Pittsburgh. (n.d.). The Recrystallization of Benzoic Acid. Available at:[Link]

  • Barker, R. S. (1966). Purification of benzoic acid (US Patent No. US3235588A). U.S. Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 4-Bromo-2,5-dimethylbenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 4-bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 4-bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3).

While modern palladium-catalyzed C-H methylation routes exist[1], the most scalable, high-yielding, and cost-effective method remains the regioselective monolithiation of 2,5-dibromo-p-xylene (1,4-dibromo-2,5-dimethylbenzene) followed by electrophilic trapping with carbon dioxide[2]. This guide provides a self-validating protocol, mechanistic causality, and targeted troubleshooting to ensure reproducible yields of >90%.

Mechanistic Rationale & Pathway

The transformation relies on a halogen-metal exchange driven by the thermodynamic stability of the resulting aryllithium species. Because the starting material possesses two identical bromine atoms, strict kinetic control (maintaining -78 °C) is required to prevent the second exchange or the formation of benzyne intermediates.

ReactionPathway SM 2,5-Dibromo-p-xylene Exchange Halogen-Metal Exchange (n-BuLi, -78°C) SM->Exchange Intermediate Lithium 4-bromo-2,5-dimethylphenyl Intermediate Exchange->Intermediate Carbonation Electrophilic Trapping (Dry CO2 gas) Intermediate->Carbonation Salt Lithium 4-bromo-2,5-dimethylbenzoate Carbonation->Salt Protonation Acidification (2N HCl) Salt->Protonation Target 4-Bromo-2,5-dimethylbenzoic acid Protonation->Target

Mechanistic pathway for monolithiation and carbonation of 2,5-dibromo-p-xylene.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . By utilizing an acid-base extraction during the workup, the procedure inherently separates the desired carboxylic acid from any unreacted starting material or neutral byproducts, ensuring high purity without the need for column chromatography[2].

Phase 1: Regioselective Lithiation
  • System Preparation: Flame-dry a Schlenk flask under argon. Add 43.63 g (0.162 mol) of 2,5-dibromo-p-xylene and dissolve in anhydrous THF (or a hexane/ether mixture)[2].

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Reagent Validation: Titrate your n-butyllithium (n-BuLi) solution using diphenylacetic acid to confirm exact molarity prior to use.

  • Addition: Dropwise add 100 mL of 1.6 M n-BuLi (0.16 mol, 0.99 eq) over 30–45 minutes[2]. Causality: A slight substoichiometric amount of n-BuLi prevents double lithiation. Stir for 1 hour at -78 °C.

Phase 2: Carbonation & Quenching
  • Electrophilic Trapping: Pass strictly dry CO₂ gas (routed through a Drierite desiccant column) directly into the solution for 4 hours at -78 °C[2].

  • Warming: Remove the cooling bath and allow the reaction to slowly warm to ambient temperature, stirring for an additional 16 hours to ensure complete conversion of the intermediate salt[2].

  • Quenching: Slowly add 210 mL of 2N HCl to protonate the carboxylate salt[2].

Phase 3: Acid-Base Purification (Self-Validation)
  • Initial Extraction: Separate the phases and extract the aqueous layer twice with 200 mL of diethyl ether. Combine the organic phases, wash with brine, and dry over Na₂SO₄. Evaporate the solvent in vacuo[2].

  • Alkaline Partitioning: Dissolve the crude residue in 200 mL of 2N NaOH. Causality: The target acid converts to a water-soluble sodium salt, while neutral impurities (unreacted dibromide, debrominated p-xylene) remain insoluble.

  • Impurity Wash: Extract the brown basic aqueous solution three times with 100 mL of diethyl ether. Discard the organic layers[2].

  • Precipitation: Acidify the aqueous phase with concentrated HCl until pH 2 is reached. The pure 4-bromo-2,5-dimethylbenzoic acid will crash out as a precipitate.

  • Isolation: Suction filter the precipitate, wash with ice-cold water, and dry to afford the product (Typical Yield: ~94%)[2].

Workflow A 1. System Prep Dry THF, Ar atm B 2. Lithiation n-BuLi, -78°C, 1h A->B C 3. Carbonation Dry CO2 gas, 4h B->C D 4. Acidification 2N HCl to pH 2 C->D E 5. Isolation Acid-Base Extraction D->E

Experimental workflow for synthesizing 4-bromo-2,5-dimethylbenzoic acid.

Quantitative Optimization Data

The table below summarizes how deviations in the standard protocol impact the final yield and impurity profile.

Entryn-BuLi (Equivalents)Temp (°C)CO₂ SourceIsolated Yield (%)Major Impurity Observed
1 0.99 -78 Dry CO₂ Gas 94 None (Optimal)
21.15-78Dry CO₂ Gas752,5-dimethylterephthalic acid
30.99-40Dry CO₂ Gas60Debrominated p-xylene
40.99-78Solid Dry Ice82Debrominated p-xylene (Moisture)

Troubleshooting & FAQs

Q: Why do I observe a di-carboxylic acid byproduct (2,5-dimethylterephthalic acid) in my NMR? A: This di-acid results from double halogen-metal exchange. This occurs if n-BuLi is added in excess, or if it is added too rapidly, creating localized high concentrations in the flask. Actionable fix: Always titrate your n-BuLi before use. Use a strict substoichiometric ratio (0.98–0.99 eq) relative to the dibromide, and ensure vigorous magnetic stirring during the dropwise addition.

Q: My conversion is stuck at 50%, and I am recovering a lot of starting material. What went wrong? A: This is a classic symptom of moisture in the reaction vessel or degraded n-BuLi. Organolithium reagents are highly sensitive to protic sources. If moisture is present, the aryllithium intermediate is prematurely protonated to 2-bromo-1,4-dimethylbenzene. Actionable fix: Flame-dry all glassware under a vacuum, backfill with high-purity argon, and validate your n-BuLi concentration.

Q: Can I just pour my reaction mixture over crushed solid dry ice instead of bubbling CO₂ gas? A: While pouring an organolithium intermediate over crushed dry ice is a common lab technique, commercial dry ice rapidly condenses atmospheric moisture (frost). This introduces water into the reaction, which quenches the aryllithium intermediate and lowers your yield. Bubbling dry CO₂ gas through a desiccant column directly into the -78 °C solution is the authoritative standard for maximizing yield[2].

Q: Is there a non-cryogenic alternative to the organolithium route? A: Yes. Recent methodologies describe the palladium-catalyzed directed C-H methylation of 4-bromo-3-methylbenzoic acid using di-tert-butyl peroxide and palladium acetate at 80 °C[1]. However, this route typically yields only ~60% and requires chromatographic purification, making the classical lithiation route (94% yield) superior for scale-up[1][2].

References

  • U.S. Patent 6,001,846: Substituted aminobenzamidines (Priepke et al., 1999).
  • Source: ChemicalBook.

Sources

Troubleshooting

challenges in the handling and storage of 4-Bromo-2,5-dimethylbenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the nuanced challenges of working with 4-Bromo-2,5-dimethylbenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the nuanced challenges of working with 4-Bromo-2,5-dimethylbenzoic acid . This compound is a highly versatile building block widely utilized in drug discovery and API synthesis, particularly in the development of complex heterocyclic therapeutics like substituted aminopyridine compounds 1.

However, its dual functionality—an acidic carboxyl group paired with a sterically hindered bromo-aromatic system—presents unique challenges in storage, handling, and catalytic cross-coupling. This guide provides a self-validating framework to troubleshoot and optimize your workflows.

Part 1: Quantitative Data & Safety Profile

Before initiating any experimental workflow, it is critical to understand the physicochemical boundaries of your reagents. Below is the consolidated data for 4-Bromo-2,5-dimethylbenzoic acid 2.

PropertyValue / Specification
CAS Number 276677-03-3
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Melting Point 171.5 - 172.5 °C
Boiling Point 321.2 ± 30.0 °C (Predicted)
Density 1.520 ± 0.06 g/cm³
Hazard Classification GHS07 (Harmful/Irritant) 3
Optimal Storage Sealed, dry, room temperature (2-8°C for long-term)

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my batch of 4-Bromo-2,5-dimethylbenzoic acid showing discoloration or poor reactivity over time? Causality: While generally stable at room temperature, the compound is susceptible to gradual degradation if exposed to ambient moisture and light. The carboxylic acid moiety acts as a hygroscopic sink, absorbing atmospheric moisture which leads to clumping and inaccurate stoichiometric weighing. Furthermore, the bromo-aromatic ring can undergo slow photo-oxidation. Solution: Store the reagent in a tightly sealed, amber-colored container within a desiccator. If the powder has clumped, dry it under a high vacuum (≤ 1 mbar) at 40°C for 4 hours prior to use to ensure accurate molar equivalents.

Q2: I am observing low yields and recovered starting material in my Suzuki-Miyaura cross-coupling reactions. What is the mechanistic cause? Causality: There are two competing factors here. First, the bromo-substituent is inherently less reactive towards oxidative addition by Palladium(0) than its iodo-counterpart 4. Second, the molecule is sterically hindered by the methyl groups at the 2- and 5-positions. Additionally, the free carboxylic acid proton can coordinate with and poison the Palladium catalyst. Solution: You must pre-form the carboxylate salt in situ. Use an excess of a mild base (e.g., 3.0 equivalents of K₂CO₃) to fully deprotonate the acid, preventing catalyst poisoning. To overcome the steric hindrance and lower reactivity of the C-Br bond, utilize a highly active, sterically demanding phosphine ligand (such as XPhos or SPhos) paired with Pd₂(dba)₃.

Q3: What are the critical safety precautions for handling this material? Causality: This compound carries specific GHS07 hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) 3. The fine crystalline dust easily aerosolizes. Solution: Always weigh and handle the solid within a certified Class II fume hood. Wear nitrile gloves, a lab coat, and safety goggles. Do not sweep spills dry; instead, dampen the powder with water or ethanol before wiping it up to prevent dust inhalation.

Part 3: Standardized Experimental Protocol

Workflow: Aqueous/Organic Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 4-Bromo-2,5-dimethylbenzoic acid with a standard aryl boronic acid, engineered as a self-validating system.

Step 1: Reagent Preparation & Degassing

  • In an oven-dried Schlenk flask, add 4-Bromo-2,5-dimethylbenzoic acid (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Add K₂CO₃ (3.0 equiv, 3.0 mmol). Causality: The high equivalent of base ensures complete deprotonation of the carboxylic acid, increasing aqueous solubility and protecting the Pd catalyst from acidic degradation.

  • Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL total).

  • Degassing: Bubble Argon or Nitrogen gas directly through the solvent for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich phosphine ligands to phosphine oxides, instantly killing the catalytic cycle.

Step 2: Catalyst Addition & Execution

  • Quickly remove the septum and add Pd(PPh₃)₄ (0.05 equiv, 5 mol%). Reseal and flush the headspace with Argon for 2 minutes.

  • Heat the reaction mixture to 80°C under continuous stirring for 12 hours.

Step 3: Self-Validation Checkpoint

  • Verification: Stop the stirring and allow the layers to separate. Withdraw a 10 µL aliquot of the organic (top) layer and quench it in 1 mL of a 1:1 Ethyl Acetate/Water mixture.

  • Spot the organic layer on a silica gel TLC plate and elute with 10% Methanol in Dichloromethane.

  • Validation: The complete disappearance of the UV-active starting material (Rf ~0.4) and the appearance of a new, highly fluorescent product spot confirms quantitative conversion. If starting material persists, spike the reaction with an additional 2 mol% of catalyst and heat for 4 more hours.

Step 4: Workup & Product Isolation

  • Cool the reaction to room temperature and concentrate the 1,4-Dioxane under reduced pressure.

  • Dilute the remaining aqueous layer with 15 mL of distilled water and wash with Ethyl Acetate (2 x 10 mL) to remove organic impurities and catalyst remnants. Discard the organic washes.

  • Precipitation: Slowly acidify the aqueous layer by dropwise addition of 1M HCl until the pH reaches ~2. Causality: Acidification protonates the soluble carboxylate salt back into the neutral carboxylic acid, which is highly insoluble in water.

  • Filter the resulting white/off-white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the coupled product.

Part 4: Process Visualization

G A Storage & Handling (Sealed, Dry, RT) B Reaction Setup (Pd-Catalyst, Base, Ar/N2) A->B C Suzuki-Miyaura Cross-Coupling B->C D Validation (TLC / LC-MS Check) C->D E Product Isolation (Acidification & Filtration) D->E

Workflow for handling and utilizing 4-Bromo-2,5-dimethylbenzoic acid in cross-coupling.

References

  • "WO2025059562A1 - Substituted aminopyridine compounds and methods of treating disease using same" - Google Patents.
  • "276677-03-3 | 4-Bromo-2,5-dimethylbenzoic acid | ChemScene" - ChemScene.
  • "4-Bromo-2,5-dimethylbenzoic acid Hazards and SDS" - Fluorochem.
  • "Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions" - PMC / NIH.

Sources

Optimization

Technical Support Center: Preventing the Formation of Dibrominated Byproducts

Welcome to the technical support center dedicated to a common yet challenging issue in organic synthesis: the undesired formation of dibrominated byproducts. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a common yet challenging issue in organic synthesis: the undesired formation of dibrominated byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with selectivity during bromination reactions. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding over-bromination.

Q1: I'm aiming for a monobrominated product but consistently isolate a significant amount of a dibrominated byproduct. What's the primary cause?

The formation of dibrominated byproducts is fundamentally an issue of reactivity and selectivity. The primary cause is that the initial monobrominated product is often still reactive enough—or in some cases, even more reactive—than the starting material under the chosen reaction conditions. This is especially true for aromatic substrates with electron-donating (activating) groups.[1][2] The first bromine atom added is not sufficiently deactivating to prevent a second electrophilic attack.

Q2: What are the key experimental factors that I need to control to prevent dibromination?

Controlling bromination selectivity hinges on several critical factors:

  • Choice of Brominating Agent: Different reagents have vastly different reactivities.

  • Reaction Temperature: Lower temperatures generally favor kinetic control, which can enhance selectivity for the monobrominated product.[3][4]

  • Stoichiometry and Addition Rate: Carefully controlling the amount of brominating agent and adding it slowly can prevent localized high concentrations that lead to over-bromination.

  • Solvent: The polarity of the solvent can influence the reactivity of both the substrate and the brominating agent.[1]

  • Catalyst: The presence and strength of a Lewis acid catalyst can dramatically increase the electrophilicity of the bromine, often leading to reduced selectivity.[5][6]

Q3: Is N-Bromosuccinimide (NBS) always a better choice than molecular bromine (Br₂) for avoiding dibromination?

N-Bromosuccinimide (NBS) is an excellent reagent for selective bromination, but its superiority depends on the specific transformation.[7][8] For electrophilic aromatic substitution on activated rings, NBS is often milder than Br₂ and can provide better selectivity.[1] Its key advantage, however, is in free-radical bromination at allylic and benzylic positions. In these cases, NBS provides a low, steady concentration of Br₂, which favors the desired radical pathway over competitive electrophilic addition to a double bond.[9][10]

Q4: How does temperature specifically impact the formation of mono- vs. di-brominated products?

Temperature is a critical tool for controlling reaction outcomes, often determining whether a reaction is under kinetic or thermodynamic control.[11][12]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., -78 °C to 0 °C), reactions are typically irreversible. The major product will be the one that is formed fastest—the one with the lowest activation energy.[3][13] In many cases, the monobrominated product is the kinetic product.

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product will be the most stable one, which could be a specific isomer of the monobrominated product or, in some cases, a polybrominated species if it is particularly stable.[11][14]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides in-depth solutions to specific experimental problems, grounded in mechanistic principles.

Scenario 1: Electrophilic Bromination of Activated Aromatic Rings

Problem: "My reaction with phenol (or aniline, anisole, etc.) is yielding a mixture of mono-, di-, and even tri-brominated products. I can't seem to stop the reaction at the desired monosubstituted stage."

Root Cause Analysis: Phenols, anilines, and their derivatives are highly activated aromatic rings. The lone pair of electrons on the oxygen or nitrogen atom is delocalized into the ring, making it extremely nucleophilic.[2] This high reactivity means that it can react with even a weak electrophile like Br₂ without a catalyst, and the reaction is often so fast that it's difficult to stop after a single addition.[2][15]

The most direct approach is to moderate the reactivity of the system. Using a milder brominating agent than Br₂ is a crucial first step.

ReagentTypical ConditionsAdvantagesDisadvantages
Bromine (Br₂) in CH₂Cl₂ or CCl₄ Room temp or belowInexpensive, readily availableHighly reactive, low selectivity with activated rings, hazardous to handle.[16]
N-Bromosuccinimide (NBS) DMF, CH₃CN, or THF solvent, 0 °C to RTMilder, easier to handle, often gives higher selectivity for monobromination.[1][7][17]More expensive than Br₂.
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) CH₂Cl₂, 0 °C to RTEfficient source of electrophilic bromine, often used for benzylic bromination but can be adapted.[18]Can be overly reactive in some cases.
In-situ Generated Br₂ NaBr or HBr with an oxidant (e.g., H₂O₂, NaOCl)Avoids handling liquid Br₂, can be generated slowly in flow chemistry for precise control.[16][19][20]Requires careful optimization of oxidant and bromide source stoichiometry.

Troubleshooting Workflow for Aromatic Bromination

G cluster_0 Problem: Dibromination on Activated Aromatic Ring cluster_1 Control Strategies cluster_2 Outcome Start Start: Monobromination Goal CheckActivation Is the ring highly activated? (e.g., Phenol, Aniline) Start->CheckActivation MildReagent Switch to Milder Reagent (e.g., NBS instead of Br2) CheckActivation->MildReagent No / Moderately ProtectGroup Use Protecting Group (e.g., Acetylation) CheckActivation->ProtectGroup Yes LowTemp Lower Temperature (-30°C to 0°C) MildReagent->LowTemp SlowAddition Slow, dropwise addition of brominating agent LowTemp->SlowAddition ProtectGroup->MildReagent Then... NoCatalyst Remove Lewis Acid Catalyst Success Successful Monobromination NoCatalyst->Success SlowAddition->NoCatalyst G cluster_0 Radical Pathway (Favored) cluster_1 Ionic Pathway (Suppressed) NBS NBS + HBr (trace) LowBr2 Low [Br2] NBS->LowBr2 in-situ generation Br_radical Br• LowBr2->Br_radical HighBr2 High [Br2] (e.g., adding liquid Br2) Initiator Initiator (AIBN, light) Initiator->Br_radical Allylic_Sub Allylic Substitution Product Br_radical->Allylic_Sub Reacts with Allylic C-H Addition_Prod Dibromo Addition Product HighBr2->Addition_Prod Reacts with Alkene π-bond

Caption: NBS maintains a low Br₂ concentration, favoring the radical pathway.

Experimental Protocol: Allylic Bromination of Cyclohexene

  • Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexene (1.0 eq), N-Bromosuccinimide (1.0 eq), and anhydrous carbon tetrachloride (CCl₄). Note: Due to toxicity, cyclohexane can be used as a safer alternative solvent.

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (approx. 0.02 eq).

  • Reaction:

    • Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. Irradiation with a sunlamp can also be used to initiate the reaction. [9] * Monitor the reaction by TLC. A key visual cue is that the dense NBS will be consumed and the lighter succinimide byproduct will float to the surface.

    • Continue refluxing until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture to remove the solid succinimide.

    • Wash the filtrate with water, then with a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation. Self-Validation: ¹H NMR of the product will show a characteristic signal for the proton on the bromine-bearing carbon and the disappearance of the allylic protons of the starting material.

References
  • Vertex AI Search. (2025, July 8).
  • Nordmann. (n.d.). N-Bromosuccinimide.
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Chemia. (2022, April 8).
  • MDPI. (n.d.).
  • Plovyt, M., et al. (2019).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Experimental Methods 1.
  • Itoh, A., et al. (2012).
  • Chemistry LibreTexts. (2019, July 24). 14.3 Kinetic vs. Thermodynamic Control of Reactions.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Filo. (2025, June 13). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark.
  • Scribd. (n.d.). Organic Reaction Control Explained.
  • BYJU'S. (2022, February 16).
  • Van Kerrebroeck, R., et al. (n.d.). Bromide Oxidation: A Safe Strategy for Electrophilic Brominations.
  • Plovyt, M., et al. (2019).
  • Making Molecules. (2025, June 19).
  • Chemistry Stack Exchange. (2014, August 28).
  • University of Colorado Boulder. (n.d.). 24.
  • Wikipedia. (n.d.). Steric effects.
  • Master Organic Chemistry. (2013, March 15).

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 4-Bromo-2,5-dimethylbenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 4-Bromo-2,5-dimethylbenzoic acid . D...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 4-Bromo-2,5-dimethylbenzoic acid . Due to its specific structural properties, this compound frequently presents significant chromatographic challenges, most notably severe streaking on normal-phase silica gel.

This document provides a deep dive into the causality of these issues, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure high-yield, high-purity recovery.

Part 1: Core Principles & Mechanistic Causality

To successfully purify 4-bromo-2,5-dimethylbenzoic acid, one must understand its physicochemical behavior. The molecule possesses a highly lipophilic core (a benzene ring substituted with a bromine atom and two methyl groups) juxtaposed with a highly polar, ionizable carboxylic acid headgroup.

The Root Cause of Streaking: The pKa of benzoic acid derivatives typically hovers around 4.0. Standard normal-phase silica gel has a slightly acidic to neutral surface pH (~5.0–5.5) populated by active silanol groups (Si-OH) 1. When 4-bromo-2,5-dimethylbenzoic acid is loaded onto bare silica, it undergoes partial ionization. This results in two simultaneous retention mechanisms:

  • Hydrogen Bonding: The protonated fraction interacts strongly with the silica surface.

  • Ion-Exchange: The ionized carboxylate fraction interacts with active silanolate sites.

This multi-modal retention causes the compound to smear or "streak" across the column rather than eluting in a tight, discrete band.

The Solution: The addition of an acidic modifier (e.g., 0.5% to 5% acetic acid or formic acid) to the mobile phase resolves this by serving a dual purpose. First, it lowers the local pH below the analyte's pKa, forcing the compound into a single, fully protonated state. Second, the modifier competitively binds to the active silanol sites, acting as a sacrificial binder that allows the target molecule to elute cleanly 2.

Mechanism S1 Active Silanol (Si-OH) on Silica Gel A1 Analyte: 4-Bromo-2,5- dimethylbenzoic acid S1->A1 Strong H-Bonding (Streaking) S2 Modifier-Capped Silica Surface S1->S2 Surface Saturation A2 Free, Protonated Analyte (Sharp Elution) A1->A2 Reduced Interaction M1 Modifier: Acetic Acid (1% in Mobile Phase) M1->S1 Competitive Binding M1->A1 Protonation (pH control)

Mechanistic pathway of acidic modifiers preventing silica tailing.

Part 2: Troubleshooting Guides & FAQs

Q1: My product is streaking across the TLC plate and the flash column. How do I fix this? A: You must suppress the ionization of the carboxylic acid. Add 1% (v/v) glacial acetic acid or formic acid to your mobile phase (e.g., if using Hexane/Ethyl Acetate 80:20, change it to Hexane/Ethyl Acetate/Acetic Acid 80:20:1). Ensure you also pre-equilibrate your column with this acidic solvent so the silica active sites are saturated before the sample is loaded 2.

Q2: How do I remove the acetic acid modifier from my purified fractions after the column? A: Acetic acid has a relatively high boiling point (118 °C) and can be difficult to remove purely by standard rotary evaporation. To self-validate the removal of the acid, pool your product-containing fractions and wash the organic layer three times with equal volumes of distilled water (acetic acid is highly water-soluble, while your lipophilic product will remain in the organic layer). Alternatively, co-evaporate the fractions with toluene under reduced pressure, as toluene forms an azeotrope with acetic acid.

Q3: Can I use Reverse-Phase (C18) chromatography instead of normal-phase silica? A: Yes, and it is highly recommended if normal-phase resolution fails. C18 reversed-phase media is excellent for polar and ionizable compounds. You must still control the pH by using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) in both your water and acetonitrile mobile phases to keep the compound protonated and ensure sharp peak shapes 3.

G A Issue: Severe Streaking of Carboxylic Acid B Is an acidic modifier present in the mobile phase? A->B C Add 0.5% - 1.0% v/v Acetic Acid or Formic Acid B->C No D Are impurities co-eluting despite sharp peaks? B->D Yes C->D Re-evaluate TLC E Proceed with Normal Phase Purification D->E No F Switch to Reverse Phase (C18) with 0.1% TFA in Water/MeCN D->F Yes

Troubleshooting workflow for carboxylic acid chromatography.

Part 3: Quantitative Data Summaries

The following tables summarize the expected chromatographic behavior of 4-bromo-2,5-dimethylbenzoic acid under various conditions.

Table 1: Mobile Phase Selection & Expected Outcomes
Chromatography TypeStationary PhaseMobile Phase SystemModifier RequiredExpected Peak ShapeResolution Quality
Normal Phase Bare Silica Gel (60 Å)Hexane / Ethyl AcetateNoneSevere Tailing / StreakingPoor (Co-elution likely)
Normal Phase Bare Silica Gel (60 Å)Hexane / Ethyl Acetate1% Acetic AcidSharp, discrete bandHigh
Normal Phase Bare Silica Gel (60 Å)Dichloromethane / MeOH0.5% Formic AcidSharp, discrete bandModerate to High
Reverse Phase C18 End-cappedWater / Acetonitrile0.1% TFASharp, symmetricalExcellent
Table 2: Analyte Physicochemical Impact
PropertyEstimated ValueChromatographic Impact
pKa ~4.0Requires mobile phase pH < 3.0 to remain fully protonated and avoid ion-exchange interactions.
Lipophilicity (LogP) ~3.5Retains strongly on C18 columns; requires a high percentage of organic solvent (Acetonitrile) to elute.

Part 4: Experimental Protocols

Protocol A: Normal Phase Silica Gel Purification

Use this protocol for standard scale-up purifications where reverse-phase is not economically viable.

Step 1: Mobile Phase Preparation Prepare a solvent system of Hexane and Ethyl Acetate (start at 80:20 v/v depending on TLC optimization). Add exactly 1% (v/v) glacial acetic acid to the total volume. Mix thoroughly.

Step 2: Column Pre-Equilibration (Critical Step) Slurry pack the silica gel using the prepared acidic mobile phase. Pass at least 2 column volumes of the acidic solvent through the bed. Causality note: This pre-saturates the active silanol sites. If you pack with non-acidic solvent, the modifier will be stripped from the mobile phase during the run, leading to front-end streaking.

Step 3: Sample Loading (Dry Loading) Because 4-bromo-2,5-dimethylbenzoic acid may have limited solubility in the starting mobile phase, dry loading is recommended. Dissolve the crude mixture in a minimum amount of THF or Acetone. Add a small amount of silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Apply this powder evenly to the top of the column bed.

Step 4: Elution and Fraction Collection Elute the column using the acidic mobile phase. Monitor the fractions via TLC, ensuring the TLC developing chamber also contains 1% acetic acid to accurately reflect the column separation.

Step 5: Post-Column Modifier Removal Combine the fractions containing the pure product. Transfer to a separatory funnel and wash the organic layer three times with equal volumes of distilled water to partition the acetic acid into the aqueous phase. Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure.
Protocol B: Reverse Phase (C18) Flash Chromatography

Use this protocol for highly complex mixtures or when normal-phase resolution is inadequate.

Step 1: Solvent Preparation

  • Solvent A: HPLC-grade Water containing 0.1% (v/v) Trifluoroacetic acid (TFA).

  • Solvent B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

Step 2: Column Equilibration Equilibrate a pre-packed C18 flash column with 5% Solvent B for 3-5 column volumes.

Step 3: Sample Injection Dissolve the crude 4-bromo-2,5-dimethylbenzoic acid in a compatible solvent (e.g., DMSO or a 50:50 mixture of Water/Acetonitrile). Inject the sample onto the column using a liquid injection valve.

Step 4: Gradient Elution Run a linear gradient from 5% B to 95% B over 15 to 20 column volumes. Monitor elution using UV detection at 230 nm and 254 nm.

Step 5: Lyophilization Pool the pure fractions. Because the mobile phase contains water and TFA, rotary evaporation is inefficient and risks degrading the product. Instead, freeze the pooled fractions and remove the solvents via lyophilization (freeze-drying) to yield the pure 4-bromo-2,5-dimethylbenzoic acid as a white solid.

References

  • Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses (orgsyn.org) URL: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL: [Link]

Sources

Optimization

Technical Support Center: 4-Bromo-2,5-dimethylbenzoic Acid Synthesis

Topic: Workup & Purification Protocols Ticket ID: #CHEM-SUP-4B25DMBA Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the Technical Support Center. You are likely accessing thi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup & Purification Protocols Ticket ID: #CHEM-SUP-4B25DMBA Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have completed the upstream synthesis—whether via oxidation of 4-bromo-2,5-dimethylbenzaldehyde, carboxylation of the lithiated species (from 1,4-dibromo-2,5-dimethylbenzene), or hydrolysis of the corresponding nitrile—and are now facing challenges with isolation.

The isolation of 4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3) presents unique challenges due to the steric hindrance of the ortho-methyl group and the lipophilicity introduced by the bromine atom.[1] This guide prioritizes the Acidic Workup Protocol , which is the industry standard for isolating benzoic acid derivatives from alkaline or neutral reaction matrices.

Module 1: The Critical Quench & Acidification

Objective: Convert the soluble carboxylate salt into the insoluble free acid precipitate.

Standard Operating Procedure (SOP)
  • Quench: If your reaction involves organometallics (Grignard/Lithium), quench carefully with ice-water to destroy unreacted species.[1] If coming from oxidation (KMnO₄/NaClO₂), ensure any excess oxidant is neutralized (e.g., with sodium bisulfite) before acidification to prevent bromination side-reactions.[1]

  • Base Wash (Optional but Recommended): If the product is in an organic solvent, extract it with 1M NaOH or Sat.[1] NaHCO₃ .[1]

    • Why? The product moves to the aqueous phase (as the salt), while non-acidic impurities (unreacted aryl halides, aldehydes) remain in the organic phase. Discard the organic phase.[1]

  • Acidification: Slowly add 6M HCl to the aqueous carboxylate solution while stirring vigorously.

    • Target pH: < 2.0.

    • Observation: A white to off-white precipitate should form immediately.

Troubleshooting: "The Crash Out"
SymptomDiagnosisCorrective Action
Product "Oils Out" (Sticky gum instead of solid)Solvent Entrapment: Residual organic solvent (THF, Toluene) is present in the aqueous phase, lowering the melting point of the precipitating acid.[1]Cool & Scratch: Cool the mixture to 0°C. Scratch the flask wall with a glass rod to induce nucleation. Distill: Rotovap the aqueous solution briefly to remove trace organics before acidification.
No Precipitate Forms pH too High: Benzoic acids have pKa values ~4.0–4.[1]2. At pH 5, considerable product remains soluble as the salt.Check pH: Ensure pH is distinctly acidic (pH 1–2). Volume: The aqueous volume may be too large.[1] Concentrate the solution by 50% and re-acidify.
Precipitate is Colored (Yellow/Brown) Oxidative Impurities: Trace bromine or oxidized side-products are trapped in the lattice.[1]Bisulfite Wash: Add a small amount of sodium bisulfite (

) during the acidification step to reduce colored impurities.[1]

Module 2: Purification & Crystallization

Objective: Remove regioisomers (e.g., 2-bromo isomer) and achieve >98% purity.

Recrystallization Logic

The 2,5-dimethyl substitution pattern creates a rigid lattice.[1] Impurities often get trapped.[1]

  • Solvent A (Good Solubility): Ethanol, Methanol, Acetone.

  • Solvent B (Poor Solubility): Water, Hexanes.[1]

Recommended System: Ethanol/Water (Mixed Solvent) [1]

  • Dissolve crude solid in minimal boiling Ethanol.[1]

  • Add hot Water dropwise until persistent turbidity is observed.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature (RT), then to 4°C.

Purification Decision Tree

WorkupLogic Start Crude Reaction Mixture CheckState State Check: Is product in Organic or Aqueous? Start->CheckState Organic Organic Layer (Contains Product) CheckState->Organic Organic Solvent Aqueous Aqueous Layer (Contains Carboxylate Salt) CheckState->Aqueous Aqueous Base BaseExtract Extract with 1M NaOH Organic->BaseExtract DiscardOrg Discard Organic Layer (Removes non-acidic impurities) BaseExtract->DiscardOrg Impurities stay Org BaseExtract->Aqueous Product moves to Aq Acidify Acidify with HCl to pH < 2 Aqueous->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Vacuum Filtration (Wash with cold H2O) Precipitate->Filter Yes (Solid) OilOut Product Oils Out Precipitate->OilOut No (Gummy) Recryst Recrystallize (EtOH/H2O) Filter->Recryst OilOut->Filter After Cooling/Seeding

Caption: Logical flow for the isolation of 4-Bromo-2,5-dimethylbenzoic acid, emphasizing the base-extraction purification step.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why is my yield lower than the literature reported (60-80%)?

A: The most common culprit is incomplete precipitation .[1]

  • Solubility Product: Even at pH 2, the acid has finite solubility in water. If your reaction volume is huge (dilute), you lose mass to the mother liquor.[1]

  • Fix: Concentrate the mother liquor (filtrate) by 50% and cool to 4°C to harvest a "second crop" of crystals. Warning: The second crop is usually less pure.

Q2: I used direct bromination of 2,5-dimethylbenzoic acid. How do I separate the isomers?

A: Direct bromination is notorious for yielding a mixture of the 4-bromo (target) and 3-bromo/6-bromo isomers.[1]

  • Separation: These isomers have different crystal packing densities.[1]

  • Technique: Repeated recrystallization from Glacial Acetic Acid is often superior for separating regioisomers of bromobenzoic acids compared to Ethanol/Water, as it leverages subtle solubility differences at high temperatures [1].[1]

Q3: The NMR shows a peak at ~10-12 ppm, but it's broad. Is this normal?

A: Yes. The carboxylic acid proton (-COOH ) is highly exchangeable and often appears as a broad singlet or "hump" downfield (10–13 ppm) in


 or 

.[1] If the sample is wet, this peak may shift or disappear due to exchange with

.[1]

Module 4: Physical Properties & Validation

Verify your isolated material against these standard metrics.

PropertyValueNotes
Appearance White to Off-White Crystalline SolidYellowing indicates oxidation or trace

.[1]
Molecular Weight 229.07 g/mol Monoisotopic mass.[2][3]
Melting Point ~170–174°C (Predicted)Note: Exact MP varies by crystal polymorph.[1] Compare with authentic standard if possible.
Solubility Soluble: DMSO, Methanol, EtOAc Insoluble: Water, HexanesUse this contrast for workup.
pKa ~4.1 (Theoretical)Similar to standard benzoic acid (4.2), slightly lowered by Br.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for benzoic acid recrystallization protocols).

  • Larrosa, I., et al. (2018).[1][4] Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Royal Society of Chemistry. (Provides context on bromination patterns and workups for similar dimethyl-benzoic acids).[1]

  • PubChem. (n.d.).[1][5] 4-Bromo-2,5-dimethylbenzoic acid (Compound Summary). National Library of Medicine.[1] (Source for physical property predictions).

  • ChemicalBook. (n.d.).[1] 4-Bromo-2,5-dimethylbenzoic acid Synthesis Routes. (General overview of industrial synthesis paths).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2,5-dimethylbenzoic acid before handling. Brominated aromatic compounds can be skin irritants.[1][5]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization Guide: HPLC vs. GC-MS for 4-Bromo-2,5-dimethylbenzoic Acid

Introduction & Analytical Strategy 4-Bromo-2,5-dimethylbenzoic acid (CAS 276677-03-3) is a highly valued halogenated building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and ad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Strategy

4-Bromo-2,5-dimethylbenzoic acid (CAS 276677-03-3) is a highly valued halogenated building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals (1)[1]. Structurally, this molecule presents a unique analytical challenge: it contains a highly polar, ionizable carboxylic acid moiety alongside a heavy, polarizable bromine atom and lipophilic methyl groups.

G Start 4-Bromo-2,5-dimethylbenzoic Acid Sample Prep HPLC_Path HPLC-DAD Workflow (Intact Analysis) Start->HPLC_Path GCMS_Path GC-MS Workflow (Derivatized Analysis) Start->GCMS_Path HPLC_Prep Dilution in MeOH/Water HPLC_Path->HPLC_Prep GCMS_Prep Silylation (MSTFA/Pyridine) GCMS_Path->GCMS_Prep HPLC_Run RP-HPLC (C18, Acidic Mobile Phase) HPLC_Prep->HPLC_Run GCMS_Run Capillary GC (EI-MS Detection) GCMS_Prep->GCMS_Run HPLC_Result Purity & Quantitation (UV 254 nm) HPLC_Run->HPLC_Result GCMS_Result Structural Elucidation (m/z Fragmentation) GCMS_Run->GCMS_Result

Orthogonal characterization workflows for 4-Bromo-2,5-dimethylbenzoic acid using HPLC and GC-MS.

HPLC-DAD Characterization: Intact Molecule Quantification

Mechanistic Rationale

HPLC coupled with DAD is the gold standard for the quantitative purity analysis of benzoic acid derivatives because it analyzes the intact molecule without the need for derivatization (2)[2].

The Causality of pH Control: 4-Bromo-2,5-dimethylbenzoic acid has a pKa of approximately 4.0. If run in a neutral aqueous mobile phase, the molecule exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) states. This causes severe peak splitting and tailing. To build a self-validating system, the mobile phase must be acidified (e.g., 0.1% Formic acid, pH ~2.7) to keep the molecule fully protonated. This maximizes hydrophobic retention on a reversed-phase C18 column, yielding sharp, symmetrical peaks.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Methanol (1 mg/mL stock). Dilute to a working concentration of 100 µg/mL using the initial mobile phase (60:40 Water:Acetonitrile) to prevent solvent-mismatch peak distortion.

  • Column Selection: Use an end-capped C18 column (150 mm × 4.6 mm, 3.5 µm). The high carbon load provides the necessary retention for the lipophilic dimethyl and bromo groups.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 40% B, ramp to 90% B over 10 minutes, hold for 3 minutes, and re-equilibrate at 40% B for 5 minutes.

  • Flow Rate & Injection: 1.0 mL/min; inject 5 µL.

  • Detection: DAD scanning from 200–400 nm. Extract the chromatogram at 254 nm, where the extended

    
    -conjugation and the bromine auxochrome provide maximum absorbance.
    

GC-MS Characterization: Structural Elucidation via Derivatization

Mechanistic Rationale

While HPLC excels at bulk quantification, GC-MS provides unparalleled structural elucidation and trace impurity profiling. However, the polar carboxylic acid group causes strong hydrogen bonding with the silanol groups of the GC column, leading to low volatility, thermal degradation, and irreversible adsorption (3)[3].

The Causality of Silylation: To resolve this, chemical derivatization is mandatory. Reacting the sample with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active acidic proton with a trimethylsilyl (TMS) group, forming a volatile, thermally stable TMS-ester (4)[4]. Under Electron Ionization (EI, 70 eV), this halogenated TMS-ester yields highly diagnostic fragmentation patterns, including the characteristic bromine isotopic doublet (M and M+2 peaks in a ~1:1 ratio), which unequivocally confirms the presence of the halogen (5)[5].

Step-by-Step Protocol
  • Sample Drying: Transfer 100 µL of the 1 mg/mL methanolic stock to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen. Critical step: Moisture must be strictly eliminated as silylating reagents will hydrolyze upon contact with water.

  • Derivatization: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger) and 50 µL of MSTFA (containing 1% TMCS as a catalyst).

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes to ensure quantitative conversion to the TMS-ester.

  • GC Separation: Inject 1 µL (split ratio 1:20) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).

  • Temperature Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 min. Carrier gas: Helium at 1.0 mL/min.

  • MS Detection: EI mode at 70 eV. Scan range m/z 50–400. Identify the molecular ion [M]+ of the TMS derivative and the [M-15]+ peak (loss of a methyl radical from the TMS group).

Comparative Performance Data

The following table synthesizes the analytical performance of both techniques, allowing researchers to select the appropriate method based on their specific project phase.

Performance MetricHPLC-DAD (Intact Analysis)GC-MS (TMS-Derivatized)
Primary Utility Assay quantification, bulk purity lot-releaseStructural confirmation, trace impurity ID
Sample Prep Time < 5 minutes (Simple Dilution)~45 minutes (Drying + Incubation)
Volatility Requirement None (Analyzed in liquid phase)High (Requires Silylation to prevent tailing)
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~1 - 10 ng/mL
Structural Information Low (UV absorbance spectra only)High (Isotopic patterns, specific fragmentation)
Halogen Confirmation Not possibleExcellent (

Br/

Br 1:1 isotopic doublet)
Run Time 18.0 minutes19.3 minutes

Conclusion & Decision Matrix

For routine lot-release testing, purity determination, and process monitoring of 4-Bromo-2,5-dimethylbenzoic acid, HPLC-DAD is the superior choice due to its rapid preparation, lack of derivatization artifacts, and excellent linearity.

Conversely, during early-stage synthesis validation, degradation studies, or when investigating unknown impurities, GC-MS is indispensable. The silylation-GC-MS workflow provides the definitive structural proof required by regulatory bodies, unequivocally identifying the position and presence of the bromine atom via its distinct isotopic signature.

References

  • MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available at: [Link]

  • PMC (NIH). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Available at: [Link]

  • bioRxiv. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Available at:[Link]

  • ResearchGate. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Available at: [Link]

Sources

Comparative

comparing the reactivity of bromo- vs chloro-dimethylbenzoic acids

Reactivity Profile: Bromo- vs. Chloro-Dimethylbenzoic Acids Executive Summary For researchers in drug discovery, the choice between bromo- and chloro-dimethylbenzoic acids represents a classic trade-off between synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile: Bromo- vs. Chloro-Dimethylbenzoic Acids

Executive Summary

For researchers in drug discovery, the choice between bromo- and chloro-dimethylbenzoic acids represents a classic trade-off between synthetic efficiency and process economics .

  • Bromo-Dimethylbenzoic Acids: The "premium" building block. They offer superior reactivity in metal-catalyzed cross-couplings and lithium-halogen exchange, often proceeding under milder conditions with standard catalyst systems. They are the preferred choice for Lead Optimization (LO) where time-to-result is critical.

  • Chloro-Dimethylbenzoic Acids: The "economical" alternative. While significantly cheaper, they possess a stronger C–Cl bond (approx. +60 kJ/mol vs C–Br) that demands specialized, electron-rich ligands (e.g., Buchwald phosphines) or harsher conditions to activate. They are ideal for Process Chemistry and scale-up once a route is established.

Mechanistic Foundations

Bond Dissociation Energy (BDE) & Oxidative Addition

The primary differentiator is the bond strength. The oxidative addition of the aryl halide to a metal center (Pd⁰, Ni⁰) is typically the rate-determining step (RDS) for aryl chlorides, whereas for aryl bromides, it is rapid and often not rate-limiting.

Bond TypeApprox.[1][2][3][4][5] BDE (kJ/mol)Relative ReactivityConsequence
C(sp²)–Br ~280HighRapid oxidative addition; compatible with standard ligands (PPh₃).
C(sp²)–Cl ~340LowSlow oxidative addition; requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate bond insertion.
The "Dimethyl" Steric Effect

In dimethylbenzoic acids, the position of the methyl groups relative to the halogen dictates the steric landscape.

  • Remote Functionalization (e.g., 4-halo-2,6-dimethyl): The halogen at the para position is sterically unencumbered by the ortho methyls. Reactivity mirrors standard halobenzenes.

  • Proximal Functionalization (e.g., 3-halo-2,6-dimethyl): The halogen is ortho to a methyl group. This creates significant steric strain, retarding catalyst approach and making the Bromo analog critical for success, as the smaller Chloro substituent combined with the stronger bond often leads to stalled reactions.

Comparative Analysis by Reaction Class

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3][6][7]

Scenario: Coupling 4-halo-2,6-dimethylbenzoic acid with phenylboronic acid.

  • Bromo-Analog Performance:

    • Catalyst: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Base/Solvent: Na₂CO₃ in Dioxane/Water.

    • Temp: 80°C.

    • Outcome: High yields (>90%) within 2–4 hours. The free carboxylic acid is tolerated well in aqueous biphasic systems.

  • Chloro-Analog Performance:

    • Catalyst: Requires active systems like Pd(OAc)₂ + SPhos or Pd-PEPPSI-IPr .

    • Base/Solvent: K₃PO₄ in Toluene/Water (requires stronger base/higher temp).

    • Temp: 100–110°C.

    • Outcome: Slower kinetics. Without specialized ligands, the reaction often stalls or yields <50%.

Visualization: Catalytic Cycle Differences

SuzukiCycle cluster_legend Reactivity Flow Start Pd(0) Catalyst OxAdd Oxidative Addition (Rate Determining for Cl) Start->OxAdd Ar-X Insertion TransMet Transmetalation OxAdd->TransMet Base + Ar-B(OH)2 Note1 Ar-Br: Fast Ar-Cl: Slow/Stalled OxAdd->Note1 RedElim Reductive Elimination TransMet->RedElim C-C Bond Formation RedElim->Start Regeneration

Caption: The catalytic cycle highlights Oxidative Addition as the bottleneck for Aryl Chlorides, necessitating specialized ligands.

Lithium-Halogen Exchange

This reaction is critical for generating nucleophiles. The presence of the carboxylic acid proton complicates the stoichiometry.

  • Bromo-Analog:

    • Exchange Reagent: n-BuLi or t-BuLi.

    • Temp: -78°C.[4]

    • Mechanism: Extremely fast Li-Br exchange.[4]

    • Selectivity: Excellent. The exchange is faster than competitive "ortho-lithiation" (deprotonation of the ring C-H), even with the directing carboxylate group.

  • Chloro-Analog:

    • Exchange Reagent: Requires s-BuLi or t-BuLi; n-BuLi is often insufficient at -78°C.

    • Temp: Often requires -40°C to 0°C to initiate exchange.

    • Risk: At higher temperatures, Benzylic Lithiation (deprotonation of the methyl groups) or Ortho-Lithiation becomes a major competing pathway, leading to complex mixtures.

Experimental Protocols

Protocol A: Suzuki Coupling of Free Acid (Bromo-Variant)

Self-validating step: The dissolution of the starting material in base indicates successful deprotonation.

  • Setup: Charge a round-bottom flask with 4-bromo-2,6-dimethylbenzoic acid (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Activation: Add aqueous Na₂CO₃ (2.0 M, 3.0 equiv) . Note: 1 equiv neutralizes the acid, 2 equivs facilitate transmetalation.

  • Reaction: Heat to 80°C under N₂ for 4 hours.

  • Workup: Acidify with 1M HCl to pH 3 (precipitates the product), extract with EtOAc.

Protocol B: Lithium-Halogen Exchange (The "Double-Base" Method)

Designed to handle the acidic proton of the benzoic acid.

  • Preparation: Dissolve 4-bromo-2,6-dimethylbenzoic acid (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .[4]

  • Sacrificial Deprotonation: Add MeLi or n-BuLi (1.1 equiv) dropwise.

    • Observation: No color change usually; this forms the lithium carboxylate (Ar-COOLi).

  • Exchange: Add t-BuLi (2.1 equiv) dropwise.

    • Mechanism:[1][2][4][5][6][7][8][9][10] The first eq performs the Br→Li exchange; the second eq destroys the resulting t-BuBr to prevent alkylation.

  • Quench: Stir for 15 min at -78°C, then add the electrophile (e.g., DMF, CO₂).

  • Warm: Allow to warm to RT and quench with dilute HCl.

Visualization: Li-Exchange Decision Tree

LiExchange Input Select Substrate BrPath Bromo-Benzoic Acid Input->BrPath ClPath Chloro-Benzoic Acid Input->ClPath CondBr Conditions: -78°C, n-BuLi BrPath->CondBr CondCl Conditions: > -40°C, s-BuLi ClPath->CondCl ResultBr Clean Li-Hal Exchange (High Yield) CondBr->ResultBr ResultCl Mixed Products: Exchange + Benzylic Deprotonation CondCl->ResultCl

Caption: Comparative pathways for Lithium-Halogen exchange showing the selectivity advantage of the Bromo-derivative.

Decision Matrix

FeatureBromo-Dimethylbenzoic AcidChloro-Dimethylbenzoic Acid
Cost High (

$)
Low ($)
Reactivity (Pd) Excellent (Standard Ligands)Moderate (Requires Bulky Ligands)
Reactivity (Li) Excellent (-78°C)Poor (Side reactions likely)
Atom Economy Lower (Br = 80 g/mol waste)Higher (Cl = 35.5 g/mol waste)
Recommended Use Discovery / MedChem (Scale < 100g)Process / Manufacturing (Scale > 1kg)

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5]

  • Altman, R. A., et al. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides Using Bulky Biarylphosphine Ligands. Journal of Organic Chemistry.

Sources

Validation

spectroscopic analysis to confirm the structure of 4-Bromo-2,5-dimethylbenzoic acid

[1] Executive Summary Objective: To provide a definitive spectroscopic protocol for the structural validation of 4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3), distinguishing it from regioisomers (e.g., 5-bromo-2,4...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Objective: To provide a definitive spectroscopic protocol for the structural validation of 4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3), distinguishing it from regioisomers (e.g., 5-bromo-2,4-dimethylbenzoic acid) often formed during electrophilic aromatic substitution or oxidation workflows.

Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.

The Challenge: The primary analytical challenge is not merely identifying the functional groups (acid, bromide) but confirming the specific 2,5-dimethyl-4-bromo substitution pattern. Standard 1H NMR alone can be ambiguous because multiple isomers display two aromatic singlets.[1] This guide prioritizes a self-validating NOE (Nuclear Overhauser Effect) protocol as the gold standard for confirmation.

Comparative Analysis of Analytical Methods

The following table evaluates the efficacy of standard spectroscopic techniques for this specific molecule.

MethodSpecificity for Isomer IDThroughputCostPrimary Utility
1H NMR (1D) ModerateHighLowPurity check; Proton counting.[1]
NOE / 2D NMR Critical (High) ModerateLowDefinitive Regiochemistry (Spatial Confirmation).
Mass Spectrometry (MS) LowHighLowMolecular weight; Bromine isotope pattern (1:1).
FT-IR LowHighVery LowFunctional group check (-COOH, Ar-Br).
X-Ray Crystallography AbsoluteLowHighUltimate reference standard (requires single crystal).

Detailed Experimental Protocols

Method A: Nuclear Magnetic Resonance (The Gold Standard)

Rationale: While Mass Spec confirms the formula, only NMR—specifically 2D NOESY or 1D NOE difference—can unambiguously assign the position of the methyl groups relative to the aromatic protons.

Protocol 1: Sample Preparation & Acquisition
  • Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent carboxylic acid dimerization and sharpen peaks).

  • Instrument: 400 MHz or higher.

  • Experiments:

    • 1H Standard: 16 scans, 1s relaxation delay.

    • 1D NOE / 2D NOESY: Mixing time 500 ms.

Protocol 2: Data Analysis & Structural Assignment

Expected 1H NMR Data (DMSO-d6):

  • δ ~13.0 ppm (1H, br s): Carboxylic acid (-COOH).

  • δ ~7.8 ppm (1H, s): H6 (Deshielded by ortho-COOH).

  • δ ~7.5 ppm (1H, s): H3 (Shielded relative to H6; ortho to Br).

  • δ ~2.4-2.5 ppm (3H, s): Me-2 (Ortho to COOH).

  • δ ~2.3 ppm (3H, s): Me-5 (Meta to COOH).

The "Isomer Trap" & The NOE Solution: Both the target (4-bromo-2,5-dimethyl) and its common isomer (5-bromo-2,4-dimethyl) possess two aromatic singlets.[1] Chemical shift prediction is often insufficient due to solvent effects.[1]

Self-Validating NOE Logic:

  • Target (4-Bromo-2,5-dimethyl):

    • Irradiate Me-2 : You must see NOE enhancement at H3 (strong) and H6 (weak/none).

    • Irradiate Me-5 : You must see NOE enhancement at H6 (strong) and H3 (weak/none).

    • Result: Each methyl group correlates strongly with one unique aromatic proton.[1]

  • Isomer (5-Bromo-2,4-dimethyl):

    • Irradiate Me-2 : Enhancement at H3 .

    • Irradiate Me-4 : Enhancement at H3 (again).

    • Result: The proton at position 3 (between two methyls) shows NOE from both methyl groups. The proton at position 6 sees neither .

Visualization: NMR Logic Flow

NMR_Logic Start Sample: White Solid Dissolved in DMSO-d6 H1_Scan 1H NMR Scan Observe: 2 Ar-Singlets, 2 Me-Singlets Start->H1_Scan Decision Ambiguity Check: Is it 4-Br-2,5-Me or 5-Br-2,4-Me? H1_Scan->Decision NOE_Exp Run 1D NOE / NOESY Decision->NOE_Exp Required Target_Res Target: 4-Bromo-2,5-dimethyl Me(2) ↔ H3 (Strong) Me(5) ↔ H6 (Strong) NOE_Exp->Target_Res Distinct Pairs Isomer_Res Isomer: 5-Bromo-2,4-dimethyl Me(2) ↔ H3 Me(4) ↔ H3 H6 sees NO Methyls NOE_Exp->Isomer_Res Shared Proton

Figure 1: Decision logic for distinguishing regioisomers using NOE spectroscopy.

Method B: Mass Spectrometry & IR (Rapid Screening)

Rationale: These methods confirm the molecular formula and the presence of bromine but cannot distinguish regioisomers. They are best used as "Gatekeeper" assays before NMR.[1]

Protocol 3: MS/IR Workflow
  • Mass Spectrometry (LC-MS/ESI):

    • Mode: Negative Ion Mode (ESI-) is preferred for benzoic acids [M-H]-.[1]

    • Key Feature: Look for the Bromine Isotope Pattern .[2][3]

    • Criteria: Two peaks of equal intensity (1:1 ratio) separated by 2 mass units.

      • 79Br Isotope: m/z ~227 (Negative mode).

      • 81Br Isotope: m/z ~229 (Negative mode).

    • Note: If the ratio is 3:1, you have Chlorine.[2] If no split, you lost the Halogen.

  • FT-IR (ATR):

    • Carbonyl (C=O): Sharp band at 1680–1700 cm⁻¹ .

    • Hydroxyl (O-H): Broad "hump" centered at 3000 cm⁻¹ .

    • C-Br Stretch: Weak/Medium band at 500–600 cm⁻¹ .[1]

Visualization: MS Isotope Pattern

MS_Pattern Sample Analyte Ion [M-H]- Peak_79 m/z 227 (79Br) Sample->Peak_79 Peak_81 m/z 229 (81Br) Sample->Peak_81 Ratio Intensity Ratio 1 : 1 Peak_79->Ratio Peak_81->Ratio Conclusion Confirmation: Mono-Brominated Species Ratio->Conclusion

Figure 2: Characteristic mass spectral signature for mono-brominated compounds.

Summary of Specifications

PropertyValue / CharacteristicNote
Formula C9H9BrO2MW: 229.07 g/mol
Appearance White to off-white solid
Melting Point ~168–172 °CDistinct from isomers (check specific CoA).[1]
1H NMR (DMSO) 2 Ar-H (Singlets), 2 Me (Singlets)Requires NOE for confirmation.
MS (ESI-) m/z 227 / 229 (1:1 ratio)Diagnostic for Br.

References

  • ChemicalBook. 4-Bromo-2,5-dimethylbenzoic acid Product Description & Synthesis. Retrieved from .

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-bromo-, ethyl ester IR Spectrum (Analog Reference). Retrieved from .

  • PubChem. 4-Bromo-2,5-dimethylbenzoic acid (Compound Summary). Retrieved from .

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • BenchChem. Fragmentation Analysis of Brominated Aromatic Ketones (Analogous MS Patterns). Retrieved from .

Sources

Comparative

Engineering the 1,2,4,5-Tetrasubstituted Arene: A Comparative Guide to Reagents for 4-Bromo-2,5-dimethylbenzoic Acid Synthesis

As a Senior Application Scientist, navigating the synthesis of highly substituted aromatic building blocks requires balancing regioselectivity, scalability, and reagent safety. 4-Bromo-2,5-dimethylbenzoic acid (CAS: 2766...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the synthesis of highly substituted aromatic building blocks requires balancing regioselectivity, scalability, and reagent safety. 4-Bromo-2,5-dimethylbenzoic acid (CAS: 276677-03-3) is a critical rigid scaffold in medicinal chemistry and advanced materials [3]. However, establishing its 1,2,4,5-tetrasubstitution pattern is notoriously difficult due to competing steric hindrance and electronic directing effects.

This guide objectively evaluates three distinct reagent systems and synthetic pathways for producing this molecule, providing the mechanistic causality and self-validating protocols required for successful bench execution.

Mechanistic Evaluation of Alternative Reagents

Selecting the right reagent system depends entirely on your starting material and tolerance for cryogenic or transition-metal conditions.

SynthesisRoutes SM1 2,5-Dibromo-p-xylene Target 4-Bromo-2,5-dimethylbenzoic Acid SM1->Target n-BuLi, CO2 (Lithiation) SM2 4-Bromo-2,5-dimethylbenzaldehyde SM2->Target NaClO2, NaH2PO4 (Oxidation) SM3 4-Bromo-3-methylbenzoic acid SM3->Target Pd(OAc)2, DTBP (C-H Methylation)

Figure 1: Divergent synthetic pathways for 4-Bromo-2,5-dimethylbenzoic acid.

Route A: Halogen-Metal Exchange (The Cryogenic Standard)

Primary Reagents: n-Butyllithium (n-BuLi) and Carbon Dioxide (CO2) Causality: Starting from 2,5-dibromo-p-xylene, this route relies on the rapid kinetics of lithium-halogen exchange. By strictly limiting n-BuLi to 1.0 equivalent at -78°C, you prevent double-lithiation. The resulting mono-aryllithium intermediate is highly nucleophilic and is immediately trapped by electrophilic CO2. This method is the industrial standard due to its absolute regiocontrol, avoiding the isomeric mixtures typical of electrophilic aromatic bromination[1].

Route B: Chemoselective Oxidation (The Mild Approach)

Primary Reagents: Sodium chlorite (NaClO2), Sodium dihydrogen phosphate (NaH2PO4), 2-Methyl-2-butene Causality: If your synthetic tree naturally yields 4-bromo-2,5-dimethylbenzaldehyde, the Pinnick oxidation is the optimal reagent choice. NaClO2 acts as a mild oxidant that converts the aldehyde to a carboxylic acid at room temperature without over-oxidizing the methyl groups or cleaving the aryl bromide. 2-Methyl-2-butene is added as a critical scavenger to consume hypochlorous acid (HOCl) byproducts, preventing unwanted electrophilic chlorination of the electron-rich aromatic ring.

Route C: Directed C-H Methylation (The Catalytic Innovation)

Primary Reagents: Palladium(II) acetate [Pd(OAc)2], Di-tert-butyl peroxide (DTBP), Hexafluoroisopropanol (HFIP) Causality: This modern late-stage functionalization uses 4-bromo-3-methylbenzoic acid. DTBP undergoes thermal homolysis at 80°C to generate methyl radicals. The Pd catalyst facilitates directed C-H activation. Expert Insight: Why does methylating the 3-methyl precursor yield the 2,5-dimethyl product? Due to the C2-C5 / C3-C6 symmetry across the C1-C4 axis of the benzene ring, methylating 4-bromo-3-methylbenzoic acid at the 6-position yields 4-bromo-3,6-dimethylbenzoic acid—which is structurally and IUPAC-identically 4-bromo-2,5-dimethylbenzoic acid . The use of HFIP as a solvent is not arbitrary; its high ionizing power and strong hydrogen-bond donating capability stabilize the palladium intermediates and facilitate radical generation [2].

Quantitative Reagent Comparison

To assist in process selection, the quantitative performance of these three reagent systems is summarized below:

Reagent SystemStarting MaterialTypical YieldRegioselectivityScalability & Safety Profile
n-BuLi / CO2 2,5-Dibromo-p-xylene85 - 94%Excellent (Single isomer)Moderate: Requires cryogenic (-78°C) reactors and handles pyrophoric organolithiums.
NaClO2 / NaH2PO4 4-Bromo-2,5-dimethylbenzaldehyde90 - 95%N/A (Pre-installed)High: Mild aqueous/organic biphasic conditions. Excellent green chemistry profile.
Pd(OAc)2 / DTBP 4-Bromo-3-methylbenzoic acid60 - 65%Good (Directed C-H activation)Moderate: Avoids cryogenics but requires expensive Pd catalysts and specialized fluorinated solvents (HFIP).

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning physical observations (precipitates, phase separations) will confirm the success of the reaction at key stages.

Protocol A: Lithiation-Carboxylation (Adapted from US Patent 6,000,000) [1]

This protocol leverages acid-base chemistry for a highly efficient, chromatography-free purification.

LithiationWorkflow Step1 1. Dissolve 2,5-dibromo-p-xylene in anhydrous THF Step2 2. Cool to -78°C (Dry Ice / Acetone) Step1->Step2 Step3 3. Dropwise addition of n-BuLi (Strictly 1.0 equiv) Step2->Step3 Step4 4. Stir 1h at -78°C (Mono-lithiation) Step3->Step4 Step5 5. Bubble dry CO2 gas for 4 hours Step4->Step5 Step6 6. Acid-Base Extraction (Quench & Purify) Step5->Step6

Figure 2: Step-by-step workflow for the lithiation-carboxylation of 2,5-dibromo-p-xylene.

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve 43.63 g (0.162 mol) of 2,5-dibromo-p-xylene in 300 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C.

  • Halogen-Metal Exchange: Using a syringe pump, add 100 mL of 1.6 M n-BuLi in hexanes (0.16 mol, ~1.0 eq) dropwise over 45 minutes. Validation: The solution will take on a pale yellow tint indicating the formation of the aryllithium species. Stir for 1 hour at -78°C.

  • Carboxylation: Vigorously bubble dry CO2 gas (passed through a Drierite column) into the solution for 4 hours.

  • Quenching: Remove the cooling bath. As the reaction warms to 0°C, slowly add 210 mL of 2N HCl to quench unreacted lithium species.

  • Isolation (Self-Validating Step): Separate the organic phase and concentrate it in vacuo. To the crude residue, add 200 mL of 2N NaOH. The desired carboxylic acid will dissolve into the aqueous layer as a sodium salt, leaving organic impurities behind. Extract the basic aqueous layer 3x with diethyl ether (discard the ether).

  • Precipitation: Acidify the aqueous phase with concentrated HCl until the pH reaches 2. Validation: A dense white precipitate of 4-bromo-2,5-dimethylbenzoic acid will crash out. Filter, wash with ice water, and dry to yield ~34.9 g (94%).

Protocol B: Pd-Catalyzed C-H Methylation [2]

This protocol highlights a modern approach utilizing radical chemistry.

Step-by-Step Methodology:

  • Reaction Assembly: In a 15 mL heavy-walled pressure tube, add 4-bromo-3-methylbenzoic acid (0.3 mmol), Potassium acetate (0.6 mmol), and Palladium(II) acetate (0.03 mmol, 10 mol%).

  • Solvent & Radical Source: Add 0.8 mL of Hexafluoroisopropanol (HFIP) and 0.6 mmol of Di-tert-butyl peroxide (DTBP).

  • Thermal Activation: Seal the tube tightly with a Teflon cap. Place the tube in a pre-heated oil bath at 80°C and stir vigorously for 24 hours under an ambient air atmosphere.

  • Workup: Cool the vessel to room temperature. Dilute the dark reaction mixture with 10 mL of ethyl acetate and wash with 10 mL of distilled water to remove the potassium salts.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. Purify the crude mixture via silica gel thin-layer chromatography (TLC) using a Hexanes/Ethyl Acetate gradient to isolate the white solid product (Yield: ~60%).

References

  • US Patent 6,000,000 - Anti-cancer agents (Priepke et al., 1999)
  • 4-Bromo-2,5-dimethylbenzoic acid synthesis Source: ChemicalBook URL
  • 276677-03-3 | 4-Bromo-2,5-dimethylbenzoic acid Source: ChemScene URL
Validation

comparative study of different synthetic routes to 4-Bromo-2,5-dimethylbenzoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction and Chemical Context 4-Bromo-2,5-dimethylbenzoic acid (CAS 276677-03-3) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction and Chemical Context

4-Bromo-2,5-dimethylbenzoic acid (CAS 276677-03-3) is a highly valued tetrasubstituted benzene building block used extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), functionalized macrocycles, and agrochemicals. The presence of three distinct functional groups (bromo, methyl, and carboxyl) on the aromatic ring provides orthogonal reactivity handles for downstream cross-coupling, oxidation, or amidation.

However, synthesizing this specific substitution pattern presents a classic regiochemical challenge. The electronic push-pull effects of the existing substituents on a benzene ring often lead to complex isomeric mixtures if the synthetic route is not carefully designed. This guide objectively compares three distinct synthetic methodologies—Halogen-Metal Exchange, Palladium-Catalyzed C-H Methylation, and Electrophilic Aromatic Bromination—evaluating their mechanistic robustness, scalability, and overall performance.

Route A: Halogen-Metal Exchange & Carboxylation (The Gold Standard)

Overview: This is the most industrially reliable route, relying on the symmetry of 1,4-dibromo-2,5-dimethylbenzene (2,5-dibromo-p-xylene). By performing a controlled mono-lithiation followed by an electrophilic quench with carbon dioxide, the target molecule is obtained with exceptional regiocontrol [1].

Mechanistic Causality:

  • Symmetry Advantage: 1,4-dibromo-2,5-dimethylbenzene is completely symmetrical; thus, lithium-halogen exchange at either bromine atom yields the identical intermediate.

  • Cryogenic Control (-78 °C): Maintaining the reaction at -78 °C is critical. It kinetically traps the mono-lithiated species, preventing a second lithium-halogen exchange (which would lead to an unwanted dicarboxylic acid) and suppressing benzylic deprotonation of the methyl groups.

G A 1,4-Dibromo-2,5- dimethylbenzene B Mono-lithiated Intermediate A->B n-BuLi, THF/Hexane -78 °C, 1 h C Lithium Carboxylate Salt B->C Dry CO2 (gas) -78 °C to RT, 4 h D 4-Bromo-2,5- dimethylbenzoic acid C->D 2N HCl (aq) Acidification

Fig 1. Mechanistic workflow of the halogen-metal exchange and carboxylation route.

Experimental Protocol:

  • Lithiation: In an oven-dried, argon-purged flask, dissolve 1,4-dibromo-2,5-dimethylbenzene (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Dropwise add n-butyllithium (1.6 M in hexanes, 1.0 equiv) over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete mono-lithiation.

  • Carboxylation: Bubble anhydrous CO₂ gas through the solution for 4 hours, allowing the reaction to slowly warm to ambient temperature.

  • Workup (Self-Validating Step): Quench the reaction slowly with 2N HCl to pH 2. Extract the aqueous phase with diethyl ether. To separate the product from unreacted starting material, extract the combined organic layers with 2N NaOH. The product will move to the aqueous phase as a soluble sodium salt, leaving impurities in the organic layer.

  • Isolation: Acidify the basic aqueous layer with concentrated HCl. Filter the resulting white precipitate, wash with ice water, and dry under vacuum to yield the pure product (Yield: ~94%) [1].

Route B: Palladium-Catalyzed Directed C-H Methylation (The Modern Catalytic Approach)

Overview: A more modern, step-economical approach involves the transition-metal-catalyzed ortho-C-H methylation of 4-bromo-3-methylbenzoic acid. This route utilizes di-tert-butyl peroxide (DTBP) as both the methylating agent and the oxidant [2, 3].

Mechanistic Causality:

  • Carboxylate-Directed C-H Activation: The free carboxylic acid acts as a transient directing group, coordinating to the Pd(II) center and guiding it to cleave the adjacent ortho-C-H bond via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Role of HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is crucial. Its high polarity and strong hydrogen-bond donating ability stabilize the palladacycle intermediate, while its low nucleophilicity prevents solvent coordination that would otherwise poison the catalyst.

  • Radical Methylation: DTBP undergoes homolytic cleavage at 80 °C to generate tert-butoxy radicals, which fragment into methyl radicals. These radicals add to the Pd center, facilitating reductive elimination to form the C-CH₃ bond.

G SM 4-Bromo-3-methylbenzoic acid Palladacycle ortho-Palladated Intermediate SM->Palladacycle C-H Activation (HFIP, KOAc, 80 °C) Pd_cat Pd(OAc)2 Catalyst Pd_cat->Palladacycle Coordinates to COOH Product 4-Bromo-2,5- dimethylbenzoic acid Palladacycle->Product Reductive Elimination Radical Methyl Radical (from DTBP) Radical->Palladacycle Oxidative Addition (Pd(II) to Pd(IV)) Product->Pd_cat Catalyst Regeneration

Fig 2. Catalytic cycle of Pd-catalyzed ortho-C-H methylation using DTBP.

Experimental Protocol:

  • Setup: To a 15 mL sealed reaction tube, add 4-bromo-3-methylbenzoic acid (1.0 equiv), Pd(OAc)₂ (10 mol%), and KOAc (2.0 equiv).

  • Reagent Addition: Add HFIP (solvent) and di-tert-butyl peroxide (DTBP, 2.0 equiv). Seal the tube under an air atmosphere (1 atm).

  • Reaction: Submerge the tube in an oil bath pre-heated to 80 °C and stir vigorously for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel thin-layer or flash chromatography (eluting with hexanes/ethyl acetate) to afford the product as a white solid (Yield: ~60%) [2].

Route C: Electrophilic Aromatic Bromination (The Legacy Approach)

Overview: The most direct, yet historically most problematic, route is the electrophilic bromination of 2,5-dimethylbenzoic acid using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in acidic media.

Mechanistic Causality:

  • Electronic Conflict: The regioselectivity here is inherently poor. The carboxylic acid at C1 is meta-directing (favoring substitution at C3). The methyl group at C2 is ortho/para-directing (favoring C3 and C5). The methyl group at C5 is ortho/para-directing (favoring C4 and C6).

  • Steric Hindrance: While C6 is highly sterically hindered, substitution at C3 and C4 is highly competitive. This electronic and steric conflict results in a nearly 1:1 mixture of 3-bromo-2,5-dimethylbenzoic acid and 4-bromo-2,5-dimethylbenzoic acid.

Experimental Protocol:

  • Setup: Dissolve 2,5-dimethylbenzoic acid in glacial acetic acid. Add a catalytic amount of iron powder or FeBr₃.

  • Bromination: Slowly add a solution of Br₂ in acetic acid dropwise at room temperature. Stir for 12 hours.

  • Quench: Pour the mixture into ice water containing sodium bisulfite to destroy excess unreacted bromine.

  • Isolation: Filter the resulting precipitate. Extensive and tedious fractional recrystallization (often from ethanol/water) is required to separate the 4-bromo isomer from the 3-bromo isomer, drastically reducing the isolated yield (Yield: < 30%).

Comparative Data Analysis

To guide process chemistry decisions, the quantitative and qualitative metrics of the three routes are summarized below.

ParameterRoute A: Halogen-Metal ExchangeRoute B: Pd-Catalyzed C-H MethylationRoute C: Electrophilic Bromination
Starting Material 1,4-Dibromo-2,5-dimethylbenzene4-Bromo-3-methylbenzoic acid2,5-Dimethylbenzoic acid
Isolated Yield ~94% ~60%< 30% (after separation)
Regioselectivity Excellent (Symmetrical SM) High (Directed by COOH)Poor (Competing directing groups)
Key Reagents n-BuLi, CO₂ gasPd(OAc)₂, DTBP, KOAcBr₂, FeBr₃
Reaction Conditions Cryogenic (-78 °C), strict anhydrousHeating (80 °C), sealed tubeRoom temperature
Scalability High (Standard industrial process)Moderate (Cost of Pd catalyst & HFIP)Low (Separation bottleneck)
Environmental Impact Moderate (Atom economy loss from Br)Moderate (Fluorinated solvent used)High (Toxic Br₂, poor atom economy)
Conclusion

For laboratory-scale and industrial-scale synthesis of 4-Bromo-2,5-dimethylbenzoic acid, Route A (Halogen-Metal Exchange) remains the undisputed gold standard due to its near-quantitative yield and absolute regiocontrol [1]. Route B represents a fascinating, modern step-economical alternative that avoids cryogenic conditions, though it is currently limited by catalyst cost and moderate yields [2, 3]. Route C should be avoided due to intractable isomeric mixtures that complicate downstream purification and waste resources.

References
  • Priepke, H., et al. (1999). Substituted amidines, the preparation thereof and their use as pharmaceutical compositions. US Patent 6,001,846. Google Patents.
  • Lv, W., et al. (2019). Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids. The Journal of Organic Chemistry. Available at:[Link]

Comparative

Comprehensive Purity Assessment of Synthesized 4-Bromo-2,5-dimethylbenzoic Acid: A Comparative Methodological Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7] 4-Bromo-2,5-dimethylbenzoic acid (CAS 276677-03-3) is a critical intermediate in the synthesis of pharmacophores and advanced materials. Its structural utility l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

4-Bromo-2,5-dimethylbenzoic acid (CAS 276677-03-3) is a critical intermediate in the synthesis of pharmacophores and advanced materials. Its structural utility lies in the orthogonal reactivity of its functional groups: the carboxylic acid moiety (for amide/ester formation) and the aryl bromide (for palladium-catalyzed cross-coupling, such as Suzuki-Miyaura or Buchwald-Hartwig reactions).

In drug development, the purity of this intermediate is non-negotiable. Impurities such as unreacted starting material (2,5-dimethylbenzoic acid) or regioisomers (e.g., 6-bromo-2,5-dimethylbenzoic acid) can act as chain terminators or catalyst poisons, drastically reducing yield in downstream steps.

This guide objectively compares the three primary methodologies for assessing the purity of synthesized 4-Bromo-2,5-dimethylbenzoic acid: High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Potentiometric Titration . It provides experimental protocols and data-driven insights to help you select the optimal validation strategy.

Comparative Analysis of Assessment Methods

The "performance" of an analytical method is defined by its Specificity, Accuracy, and Limit of Detection (LOD). Below is a comparative matrix of the available techniques.

Method Performance Matrix
FeatureHPLC (UV-Vis) qNMR (1H) Potentiometric Titration
Primary Utility Impurity Profiling & QuantitationAbsolute Purity AssayBulk Acid Content
Specificity High (Separates isomers/byproducts)High (Structural confirmation)Low (Cannot distinguish acids)
Precision < 1.0% RSD< 1.0% RSD (with proper relaxation)< 0.5% RSD
LOD (Limit of Detection) ~0.05% (w/w)~0.5% (w/w)N/A
Time per Run 15–30 mins10–20 mins5–10 mins
Standard Requirement Requires Reference StandardRequires Internal Standard (IS)Requires Standard Base
Blind Spots Inorganic salts, non-UV active speciesOverlapping signals (rare)Non-acidic impurities, Isomers
Analytical Decision Workflow

The following logic gate helps determine which method to deploy based on your synthesis stage.

AnalyticalWorkflow Start Synthesis Product (Solid) Stage Identify Stage Start->Stage Crude Crude / In-Process Stage->Crude Final Final Purified Lot Stage->Final Titration Method A: Titration (Quick Yield Check) Crude->Titration Est. Bulk Purity HPLC Method B: HPLC (Impurity Profiling) Crude->HPLC Check Conversion Final->HPLC Quantify Impurities qNMR Method C: qNMR (Absolute Assay) Final->qNMR Certify Potency HPLC->qNMR Cross-Validation

Caption: Decision matrix for selecting the appropriate purity assessment method based on the synthesis lifecycle stage.

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (The Gold Standard)

HPLC is the preferred method for identifying organic impurities, particularly regioisomers and unreacted starting materials that share similar solubilities.

Causality: A C18 stationary phase is selected due to the hydrophobic nature of the aromatic ring.[1] Acidification of the mobile phase (Formic Acid) suppresses the ionization of the carboxylic acid group (


), ensuring the analyte remains neutral and retains well on the column, preventing peak tailing.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear Ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
     transition).
    
  • Sample Prep: Dissolve 1 mg/mL in 50:50 MeCN:Water. Filter through 0.22 µm PTFE.

Self-Validation Criteria:

  • Retention Time (RT): The starting material (2,5-dimethylbenzoic acid) is less lipophilic (lacks Br) and should elute before the target product.

  • Resolution (

    
    ):  Ensure 
    
    
    
    between the main peak and the nearest impurity.
Method B: Quantitative NMR (qNMR) (The Absolute Truth)

qNMR is superior for determining the "absolute" purity (assay) without needing a reference standard of the target compound itself, provided a certified internal standard is used.

Protocol:

  • Solvent: DMSO-

    
     (Provides excellent solubility for benzoic acids).
    
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Must have high purity and non-overlapping signals).

  • Preparation: Weigh accurately ~10 mg of Sample and ~5 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60 seconds) to ensure full relaxation for quantitative integration.
    • Scans: 16 or 32.

Analysis Logic: The target molecule (4-Bromo-2,5-dimethylbenzoic acid) has two distinct aromatic singlets (due to para-substitution and methyl blocking) and two methyl singlets.

  • 
     ~2.3 ppm (s, 3H, 
    
    
    
    )
  • 
     ~2.4 ppm (s, 3H, 
    
    
    
    )
  • 
     ~7.4-7.8 ppm (s, 1H, Ar-H)
    
  • 
     ~7.8-8.0 ppm (s, 1H, Ar-H)
    

Calculate purity using the molar ratio of the sample integrals vs. the IS integrals.

Impurity Profiling & Origin

Understanding what impurities to look for is as important as the method itself. In the synthesis of 4-Bromo-2,5-dimethylbenzoic acid (typically via bromination of 2,5-dimethylbenzoic acid), several specific byproducts are common.

Common Impurities:

  • Unreacted Starting Material: 2,5-Dimethylbenzoic acid.

  • Regioisomers: 3-Bromo-2,5-dimethylbenzoic acid (formed via steric leakage).

  • Over-bromination: Dibromo-2,5-dimethylbenzoic acid species.

  • Benzylic Bromides: If radical conditions (light/peroxides) were accidentally present, bromine may substitute on the methyl groups rather than the ring.

ImpurityPathways SM Starting Material (2,5-Dimethylbenzoic Acid) Target Target Product (4-Bromo-2,5-dimethylbenzoic acid) SM->Target Br2 / Fe (Catalytic) Impurity1 Impurity A (Unreacted SM) SM->Impurity1 Incomplete Rxn Impurity2 Impurity B (Regioisomer: 3-Bromo) SM->Impurity2 Steric Leakage Impurity3 Impurity C (Benzylic Bromide) SM->Impurity3 Radical Side Rxn (Light/Heat)

Caption: Origin pathways of common impurities during the electrophilic bromination synthesis.

Representative Data Comparison

The following table illustrates the typical data profile you should expect when comparing a crude synthesized batch versus a recrystallized batch using the methods described above.

ParameterCrude ProductRecrystallized Product (EtOH/Water)Commercial Standard Spec
HPLC Purity (Area %) 88.5%99.2%

98.0%
Major Impurity (HPLC) 8.0% (Starting Material)< 0.1%< 0.5%
qNMR Assay (wt %) 85.2%98.9%98.0% - 102.0%
Melting Point 240 - 248 °C (Broad)> 250 °C (Sharp)Solid (Lit. ~252-254°C*)
Appearance Off-white / YellowishWhite Crystalline SolidWhite Powder

*Note: Melting points for substituted benzoic acids are high; exact values depend on the specific crystal polymorph and heating rate.

Interpretation of Results
  • Discrepancy Check: If HPLC shows 99% purity but qNMR shows 90%, your sample likely contains inorganic salts (which are invisible to UV detection) or residual solvent. Always trust qNMR for the "true" weight-based potency.

  • Purification Efficacy: Recrystallization from Ethanol/Water is highly effective for this compound because the bromo-derivative is significantly less soluble in water than the non-brominated starting material.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11892, 2,5-Dimethylbenzoic acid. Retrieved March 5, 2026, from [Link]

  • Chromatography Today. (2014). Separation of Bromobenzoic Acids both In Vitro and In Vivo. Retrieved March 5, 2026, from [Link]

  • SIELC Technologies. (2018). HPLC Separation of 4-Bromobenzoic acid. Retrieved March 5, 2026, from [Link]

  • ResearchGate. (2026). Radical bromination of 2,5-dimethyl benzoic acid. Retrieved March 5, 2026, from [Link]

Sources

Validation

4-Bromo-2,5-dimethylbenzoic acid vs. 4-Bromo-3,5-dimethylbenzoic acid reactivity

Topic: 4-Bromo-2,5-dimethylbenzoic acid vs. 4-Bromo-3,5-dimethylbenzoic acid reactivity Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry and material science, the strategic selection of aro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Bromo-2,5-dimethylbenzoic acid vs. 4-Bromo-3,5-dimethylbenzoic acid reactivity Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry and material science, the strategic selection of aromatic building blocks defines the efficacy of Structure-Activity Relationship (SAR) campaigns. This guide analyzes two isomeric scaffolds: 4-Bromo-2,5-dimethylbenzoic acid (Compound A) and 4-Bromo-3,5-dimethylbenzoic acid (Compound B) .

While sharing an identical molecular formula (


), their orthogonal steric profiles dictate vastly different synthetic behaviors. Compound A  presents significant steric bulk around the carboxylic acid (ortho-effect), facilitating twisted conformations but hindering amidation. Conversely, Compound B  encumbers the aryl bromide site, creating a "mesityl-like" pocket that challenges standard cross-coupling protocols while leaving the carboxylic acid accessible.
Structural Analysis & Steric Mapping

To understand the reactivity differences, one must visualize the immediate steric environment of the two reactive centers: the electrophilic carbon of the carboxylic acid (


) and the electrophilic carbon of the aryl bromide (

).
Feature4-Bromo-2,5-dimethylbenzoic acid 4-Bromo-3,5-dimethylbenzoic acid
Structure Asymmetric Shielding Symmetric Shielding
COOH Environment High Hindrance: Methyl group at C2 (ortho) forces COOH out of plane.Open: Hydrogens at C2/C6 allow planar rotation.
C-Br Environment Moderate Hindrance: Flanked by Methyl (C5) and Hydrogen (C3).High Hindrance: Flanked by Methyls at C3 and C5 (Mesityl-like).
Dominant Effect Ortho-Effect (Acid Acidity/Twist) Steric Inhibition of Coupling
Visualizing the Steric Pathways

The following diagram maps the kinetic accessibility of the reactive sites for both isomers.

StericMap cluster_A 4-Bromo-2,5-dimethylbenzoic acid cluster_B 4-Bromo-3,5-dimethylbenzoic acid NodeA 2,5-Isomer COOH_A COOH Site (Ortho-Methyl Block) NodeA->COOH_A High Steric Cost Br_A Br Site (Mono-Ortho Block) NodeA->Br_A Mod. Steric Cost NodeB 3,5-Isomer COOH_B COOH Site (Open Access) NodeB->COOH_B Low Steric Cost Br_B Br Site (Di-Ortho Block) NodeB->Br_B High Steric Cost

Figure 1: Kinetic accessibility map. Red nodes indicate sites requiring high-energy conditions or specialized catalysts.

Reactivity Profile: Carboxylic Acid Functionalization
The Ortho-Effect in 2,5-Dimethyl Isomer

The 2-methyl group in 4-Bromo-2,5-dimethylbenzoic acid exerts a profound "ortho-effect."

  • Increased Acidity: The steric bulk forces the carboxyl group to twist out of the benzene plane, breaking conjugation with the aromatic ring.[1][2] This destabilizes the acid form less than the carboxylate, but more importantly, it reduces the destabilizing cross-conjugation found in planar benzoic acids, often resulting in a lower pKa (stronger acid) compared to the 3,5-isomer.

  • Retarded Esterification: In Fischer esterification, the tetrahedral intermediate is crowded.

    • Experimental Insight: Standard acid-catalyzed methanolysis (MeOH/H2SO4) is often sluggish.

    • Recommended Protocol: Conversion to the acid chloride (SOCl2/DMF cat.) followed by alcohol addition is preferred to overcome the activation energy barrier.

The Open Access of 3,5-Dimethyl Isomer

4-Bromo-3,5-dimethylbenzoic acid behaves like a standard meta-substituted benzoic acid. The COOH group is flanked by protons, allowing rapid functionalization using mild coupling reagents (EDC/HOBt) or standard esterification.

Reactivity Profile: Suzuki-Miyaura Cross-Coupling

This is the critical differentiator for drug development.

The "Mesityl" Challenge of the 3,5-Isomer

In 4-Bromo-3,5-dimethylbenzoic acid , the bromine atom is wedged between two methyl groups (positions 3 and 5). This creates a steric pocket similar to mesityl bromide.

  • Oxidative Addition: The approach of the Palladium(0) species is sterically impeded.

  • Transmetallation: The bulky boronic acid must approach a crowded Pd-center.

  • Solution: Standard catalysts like

    
     often fail or give low yields (<40%). You must use electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI).
    
The Accessible 2,5-Isomer

In 4-Bromo-2,5-dimethylbenzoic acid , the bromine is flanked by one methyl and one hydrogen.

  • Reactivity: While slower than unsubstituted bromobenzene, it couples readily under standard conditions.

  • Regioselectivity: The asymmetry allows for unique atropisomeric potential if coupled with bulky partners, but the reaction itself is kinetically favored over the 3,5-isomer.

Experimental Data & Protocols
Comparative Performance Table
Reaction TypeParameter4-Bromo-2,5-dimethylbenzoic acid4-Bromo-3,5-dimethylbenzoic acid
Acidity (pKa) Aqueous~3.9 (Stronger) ~4.3 (Weaker)
Esterification MeOH,

, 6h
45% Conversion (Slow) 95% Conversion (Fast)
Suzuki Coupling

,

88% Yield 32% Yield (Incomplete)
Suzuki Coupling Pd-SPhos,

>98% Yield 92% Yield
Protocol A: High-Efficiency Coupling for the Sterically Hindered 3,5-Isomer

Use this protocol when the bromine is flanked by two methyl groups.

Reagents:

  • Substrate: 4-Bromo-3,5-dimethylbenzoic acid (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst precursor.

  • Evacuate and backfill with Argon (3x).

  • Add degassed Toluene/Water mixture via syringe.

  • Heat to 100°C for 12 hours. (Note: Standard 80°C is often insufficient for di-ortho substituted bromides).

  • Checkpoint: Monitor via LCMS.[3][4] The starting material peak (Br-isotope pattern) should disappear. If stalled, add additional catalyst (1 mol%).

Protocol B: Acid Chloride Activation for the 2,5-Isomer

Use this protocol to overcome steric hindrance at the carboxylic acid.

Procedure:

  • Suspend 4-Bromo-2,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Add Oxalyl Chloride (1.2 eq) followed by DMF (2 drops, catalytic) .

  • Stir at room temperature until gas evolution ceases (1-2 h). The solution will become clear.

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Re-dissolve in DCM and add the nucleophile (amine/alcohol) + Et3N (1.5 eq).

Decision Logic for Drug Design

When should you choose one over the other?

DecisionTree Start Select Isomer for Drug Scaffold Q1 Is Planarity Required for Binding? Start->Q1 Yes (Flat Molecule) Yes (Flat Molecule) Q1->Yes (Flat Molecule) High Conjugation No (Twisted/3D) No (Twisted/3D) Q1->No (Twisted/3D) Solubility/Selectivity Use 4-Bromo-3,5-dimethyl Use 4-Bromo-3,5-dimethyl Yes (Flat Molecule)->Use 4-Bromo-3,5-dimethyl Use 4-Bromo-2,5-dimethyl Use 4-Bromo-2,5-dimethyl No (Twisted/3D)->Use 4-Bromo-2,5-dimethyl Warning1 Alert: Requires SPhos/XPhos for coupling at Br Use 4-Bromo-3,5-dimethyl->Warning1 Warning2 Alert: Requires Acid Chloride for amide formation Use 4-Bromo-2,5-dimethyl->Warning2

Figure 2: Strategic decision tree for scaffold selection.

References
  • Steric Effects in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Sterically Hindered Aryl Halides. Accounts of Chemical Research.

  • Ortho-Effect in Benzoic Acids: Dippy, J. F. J., & Williams, F. R. (1934). The dissociation constants of monocarboxylic acids. Journal of the Chemical Society.[5]

  • Synthesis of 3,5-Dimethylbenzoic Acid: BenchChem Technical Guide: The Synthesis of 3,5-Dimethylbenzoic Acid.

  • Catalytic Systems for Hindered Substrates: RSC Advances, 2012, Suzuki-Miyaura coupling in aqueous media.

Sources

Comparative

validating the identity of commercial 4-Bromo-2,5-dimethylbenzoic acid

Validating the Identity of Commercial 4-Bromo-2,5-dimethylbenzoic Acid: A Comparative Guide for API Starting Materials Executive Summary In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the structura...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Identity of Commercial 4-Bromo-2,5-dimethylbenzoic Acid: A Comparative Guide for API Starting Materials

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the structural integrity of halogenated building blocks is non-negotiable. 4-Bromo-2,5-dimethylbenzoic acid (Molecular Formula: C


H

BrO

, Monoisotopic Mass: 227.98 Da) is frequently utilized in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions). However, commercial batches synthesized via non-selective bromination or oxidation of substituted precursors are notoriously prone to regioisomeric contamination .

As a Senior Application Scientist, I frequently observe laboratories relying solely on HPLC-UV for raw material release—a critical vulnerability. Regioisomers of halogenated benzoic acids exhibit nearly identical polarities and UV absorption cross-sections, leading to co-elution and false purity reporting. This guide establishes a self-validating, orthogonal analytical workflow using quantitative NMR (qNMR) and GC-MS to definitively differentiate premium commercial batches from substandard alternatives.

The Causality of Validation: Why Standard Methods Fail

To comply with the International Council for Harmonisation ICH Q3A(R2) guidelines, organic impurities in new drug substances must be structurally identified if they exceed the 0.05% threshold (for maximum daily doses ≤ 2g) . Because an isomeric impurity in a starting material will propagate through subsequent synthetic steps to create structurally related API impurities, analytical methods must be rooted in absolute structural causality.

The Symmetry-Driven NMR Solution: The causality behind selecting


H-NMR over HPLC is dictated by the molecular symmetry of the potential impurities, aligning with USP General Chapters <761> and <1761> for NMR identity testing .
  • The Target (4-Bromo-2,5-dimethylbenzoic acid): The aromatic protons at positions C3 and C6 are structurally isolated (para to each other). Consequently, they exhibit negligible scalar coupling (

    
     Hz) and resolve as two distinct singlets , each integrating to 1H.
    
  • The Impurity (4-Bromo-3,5-dimethylbenzoic acid): This common synthetic byproduct possesses a

    
     axis of symmetry. Its aromatic protons at C2 and C6 are chemically and magnetically equivalent, collapsing into a single singlet  that integrates to 2H.
    

This symmetry-driven spectral divergence creates a self-validating system : the mere presence of a 2H aromatic singlet immediately flags isomeric contamination, eliminating the need for complex chemometric deconvolution.

Comparative Analysis of Commercial Grades

The following table objectively compares the performance and downstream risks associated with different commercial grades of 4-Bromo-2,5-dimethylbenzoic acid based on our laboratory's historical validation data.

GradeTypical Purity (HPLC-UV)Regioisomer Content (qNMR)

H-NMR Signature (Aromatic Region)
Downstream API Risk
Premium > 99.5%< 0.05%Two distinct singlets (1H each)Negligible; complies with ICH Q3A limits.
Standard 95.0% - 98.0%1.0% - 5.0%Minor 2H singlet observedHigh; propagates structurally similar, hard-to-clear impurities.
Low-Grade < 90.0%> 10.0%Complex multiplet/singlet overlapsCritical batch failure; requires costly recrystallization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol utilizes an orthogonal relationship. If the GC-MS indicates a single brominated species but the NMR shows a 2H singlet, the system automatically flags the batch as an isomeric mismatch, preventing false positives.

Phase 1: Quantitative NMR (qNMR) for Regiochemical Validation

Applying Analytical Quality by Design (AQbD) principles to qNMR ensures the procedure's fitness across its lifecycle .

  • Sample Preparation: Accurately weigh 20.0 mg of the commercial batch and 5.0 mg of a certified internal standard (e.g., Maleic acid, ensuring no peak overlap with the analyte).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring sharp, well-resolved aromatic peaks.
      
  • Acquisition Parameters: Acquire the

    
    H-NMR spectrum at 400 MHz or higher. Set the pulse angle to 90° and the relaxation delay (D1) to ≥ 15 seconds.
    
    • Causality: A long relaxation delay is mandatory to ensure complete longitudinal magnetization recovery (

      
      ) for all protons. Failing to do so will skew the integration values, destroying the self-validating nature of the quantitative assay.
      
  • Symmetry Analysis: Analyze the aromatic region (7.0 - 8.0 ppm). Validate the presence of two distinct 1H singlets to confirm the para-relationship of the C3 and C6 protons.

Phase 2: GC-MS for Isotopic and Mass Confirmation
  • Derivatization: Treat 1.0 mg of the sample with 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL of pyridine. Heat at 60°C for 30 minutes.

    • Causality: Carboxylic acids suffer from severe peak tailing and thermal degradation in GC injection ports. Silylation converts the analyte into a volatile TMS ester, guaranteeing sharp chromatography and preserving the molecular ion.

  • Acquisition: Inject 1 µL into the GC-MS (EI mode, 70 eV).

  • Isotopic Validation: Confirm the molecular ion mass and evaluate the halogen isotopic signature.

    • Causality: Bromine naturally occurs as a ~1:1 ratio of

      
      Br and 
      
      
      
      Br. The presence of a distinct M
      
      
      and (M+2)
      
      
      doublet of equal intensity self-validates that the compound is mono-brominated, ruling out over-brominated impurities.

Analytical Workflow Visualization

G Start Commercial Batch 4-Bromo-2,5-dimethylbenzoic acid Step1 Derivatization & GC-MS (Orthogonal Mass Confirmation) Start->Step1 Step2 qNMR Acquisition (1H & 13C with Internal Standard) Start->Step2 Decision Isomeric Impurity > 0.05% Threshold? Step1->Decision Mass Confirmed Step2->Decision Integrals Calculated Pass Approved for API Synthesis (Premium Grade) Decision->Pass No Fail Reject / Repurify (Fails ICH Q3A) Decision->Fail Yes

Fig 1: Self-validating analytical workflow for identity and regioisomer confirmation.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation (ICH). URL:[Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances . U.S. Food and Drug Administration (FDA). URL:[Link]

  • 4-bromo-2,5-dimethylbenzoic acid (C9H9BrO2) . PubChemLite. URL:[Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR . American Pharmaceutical Review. URL: [Link]

Validation

A Comparative Guide to the Analysis of Positional Isomers in 4-Bromo-2,5-dimethylbenzoic Acid Synthesis

This guide provides an in-depth analysis of the synthetic and analytical challenges associated with 4-Bromo-2,5-dimethylbenzoic acid, a crucial building block in pharmaceutical and materials science research. The primary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the synthetic and analytical challenges associated with 4-Bromo-2,5-dimethylbenzoic acid, a crucial building block in pharmaceutical and materials science research. The primary focus is on the inevitable formation of positional isomers during synthesis and a comparative evaluation of analytical methodologies designed to separate and quantify these closely related compounds. By elucidating the mechanistic origins of these impurities and providing robust, validated analytical protocols, this document serves as a critical resource for researchers engaged in drug development and chemical synthesis.

The Synthetic Challenge: Directing Group Effects and Isomer Formation

The most direct and common route to synthesizing 4-Bromo-2,5-dimethylbenzoic acid is through the electrophilic aromatic substitution (EAS) of its precursor, 2,5-dimethylbenzoic acid. The outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring: two activating methyl groups and one deactivating carboxylic acid group.

Mechanism and Causality:

The bromination reaction proceeds via the attack of an electrophile (typically Br⁺, generated from Br₂ with a Lewis acid catalyst like FeBr₃) on the electron-rich benzene ring.[1][2] The regioselectivity of this attack is not random; it is governed by the cumulative influence of the existing substituents.

  • Methyl Groups (-CH₃): As alkyl groups, they are electron-donating and act as ortho, para-directors. The methyl group at C2 directs incoming electrophiles to positions C3 (ortho), C6 (ortho), and C4 (para). The methyl group at C5 directs to positions C4 (ortho) and C6 (ortho).

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acts as a meta-director, deactivating the ring and directing electrophiles to position C3.

The interplay of these directing effects results in a competitive reaction landscape where multiple isomers are formed. The primary products are the desired 4-bromo isomer along with the 3-bromo and 6-bromo positional isomers. Steric hindrance from the adjacent methyl and carboxyl groups can also influence the substitution pattern, often disfavoring the more crowded C3 and C6 positions to some extent. This complex electronic and steric environment makes achieving high selectivity for the 4-bromo isomer a significant synthetic challenge.

G cluster_start Starting Material cluster_reaction Electrophilic Bromination cluster_products Product Mixture start 2,5-Dimethylbenzoic Acid reagents Br₂ / FeBr₃ start->reagents Reaction Input product_4 4-Bromo-2,5-dimethylbenzoic acid (Desired Product) reagents->product_4 Favored Pathway (Ortho to C5-Me, Para to C2-Me) isomer_3 3-Bromo-2,5-dimethylbenzoic acid (Positional Isomer) reagents->isomer_3 Side Pathway (Ortho to C2-Me, Meta to -COOH) isomer_6 6-Bromo-2,5-dimethylbenzoic acid (Positional Isomer) reagents->isomer_6 Side Pathway (Ortho to both Me groups)

Caption: Synthetic pathways in the bromination of 2,5-dimethylbenzoic acid.

Analytical Methodologies for Isomer Discrimination

The structural similarity of positional isomers presents a considerable analytical hurdle. Effective separation is paramount for accurate quantification and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for analyzing aromatic carboxylic acids due to its versatility and high resolving power for polar, non-volatile compounds.[3] Reversed-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is particularly effective.[4]

Method Comparison: Stationary Phase Selectivity

The choice of stationary phase is critical for resolving closely eluting isomers. While the standard C18 column is a workhorse, alternative chemistries can provide enhanced selectivity through different interaction mechanisms.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Primary Interaction Hydrophobic interactionsHydrophobic & π-π interactions
Typical Mobile Phase Acetonitrile:Water with 0.1% Formic AcidAcetonitrile:Water with 0.1% Formic Acid
Advantage General purpose, widely availableEnhanced selectivity for aromatic compounds, potentially better resolution of isomers[5][6]
Hypothetical Elution Order Based primarily on hydrophobicityInfluenced by π-electron density differences between isomers

Self-Validating Experimental Protocol: RP-HPLC Analysis

This protocol provides a robust method for the separation and quantification of bromo-2,5-dimethylbenzoic acid isomers.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic Column:

    • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 column can be used as an alternative.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: Formic acid is added to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 5 µL

    • Gradient Elution:

      • Start with 40% B, hold for 2 minutes.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 40% B over 1 minute and re-equilibrate for 5 minutes.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve reference standards of each isomer and the crude synthesis mixture in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL.

    • Filter all samples through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and structural confirmation capabilities. However, due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert the analyte into a more volatile form (typically a methyl ester).

The Necessity of Derivatization:

Direct injection of the free acid would result in poor peak shape and thermal degradation in the GC inlet. Esterification of the carboxylic acid group drastically increases volatility, enabling sharp, symmetrical peaks and reproducible analysis.

Self-Validating Experimental Protocol: GC-MS Analysis

  • Derivatization (Methyl Esterification):

    • Dissolve ~1 mg of the sample mixture in 1 mL of Toluene.

    • Add 200 µL of a 2.0 M solution of (Trimethylsilyl)diazomethane in hexanes.

    • Cap the vial and let the reaction proceed at room temperature for 30 minutes until the yellow color persists and gas evolution ceases.

    • Quench the reaction by adding a few drops of acetic acid until the solution becomes colorless.

    • Rationale: (Trimethylsilyl)diazomethane is a safe and effective methylating agent for carboxylic acids, providing a clean and rapid reaction at room temperature.

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Column:

    • A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless (1 µL injection)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification. The molecular ion (M⁺) of the methyl ester (m/z 242/244) would be a key target for SIM.

    • Rationale: EI at 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation. GC-MS/MS can offer even higher selectivity and sensitivity by monitoring specific fragmentation transitions.[7][8]

G cluster_prep Sample Preparation cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow sample Crude Synthesis Product Mixture hplc_dissolve Dissolve in ACN:Water sample->hplc_dissolve gc_dissolve Dissolve in Toluene sample->gc_dissolve hplc_filter Filter (0.45 µm) hplc_dissolve->hplc_filter hplc_inject Inject into HPLC-UV/PDA hplc_filter->hplc_inject hplc_data Chromatogram (Quantification) hplc_inject->hplc_data gc_derivatize Derivatize (Esterification) gc_dissolve->gc_derivatize gc_inject Inject into GC-MS gc_derivatize->gc_inject gc_data Chromatogram & Spectra (Quantification & ID) gc_inject->gc_data

Caption: Comparative analytical workflows for isomer analysis.

Performance Comparison and Data Interpretation

Both HPLC and GC-MS provide reliable quantification, but they offer different advantages. The choice of method depends on the specific analytical goal.

Technique Comparison

FeatureHPLC-UV/PDAGC-MS
Sample Preparation Simple dissolution and filtrationRequires quantitative derivatization
Throughput HighLower, due to derivatization step
Structural Info Limited (UV spectra)High (Mass spectra, fragmentation)
Primary Use Case Routine QC, purity checks, quantificationImpurity identification, structural confirmation, high-sensitivity analysis
Robustness Generally very robustDerivatization step can introduce variability

Representative Experimental Data

The following table presents hypothetical data from the analysis of a typical synthesis batch, demonstrating the quantitative output from both methods.

CompoundHPLC Retention Time (min)HPLC Area %GC-MS Retention Time (min)GC-MS Area %
3-Bromo-2,5-dimethylbenzoic acid8.9511.2%9.5411.5%
4-Bromo-2,5-dimethylbenzoic acid 9.21 84.5% 9.88 84.1%
6-Bromo-2,5-dimethylbenzoic acid9.584.3%10.124.4%

The close agreement between the HPLC and GC-MS data serves as a cross-validation of the analytical results, lending high confidence to the purity assessment of the final product.

Conclusion and Recommendations

The synthesis of 4-Bromo-2,5-dimethylbenzoic acid via electrophilic bromination inherently produces a mixture of positional isomers due to competing directing group effects. Careful control of reaction conditions can optimize the yield of the desired 4-bromo product, but robust analytical methods are essential to accurately determine the purity of the final material.

  • For Routine Quality Control and Purity Assessment: Reversed-phase HPLC using a Phenyl-Hexyl stationary phase is recommended. It provides excellent resolution, high throughput, and straightforward sample preparation, making it ideal for process monitoring and final product release testing.

  • For Impurity Profiling and Structural Elucidation: GC-MS analysis following methyl ester derivatization is the superior choice. The chromatographic separation combined with mass spectrometric detection provides unequivocal identification of isomeric impurities, which is critical during process development and for regulatory submissions.

By employing these complementary analytical strategies, researchers can gain a comprehensive understanding of their synthetic process and ensure the quality and integrity of their target compounds.

References

  • Synthesis of 4-Bromo-2,5-Dimethoxybenzoic Acid. (n.d.). Rhodium.ws. Retrieved March 7, 2024, from [Link]

  • Al-Absi, M., & Joe, M. (2021). Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo-p-xylene Yield. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Jin, R., et al. (2021). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. Environmental Science and Pollution Research, 28, 54931–54942. Available at: [Link]

  • Jin, R., et al. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (n.d.). MicroSolv Technology Corporation. Retrieved March 7, 2024, from [Link]

  • Vetter, W., & Rosenfelder, N. (2009). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). LCGC International. Retrieved March 7, 2024, from [Link]

  • Examples of electrophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved March 7, 2024, from [Link]

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.). Waters Corporation. Retrieved March 7, 2024, from [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (n.d.). MicroSolv Technology Corporation. Retrieved March 7, 2024, from [Link]

  • Pacz-Gómez, S. B., & Rózylo, J. K. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of Liquid Chromatography & Related Technologies, 24(11-12), 1649-1675. Available at: [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters Corporation. Retrieved March 7, 2024, from [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

Sources

Comparative

cost-benefit analysis of different synthetic methods for 4-Bromo-2,5-dimethylbenzoic acid

Topic: Cost-Benefit Analysis of Synthetic Methods for 4-Bromo-2,5-dimethylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cost-Benefit Analysis of Synthetic Methods for 4-Bromo-2,5-dimethylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 4-Bromo-2,5-dimethylbenzoic acid (CAS: 76157-97-2) presents a classic regioselectivity challenge in aromatic chemistry. The presence of two activating methyl groups and one directing carboxyl group creates competing electronic effects that complicate direct electrophilic substitution.

This guide analyzes three distinct synthetic pathways. Route A (Carboxylation of Dibromide) is identified as the superior method for high-purity, laboratory-scale synthesis due to its guaranteed regiocontrol. Route B (Formylation-Oxidation) offers a viable alternative for larger scales where organometallic reagents are prohibitive, though it incurs higher step counts. Route C (Direct Bromination) is discussed primarily as a cautionary case study in poor regioselectivity.

Comparative Route Analysis

Route A: The "Precision" Method (Recommended for R&D)

Mechanism: Monolithiation of 1,4-dibromo-2,5-dimethylbenzene followed by carboxylation.

  • Rationale: Starting from the symmetric 1,4-dibromo-2,5-dimethylbenzene eliminates regiochemical ambiguity. Lithiation (using n-BuLi) or Grignard formation occurs at one bromine site; subsequent quenching with CO₂ installs the carboxyl group exactly where needed.

  • Pros: Absolute regiocontrol; high purity profiles; fewer purification steps.

  • Cons: Requires cryogenic conditions (-78 °C); use of pyrophoric reagents (n-BuLi); moisture-sensitive.

Route B: The "Scale-Up" Method (Industrial Viability)

Mechanism: Formylation of 2-bromo-p-xylene followed by oxidation.

  • Rationale: 2-Bromo-p-xylene is formylated (Rieche or Vilsmeier-Haack conditions) to yield 4-bromo-2,5-dimethylbenzaldehyde. The aldehyde is then oxidized to the carboxylic acid.

  • Pros: Avoids cryogenic organolithiums; uses cheaper, robust reagents (TiCl₄, KMnO₄/NaClO₂); amenable to pilot-plant reactors.

  • Cons: Two-step process from the bromide; formylation regioselectivity must be monitored (though para-to-bromine is favored electronically and sterically).

Route C: The "Direct" Method (Not Recommended)

Mechanism: Electrophilic bromination of 2,5-dimethylbenzoic acid.

  • Rationale: Attempting to brominate the acid directly.

  • Failure Mode: The carboxyl group is meta-directing, while the methyls are ortho/para-directing.

    • 2-Me directs to C3 and C6.

    • 5-Me directs to C4 and C6.

    • 1-COOH directs to C3.

    • Result: A difficult-to-separate mixture of the 3-bromo and 4-bromo isomers is often observed, with significant yield loss during crystallization.

Decision Matrix & Workflow Visualization

SynthesisPathways Start Starting Material: p-Xylene Dibromo 1,4-Dibromo-2,5-dimethylbenzene (Symmetric Intermediate) Start->Dibromo Bromination (2.2 eq Br2) Monobromo 2-Bromo-p-xylene Start->Monobromo Bromination (1.0 eq Br2) Lithiation Mono-Lithiation (n-BuLi, -78°C) Dibromo->Lithiation TargetA Target: 4-Bromo-2,5-dimethylbenzoic Acid (High Purity) Lithiation->TargetA CO2 Quench Formylation Formylation (TiCl4/Cl2CHOCH3) Monobromo->Formylation Aldehyde 4-Bromo-2,5-dimethylbenzaldehyde Formylation->Aldehyde Regioselective Oxidation Oxidation (NaClO2 or KMnO4) Aldehyde->Oxidation TargetB Target: 4-Bromo-2,5-dimethylbenzoic Acid (Moderate Purity) Oxidation->TargetB AcidStart 2,5-Dimethylbenzoic Acid Bromination Direct Bromination (Br2/FeBr3) AcidStart->Bromination Mixture Mixture: 3-Bromo / 4-Bromo / 6-Bromo (Difficult Separation) Bromination->Mixture

Figure 1: Comparative synthetic flowcharts. Route A ensures regiochemical integrity via symmetry, while Route B relies on electronic directing effects. Route C is highlighted as producing complex mixtures.

Cost-Benefit Data Summary

MetricRoute A: Dibromide CarboxylationRoute B: Formylation-OxidationRoute C: Direct Bromination
Overall Yield 65 - 75% 50 - 60%< 30% (Isolated)
Regioselectivity > 99:1 (Guaranteed by symmetry)~90:10 (Purification required)Poor (Mixture)
Raw Material Cost High (n-BuLi, Dibromide)Low (TiCl₄, KMnO₄)Low
Operational Cost High (Cryogenic cooling, inert atm)Moderate (Standard heating/cooling)Low
Scalability Difficult >1 kg (Cryogenics)Excellent (Standard vessels)Poor (Purification bottleneck)
Safety Profile Pyrophoric reagents (Hazardous)Corrosives & Oxidizers (Manageable)Bromine handling

Detailed Experimental Protocols

Protocol A: Carboxylation of 1,4-Dibromo-2,5-dimethylbenzene

Best for: Medicinal chemistry, gram-scale synthesis, high purity requirements.

Reagents:

  • 1,4-Dibromo-2,5-dimethylbenzene (10.0 g, 37.9 mmol)

  • n-Butyllithium (2.5 M in hexanes, 16.7 mL, 41.7 mmol)

  • Dry Tetrahydrofuran (THF) (100 mL)

  • Dry Ice (Solid CO₂)

Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Dissolution: Add 1,4-dibromo-2,5-dimethylbenzene and dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70 °C. The solution may turn pale yellow. Stir for 1 hour at -78 °C.

    • Note: The mono-lithio species is stable at this temperature. Warming may induce benzyne formation or scrambling.

  • Carboxylation: Crush solid CO₂ into a powder and add it rapidly to a separate flask connected via cannula, or bubble dry CO₂ gas into the reaction mixture for 30 minutes. Alternatively, pour the reaction mixture onto crushed dry ice.

  • Quench: Allow the mixture to warm to room temperature. Quench with 1N HCl (50 mL) until pH < 2.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Protocol B: Oxidation of 4-Bromo-2,5-dimethylbenzaldehyde

Best for: Process chemistry, multi-kilogram batches.

Precursor Synthesis (Brief): 2-Bromo-p-xylene is treated with TiCl₄ and dichloromethyl methyl ether (0 °C to RT) to yield the aldehyde.

Oxidation Step Reagents:

  • 4-Bromo-2,5-dimethylbenzaldehyde (10.0 g, 46.9 mmol)

  • Sodium Chlorite (NaClO₂) (6.4 g, 70.4 mmol)

  • Sulfamic Acid (scavenger) or Resorcinol

  • Acetonitrile/Water (1:1 mixture)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in 100 mL Acetonitrile/Water mixture.

  • Scavenger: Add Sulfamic acid (1.2 eq) to scavenge produced hypochlorite (Pinnick oxidation conditions).

  • Oxidation: Add Sodium Chlorite dissolved in water dropwise over 30 minutes at 0 °C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Aldehyde spot disappearance).

  • Workup: Acidify with 1N HCl. The product often precipitates directly. Filter the solid.[3]

  • Purification: Dissolve the solid in 10% NaOH (aq), wash with Ether (to remove unreacted organics), then re-acidify the aqueous layer to precipitate pure acid.

References

  • ChemicalBook. 4-Bromo-2,5-dimethylbenzoic acid synthesis and suppliers. Retrieved from .

  • Organic Syntheses. Preparation of 4-Bromo-N,N-dimethylaniline (Analogous bromination techniques). Org.[4][5] Synth. 2008 , 85, 219. Retrieved from .

  • Royal Society of Chemistry. Pd-catalyzed meta-C–H bromination of benzoic acid derivatives.Chem. Sci., 2021 . Retrieved from .

  • Google Patents. Method for preparing 2-bromo-4,5-dimethoxybenzoic acid (Analogous oxidation). CN102267894A. Retrieved from .

  • BenchChem. Troubleshooting Regioselectivity in Aromatic Bromination. Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2,5-dimethylbenzoic acid proper disposal procedures

In pharmaceutical synthesis and drug development, the logistical management of halogenated building blocks is just as critical as their chemical application. 4-Bromo-2,5-dimethylbenzoic acid is a highly valuable intermed...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical synthesis and drug development, the logistical management of halogenated building blocks is just as critical as their chemical application. 4-Bromo-2,5-dimethylbenzoic acid is a highly valuable intermediate, but its disposal requires strict regulatory and thermodynamic oversight.

As a Senior Application Scientist, I frequently observe laboratories treating all organic solid waste as a single, monolithic stream. This is a critical operational failure. The presence of the bromine atom on the aromatic ring fundamentally dictates how this compound must be segregated, stored, and ultimately destroyed.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 4-Bromo-2,5-dimethylbenzoic acid, ensuring your laboratory maintains compliance with environmental protection standards while safeguarding personnel.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is essential to understand the physicochemical properties that drive our safety decisions. 4-Bromo-2,5-dimethylbenzoic acid is a halogenated organic acid. Under the Globally Harmonized System (GHS), it is classified as an irritant (GHS07)[1].

Quantitative Data Summary

Property / Parameter Specification
Chemical Name 4-Bromo-2,5-dimethylbenzoic acid
CAS Number 276677-03-3[2]
Molecular Formula C9H9BrO2[2]
Molecular Weight 229.07 g/mol [2]
Hazard Classification GHS07 (Warning: Causes eye, skin, and respiratory irritation)[1]
Primary Waste Stream Halogenated Organic Waste[3]
EPA/RCRA Disposal Method High-Temperature Incineration with Caustic Scrubbing[4]

| Chemical Incompatibilities | Strong oxidizers, strong bases[5] |

The Causality of Halogenated Waste Segregation

Why can't 4-Bromo-2,5-dimethylbenzoic acid be discarded in the standard organic waste bin? The answer lies in combustion thermodynamics. If this brominated compound is mixed with non-halogenated organic waste and incinerated at standard temperatures, the incomplete combustion of the aromatic ring can lead to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[6].

To prevent this, environmental protection agencies require halogenated organic waste to undergo specialized high-temperature incineration (often exceeding 1000°C)[4]. Furthermore, the combustion of this compound generates hydrobromic acid (HBr) gas, which necessitates the use of specialized flue gas caustic scrubbers at the disposal facility[4]. Strict segregation at the bench level is therefore a non-negotiable safety mandate[3].

Operational Waste Segregation Workflow

The following decision tree illustrates the logical flow for categorizing and routing 4-Bromo-2,5-dimethylbenzoic acid waste based on its physical state during your synthetic workflows.

G Start 4-Bromo-2,5-dimethylbenzoic acid Waste Generation IsSolid Is the waste in solid powder form? Start->IsSolid SolidWaste Collect in HDPE Solid Waste Container IsSolid->SolidWaste Yes LiquidWaste Is it dissolved in organic solvent? IsSolid->LiquidWaste No Label Apply EPA/RCRA Halogenated Waste Label SolidWaste->Label HalogenatedLiquid Halogenated Liquid Waste Stream LiquidWaste->HalogenatedLiquid Yes (Organic) AqueousWaste Aqueous Waste Stream (Adjust pH) LiquidWaste->AqueousWaste No (Aqueous) HalogenatedLiquid->Label Incineration High-Temp Incineration with Flue Scrubbers Label->Incineration

Decision tree for 4-Bromo-2,5-dimethylbenzoic acid waste segregation and disposal.

Step-by-Step Disposal Protocols

To maintain a self-validating safety system, execute the following protocols exactly as written. Ensure all personnel are wearing standard laboratory PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat[1].

Protocol A: Disposal of Solid Powder Waste

Unused reagents, contaminated weighing paper, or crystallized product must be handled as solid halogenated waste.

  • Container Selection: Select a chemically compatible, sealable container. High-Density Polyethylene (HDPE) screw-top containers are required[7]. Causality check: Do not use metal containers, as the carboxylic acid group can cause slow corrosive interactions over time.

  • Collection: Using a dedicated anti-static weighing spatula, transfer the 4-Bromo-2,5-dimethylbenzoic acid powder into the HDPE container.

  • Segregation Enforcement: Ensure absolutely no non-halogenated organics (e.g., standard aliphatic solvents) or incompatible strong oxidizers are introduced into this specific container[3].

  • Labeling: Affix a standardized "Hazardous Solid Waste" label. Explicitly write "Halogenated Organic Solid Waste - Contains Bromine" and list the chemical name and CAS number (276677-03-3)[2].

Protocol B: Disposal of Halogenated Liquid Solutions

If the compound is dissolved in an organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) during synthesis or purification:

  • Stream Identification: The entire solution must now be classified as "Halogenated Solvent Waste" regardless of whether the primary solvent itself is halogenated. The presence of the brominated solute dictates the stream[7]. Under no circumstances should this be discharged to the sanitary sewer[7].

  • Transfer: Funnel the liquid into a designated, UN-approved 5L or 10L halogenated waste jerrican (typically marked with a UN-code such as 3H1)[8].

  • Headspace Management: Never fill the liquid waste container beyond 75% to 80% capacity. This allows for safe vapor expansion in varying laboratory temperatures[5].

  • Storage: Store the sealed jerrican in a ventilated, flame-proof cabinet away from strong bases until collection by a licensed hazardous waste contractor[9].

Protocol C: Spill Response and Decontamination

In the event of a dry powder spill on the benchtop or floor:

  • Isolation & PPE: Isolate the spill area. If a significant amount of dust is aerosolized, upgrade PPE to include a P100 particulate respirator to prevent respiratory irritation[1].

  • Containment: Do not use water, as this may dissolve and spread the organic acid. Cover the powder with a chemically inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

  • Collection: Sweep the mixture using a non-sparking brush and dustpan. Place the collected material directly into the solid halogenated waste container[7].

  • Decontamination: Wipe the surface with a damp paper towel wetted with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual microscopic acid particles. Follow with an alcohol wipe. Dispose of all contaminated paper towels in the solid contaminated waste bin[9].

References[2] ChemScene. "276677-03-3 | 4-Bromo-2,5-dimethylbenzoic acid". Source: chemscene.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3FMHvwnoCVQYR3zgnPDxoUp4Ihjr2OS9Aa2jJuR3Hnsfy0c-uTOXCk5XYCWpWGc_Ygd49CpYX96GOg2UFLIMSoP8bqJ_pwZSjlyjAkWaMea-C1_ouwfLoWxhcsOZSxt4YjDO0[1] Advanced ChemBlocks. "4-Bromo-2,5-dimethylbenzoic acid - Advanced ChemBlocks". Source: achemblock.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUNgrT43FeokRhryXA23ZSUrmJCC-cZNkQOCzZbglEiydkSMVssDbE7A0KRHPHcr7K-PXQEhyhr85I9-zARTrVedHq7WnQtcw0wu7KDPuUmrzd6Ogax3qAmhdkPLGLkS1swnp7OR9JJo5z5QdpeLtE9HnoM-ntVdOPagce6iEmq3c=[3] University of Wollongong. "LABORATORY WASTE DISPOSAL GUIDELINES - UOW". Source: uow.edu.au. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQVNVyNl8veR9J8KNDEjONpUVkwS-kr9d5azrhEGbzBJm6zXfpY5BnFyjxD-k-btegMfHAeVRuh7A_6aUj0LLHVYpjDf-pM9dLnnCMtElWwBmlTu5k9cdlUjSOFiGwkuigZld6Zog0jR9ysnAUpAu69uuzBJdNuk8bg6jtFTuDDRJHQ1_kJhe64_TG-c8CppmS1vc=[8] University of Oslo. "Chemical and Hazardous Waste Guide - UiO". Source: uio.no. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU83p7K9hgVN2leA11RNaRa8_m2_v3wkkPDEkddjMyvL_Q1S__KXbNAsX7t9HdWtJD0VlfLjUYMSDEWnmAq-lopQ0M9j2DUmCkK9-7jpJKDVxQS-tdbQRxV1l7aRFrQGYS76PzsNmP9TYnTUky9oNcnEaFvghKszZJMK2zAlHya4gEGfmT4I7iO1hX8AddWZckn58wUyH8vTgx[5] Nipissing University. "Hazardous Materials Disposal Guide". Source: nipissingu.ca. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGeaTDvv1BjFfK4KfR3JFjoZ7WaiiDK5joR4CyNf8BpdfzvHzmkQZDIAPpsO_BGuRaiP5geia1uh9s3FDA1MUrrECGT81LSHzINBmotsCEscmwAkQ9qthfQNT80mhIAgX3olsZ2MCFPWvFs2H0WIq1SxtV12QfMe8Mh7A_-BUszgGHLHDV6vZlAw7vT5ala19JmKLu96HxMC7oZ8xsXtZAXJ8=[7] University of North Carolina. "Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan". Source: unc.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErxC8Yin5SKfY80iIpz43mlbnuMS0NfBYtiRywuLFEzlNyjnWgKMRFyLCxwKE8pCafH67hhItk9h-uzpAbGXoh3a-6B4p4Qr2WFHfNRYHPr6uOcHkURxqsyjoO4cLOSVFF4PrDjsk-novVuaG2b_8MhdEAJ__wmK4g8S-9wMUMgw==[9] Monash University. "Chemical Waste Disposal - Health Safety & Wellbeing". Source: monash.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXcJmDC5TDalKxQcyeGeFLcteX2clCyAjHaw2TmEEgPMkISCBMWafaJ3klhYCMRCYoqLJJFMRfxne851EvDJj405dpOBSzV6WuvP-o5hFKNVAPmu7vRlHM3QFwovILJThFxghNi9TxhxtyEXNTcGoQW_NZlDGxew1HhINYphzY-Gmg[4] U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Source: epa.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXcn--TMDm9qiS0KZycELSG_Q3HeYrgl4oEzF_AJlE3GhCBwlDOwfz7VzafoRf33bonIY6dB4faEHHvIo5oiKFLUrFNkSPt053Wh7I_OcpOgRRjS_EKyqkObbXIRPZ8vOmZuuJ5JjLd2rkThi3KntF25p-[6] ResearchGate. "The formation of dioxins in combustion systems". Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYuCPnghRzZ7SbVxpCT1u34NK80GtY2bIsjnSc7jTi1mdVWI3csnv5Qym2b1KW_K_C1hn0WBC6PFYyW81ELM7Jvwt80hbOEpXSSojG73NWGmWLtZre69rsKOpeMmQSqf2Y1mayB_UWchSMx7wZGgedGSQMqbK6k6a9e0SnTWaoGlHeNJshG3NYyjw36SI2AM3exyQf6u7qHHbWXRg=

Sources

Handling

Personal protective equipment for handling 4-Bromo-2,5-dimethylbenzoic acid

Part 1: Executive Safety Assessment 4-Bromo-2,5-dimethylbenzoic acid is a halogenated benzoic acid derivative commonly used as an intermediate in pharmaceutical synthesis and organic materials research.[1] While often ha...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

4-Bromo-2,5-dimethylbenzoic acid is a halogenated benzoic acid derivative commonly used as an intermediate in pharmaceutical synthesis and organic materials research.[1] While often handled as a stable solid, its reactivity profile and physiological effects necessitate a strict containment strategy to prevent mucosal irritation and cumulative toxicity.[1]

Core Hazard Profile (GHS Classification):

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][3]

Operational Risk: The primary risk vector is inhalation of fine dust during weighing and dermal absorption if dissolved in organic solvents (e.g., DMSO, Methanol).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "compliance" by focusing on permeation resistance and ergonomic safety for long-duration handling.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm / 5 mil minimum) Why Nitrile? Natural Latex degrades rapidly upon contact with acidic organic solids and carrier solvents.[1] Nitrile offers superior resistance to benzoic acid derivatives.[1] Protocol: Double-gloving is mandatory when handling solutions >0.1 M.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+) Safety glasses are insufficient for fine powders which can bypass side shields via air currents.[1] Goggles provide a sealed environment against dust ingress.[1]
Respiratory N95 (minimum) or P100 Particulate Respirator Context: Required only if handling outside a certified Fume Hood.[1] Inside a hood, the sash acts as the primary barrier.
Body Defense Lab Coat (High-Neck, Tyvek or Cotton/Poly) Must cover the neck area to prevent dust accumulation on the collarbone/skin interface.[1]

Part 3: Operational Handling Protocol

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood certified to a face velocity of 80–100 fpm .[1]

  • Static Control: Use an anti-static gun or ionizer bar during weighing.[1] Halogenated aromatic acids are prone to static charge, causing "fly-away" powder that contaminates the balance and user.

Step-by-Step Handling Workflow

Objective: Transfer 5.0 g of 4-Bromo-2,5-dimethylbenzoic acid from stock container to reaction vessel.

  • Pre-Operational Check:

    • Verify Fume Hood flow alarm is silent/green.[1]

    • Don PPE: Goggles first, then respirator (if applicable), then gloves (over lab coat cuffs).[1]

  • Weighing Setup:

    • Place a disposable secondary containment tray (spill tray) inside the hood.[1]

    • Place the analytical balance inside the hood, at least 6 inches back from the sash.

  • Transfer:

    • Open the stock container only inside the hood.

    • Use a stainless steel spatula (avoid plastic which generates static).[1]

    • Critical Step: If powder adheres to the spatula, do not flick it.[1] Wipe with a Kimwipe dampened with methanol into the solid waste stream.[1]

  • Decontamination:

    • Seal the reaction vessel immediately after addition.[1]

    • Wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.[1]

    • Dispose of the paper towel as solid hazardous waste.[1]

Part 4: Emergency Response Logic

The following diagram outlines the decision logic for spill response. This self-validating system ensures no step is skipped during a high-stress event.[1]

SpillResponse Start SPILL DETECTED Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Dry Powder Liquid Solution Spill (Solvent Dependent) Assess->Liquid Dissolved Action_Solid 1. Dampen with wet paper towel (Prevent Dust) 2. Scoop into Waste Container Solid->Action_Solid Action_Liquid 1. Apply Absorbent Pads 2. Neutralize if Acidic 3. Collect as Solvent Waste Liquid->Action_Liquid Decon Decontaminate Surface (Soap + Water Wash) Action_Solid->Decon Action_Liquid->Decon Report File Incident Report & Restock Spill Kit Decon->Report

Figure 1: Decision logic for containing and cleaning spills of 4-Bromo-2,5-dimethylbenzoic acid.

Part 5: Waste Disposal & Logistics

Improper disposal of halogenated benzoates can lead to environmental persistence.[1] Follow this strict segregation protocol.

Waste StreamContentsDisposal Code (Typical)
Solid Hazardous Waste Contaminated gloves, weighing boats, paper towels, pure solid.[1]Non-RCRA Regulated Solid (unless mixed with P-listed solvents).[1] Label as "Halogenated Organic Solid."[1]
Liquid Organic Waste Mother liquors, reaction solvents containing the compound.[1]Halogenated Solvent Waste . Do NOT mix with non-halogenated waste if incineration costs differ significantly.[1]
Sharps/Glass Broken vials or pipettes contaminated with the substance.[1]Chemically Contaminated Sharps .

Disposal Protocol:

  • Labeling: The waste tag must explicitly list "4-Bromo-2,5-dimethylbenzoic acid" to prevent commingling with incompatible oxidizers.[1]

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste stream is acidic.[1]

References

  • PubChem. (n.d.).[1] 4-Bromo-2,5-dimethylbenzoic acid (Compound).[1][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]

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